(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMOCVXNGYHGJK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol: A Chiral Building Block for Advanced Drug Discovery
CAS Number: 197892-14-1
Abstract: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, also known by its synonym Boc-Dab(Z)-ol, is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis.[1][2] Its unique bifunctional nature, featuring orthogonally protected amine groups and a primary alcohol, offers synthetic chemists precise control over molecular architecture. This guide provides an in-depth technical overview of its properties, a robust synthesis protocol, comprehensive characterization methods, and its critical applications in the development of novel therapeutics.
Introduction and Significance
This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. The strategic placement of two distinct amine-protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group, is central to its utility. This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either amine group without affecting the other, a crucial feature in the stepwise assembly of complex molecules like peptides and peptidomimetics.[3]
The primary alcohol moiety adds another layer of synthetic versatility, enabling chain extension, esterification, or introduction of other functional groups. These structural features make it an invaluable intermediate for creating structurally diverse and biologically active compounds.[4] Its applications span from the synthesis of peptide-based drugs to the development of enzyme inhibitors and targeted therapies.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 197892-14-1 | [1][2] |
| Molecular Formula | C₁₇H₂₆N₂O₅ | [1][2] |
| Molecular Weight | 338.40 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 84 - 89 °C | Chem-Impex |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structure |
| Synonyms | Boc-Dab(Z)-ol, Benzyl N-[(3S)-4-hydroxy-3-(tert-butoxycarbonylamino)butyl]carbamate | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reduction of the corresponding protected amino acid, (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (Boc-L-Dab(Z)-OH). This transformation can be accomplished using various reducing agents, with borane complexes being a common and effective choice.
Synthetic Pathway Overview
Step-by-Step Experimental Procedure
This protocol is based on established methods for the reduction of N-protected amino acids.
Materials:
-
(S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (Boc-L-Dab(Z)-OH)
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (1 equivalent) in anhydrous THF.
-
Mixed Anhydride Formation: Cool the solution to -15 °C using an appropriate cooling bath. Add N-Methylmorpholine (1.1 equivalents) dropwise, ensuring the temperature remains below -10 °C. Following the addition, add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15 °C. Stir the resulting mixture for 30 minutes at this temperature. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 equivalents) in a small amount of water and add it to the reaction mixture at -15 °C. After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound as a white solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the Z group (aromatic protons at ~7.3 ppm and a singlet for the benzylic CH₂ at ~5.1 ppm), and the protons of the butanol backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc (~156 ppm) and Z (~157 ppm) groups, the aromatic carbons of the Z group, and the carbons of the butanol chain.
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reversed-phase HPLC.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Purity | ≥98% |
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamates (~3300 cm⁻¹), C=O stretching of the carbamates (~1690 cm⁻¹), and O-H stretching of the alcohol (~3400 cm⁻¹).
Applications in Drug Development and Research
The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research.
Workflow in Peptide Synthesis
-
Peptide Synthesis: It serves as a non-canonical amino acid building block to introduce specific functionalities or conformational constraints into peptides, potentially enhancing their biological activity or stability.[3]
-
Drug Development: This compound is a precursor for the synthesis of complex heterocyclic scaffolds and other small molecules with therapeutic potential, including enzyme inhibitors and receptor ligands.[3]
-
Biotechnology and Medicinal Chemistry: It is utilized in the development of bioconjugates, where peptides or small molecules are linked to larger biomolecules for targeted drug delivery or diagnostic purposes.[3][4] Its role in medicinal chemistry is crucial for optimizing lead compounds to improve their efficacy and selectivity.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly versatile and valuable chiral building block for researchers in organic synthesis, medicinal chemistry, and drug development. Its orthogonal protecting group strategy and inherent functionality provide a powerful platform for the creation of novel and complex molecules with significant therapeutic potential. The protocols and data presented in this guide are intended to support scientists in the effective application of this important synthetic intermediate.
References
-
Good Buy SHOP. (S-2-(Boc-amino)-4-(Z-amino)-1-butanol).[Link]
Sources
An In-depth Technical Guide to the Synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Abstract
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a pivotal chiral building block in contemporary organic synthesis, particularly valued in the fields of peptide synthesis and drug development.[1][2][3] Its structure, featuring orthogonally protected amino groups and a primary alcohol, offers exceptional versatility for the construction of complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on the strategic application of protecting groups, stereochemical control, and practical, field-proven experimental protocols. The content herein is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the successful synthesis and application of this important molecule.
Introduction: The Strategic Importance of this compound
The title compound, also known by the synonym Boc-Dab(Z)-ol, is a derivative of the non-proteinogenic amino acid (S)-2,4-diaminobutanoic acid (Dab).[2][4] Its significance stems from the differential protection of its two amino functionalities. The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the γ-amino group is shielded by the hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group.[5][6] This orthogonal protection scheme is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection and elaboration of one amino group without affecting the other.[5][7] This level of control is crucial in the stepwise assembly of peptides and other complex molecules where precise sequence and side-chain modification are paramount.[5][7]
The primary alcohol moiety further enhances the synthetic utility of this building block, enabling its incorporation into ester or ether linkages, or its oxidation to the corresponding aldehyde or carboxylic acid. These features make this compound a valuable precursor for the synthesis of peptidomimetics, enzyme inhibitors, and various bioactive molecules.[1]
Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and widely adopted approach for the synthesis of this compound originates from a readily available chiral starting material, a strategy known as chiral pool synthesis.[][9] L-aspartic acid is an ideal precursor due to its inherent (S)-stereochemistry at the α-carbon and the presence of two carboxylic acid groups that can be differentially manipulated.
The general retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
This strategy hinges on three key transformations:
-
Orthogonal Protection of L-Aspartic Acid: Protection of the α-amino group with a Boc group and selective esterification of the two carboxylic acids.
-
Chemoselective Transformation of the γ-Carboxyl Group: Conversion of the γ-ester into a Z-protected amine.
-
Reduction of the α-Carboxyl Group: Reduction of the remaining carboxylic acid or its ester to the primary alcohol.
Detailed Synthetic Pathway and Experimental Protocols
This section details a reliable and scalable synthetic route starting from L-aspartic acid.
Step 1: Protection and Monoesterification of L-Aspartic Acid
The initial step involves the protection of the α-amino group of L-aspartic acid with a Boc group, followed by the formation of a monoester. This can be achieved in a two-step process.
Diagram of Workflow:
Caption: Workflow for the protection and monoesterification of L-aspartic acid.
Experimental Protocol: Synthesis of (S)-2-(Boc-amino)-4-methoxy-4-oxobutanoic acid [10]
-
Boc Protection: To a solution of L-aspartic acid (e.g., 26.6 g, 0.2 mol) in a suitable solvent mixture such as aqueous dioxane or THF/water, add a base like sodium bicarbonate or triethylamine.[10] Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-L-aspartic acid.
-
Mono-esterification: Dissolve the crude N-Boc-L-aspartic acid in methanol. Cool the solution to 0 °C and add thionyl chloride dropwise.[10] Allow the reaction to proceed to completion. The solvent is then removed under reduced pressure to yield the desired monoester.[10]
Step 2: Conversion of the γ-Carboxylic Acid to a Z-Protected Amine
This transformation is a critical step that introduces the second orthogonally protected amino group. A common method involves a Curtius rearrangement of an acyl azide intermediate, or reduction of an azide followed by protection. A more direct approach involves the reduction of the γ-carboxylic acid to an alcohol, conversion to an azide, and subsequent reduction and protection.
Experimental Protocol: From γ-Carboxylic Acid to Z-Protected Amine
-
Mixed Anhydride Formation: Dissolve the monoester from the previous step in anhydrous THF and cool to -15 °C. Add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.
-
Azide Formation: Treat the mixed anhydride solution with an aqueous solution of sodium azide.
-
Curtius Rearrangement and Trapping: The resulting acyl azide is then carefully heated in the presence of benzyl alcohol to induce the Curtius rearrangement, directly forming the Z-protected amine.
Step 3: Reduction of the α-Ester to the Primary Alcohol
The final step is the selective reduction of the α-methyl ester to the primary alcohol. This must be done under conditions that do not affect the Boc or Z protecting groups.
Diagram of Reduction Step:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Boc-Dab(Z)-ol
This guide provides a comprehensive overview of the synthesis and characterization of (R)-tert-butyl (4-hydroxy-1-(((benzyloxy)carbonyl)amino)butan-2-yl)carbamate, commonly referred to as Boc-D-Dab(Z)-ol. This valuable building block is integral to the fields of peptide synthesis and medicinal chemistry, serving as a crucial intermediate in the development of novel therapeutic agents and complex bioactive peptides.[1] Its unique structure, featuring orthogonal Boc and Z protecting groups and a terminal hydroxyl moiety, allows for selective chemical modifications and strategic incorporation into larger molecules.[1]
This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to ensure successful synthesis, purification, and validation of this compound.
The Strategic Importance of Boc-Dab(Z)-ol
In the intricate architecture of peptide-based therapeutics, every building block is chosen for its specific contribution to the final molecule's structure and function. Boc-D-Dab(Z)-ol is particularly noteworthy for several reasons:
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the benzyloxycarbonyl (Z) group protects the γ-amine. The Boc group is labile under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), whereas the Z group is typically removed via catalytic hydrogenation.[2][3] This orthogonality is fundamental in solid-phase and solution-phase peptide synthesis, as it allows for the selective deprotection and elongation of the peptide chain at specific sites.
-
Chiral Integrity: The "D" configuration of the diaminobutyric acid (Dab) backbone is often incorporated to enhance peptide stability against enzymatic degradation, a critical factor in improving the in-vivo half-life of drug candidates.
-
Functional Handle for Modification: The primary alcohol (-ol) functional group is the key feature of this derivative. Unlike its carboxylic acid precursor, the hydroxyl group opens up a different set of chemical possibilities. It can be oxidized to an aldehyde for subsequent reactions, esterified to attach linkers or payloads, or used in etherification reactions, making it a versatile anchor point for bioconjugation or the synthesis of peptidomimetics.[1]
Synthesis Pathway: From Carboxylic Acid to Alcohol
The most direct and reliable method for preparing Boc-D-Dab(Z)-ol is through the selective reduction of its corresponding carboxylic acid, Boc-D-Dab(Z)-OH. While various reducing agents can accomplish this, the mixed anhydride method followed by reduction with sodium borohydride (NaBH₄) is a widely adopted and highly controlled procedure that minimizes side reactions and is well-suited for amino acid derivatives.
The causality behind this choice is rooted in controlling reactivity. Direct reduction of a carboxylic acid often requires harsh reagents like borane (BH₃) or lithium aluminum hydride (LAH), which can be less selective and may compromise the protecting groups. Converting the carboxylic acid to a mixed anhydride activates it, making it susceptible to reduction by the much milder and more manageable NaBH₄.
Visualizing the Synthetic Workflow
Caption: Workflow for the reduction of Boc-D-Dab(Z)-OH to Boc-D-Dab(Z)-ol.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to create the optimal conditions for the desired transformation while enabling straightforward purification.
Materials:
-
Boc-D-Dab(Z)-OH (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Isobutyl Chloroformate (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-D-Dab(Z)-OH (1.0 eq) in anhydrous THF. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the highly reactive mixed anhydride intermediate.
-
Activation: Cool the solution to -15°C using an appropriate cooling bath (e.g., ice/salt). Add N-Methylmorpholine (1.1 eq) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq). The low temperature is essential to maintain control over the exothermic reaction and prevent side product formation. Stir the reaction mixture at -15°C for 30 minutes to ensure complete formation of the mixed anhydride.
-
Reduction: In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold deionized water. Add this aqueous NaBH₄ solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0°C. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The aqueous washes remove unreacted salts and water-soluble byproducts.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.
-
Final Product: Evaporate the solvent from the pure fractions to yield Boc-D-Dab(Z)-ol as a white crystalline powder.[1] Store the final compound at 0-8°C to ensure long-term stability.[1]
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to validate the identity, purity, and structural integrity of the synthesized Boc-D-Dab(Z)-ol.
Visualizing the Characterization Workflow
Caption: Standard workflow for the analytical validation of Boc-D-Dab(Z)-ol.
Analytical Data Summary
The data presented below are typical specifications for high-quality Boc-D-Dab(Z)-ol.
| Parameter | Technique | Specification | Reference |
| Chemical Formula | - | C₁₇H₂₆N₂O₅ | [1] |
| Molecular Weight | - | 338.39 g/mol | [1] |
| Purity | HPLC | ≥ 99% | [1] |
| Mass (M+H)⁺ | ESI-MS | Expected: 339.19 | Calculated |
| Appearance | Visual | White crystalline powder | [1] |
| Melting Point | Melting Point Apparatus | 81 - 91 °C | [1] |
| Optical Rotation | Polarimetry | [α]D²⁰ = +28 ± 1° (c=1, MeOH) | [1] |
| ¹H NMR | NMR Spectroscopy | Conforms to structure | - |
Standard Operating Protocols for Characterization
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To determine the purity of the final compound.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Result: A single major peak with an area percentage of ≥ 99%.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Methodology: Utilize an electrospray ionization (ESI) source in positive ion mode. The sample is analyzed using the same or a similar LC method as described for purity analysis.
-
Expected Result: A base peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 339.2.
C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the molecule.
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Expected Chemical Shifts (δ, ppm) in CDCl₃ (Estimated):
-
~7.35 ppm: Multiplet, 5H (Aromatic protons of the Z group).
-
~5.10 ppm: Singlet, 2H (-CH₂- of the Z group).
-
~5.0-5.5 ppm: Broad signals, 2H (NH protons of Boc and Z carbamates).
-
~3.6-3.8 ppm: Multiplet, 3H (-CH-NHBoc and -CH₂-OH).
-
~3.2-3.4 ppm: Multiplet, 2H (-CH₂-NHZ).
-
~1.5-1.8 ppm: Multiplet, 2H (β-CH₂ of the Dab backbone).
-
~1.45 ppm: Singlet, 9H (tert-butyl protons of the Boc group).
-
Conclusion
The synthesis and characterization of Boc-D-Dab(Z)-ol via the mixed anhydride reduction pathway is a robust and reproducible method that yields a high-purity product. The detailed protocols and characterization data provided in this guide serve as a validated framework for researchers in peptide chemistry and drug discovery. Adherence to these methodologies ensures the production of a reliable, well-characterized building block, which is the cornerstone of synthesizing complex and therapeutically relevant molecules.
References
-
Boc / Bzl Solid Phase Synthesis. Sunresin, [Link]
Sources
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Introduction
This technical guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. As a crucial chiral building block in synthetic organic chemistry, this compound's precise structural verification is paramount. Researchers, scientists, and drug development professionals will find this guide essential for quality control, reaction monitoring, and the comprehensive structural elucidation of this and structurally related molecules.[1]
Overview of this compound: Structure and Significance
This compound, also known as Boc-Dab(Z)-ol, is a derivative of diaminobutyric acid featuring two distinct amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group.[1] This differential protection allows for selective deprotection and subsequent derivatization, making it a valuable intermediate in the synthesis of peptides, enzyme inhibitors, and other complex bioactive molecules.[1] Its stereochemistry and functional group arrangement are critical to its utility in pharmaceutical development.
The Role of ¹H NMR in Structural Elucidation and Quality Control
¹H NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a compound like this compound, ¹H NMR serves as an indispensable tool to:
-
Confirm the presence of key functional groups (Boc, Z, primary alcohol).
-
Verify the integrity of the carbon backbone.
-
Assess diastereomeric and enantiomeric purity.
-
Ensure the absence of residual solvents or synthetic impurities.
Objectives of this Guide
This document aims to provide a complete framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. We will cover theoretical predictions of the spectrum, practical experimental protocols, and a detailed guide to spectral assignment.
Theoretical ¹H NMR Spectral Analysis
A proactive analysis of the expected ¹H NMR spectrum is the cornerstone of efficient and accurate interpretation. By dissecting the molecule's structure, we can predict the chemical shifts, splitting patterns, and coupling constants for each proton.
Molecular Structure and Proton Environments
The structure of this compound is shown below with protons systematically labeled for discussion. The presence of a chiral center at C2 renders the adjacent methylene protons at C1, C3, and C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.
Caption: Labeled structure of this compound.
Predicted Chemical Shifts (δ)
The chemical shift of a proton is dictated by its electronic environment. Electronegative atoms (O, N) and unsaturated groups (aromatic rings, carbonyls) deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[2][3]
| Protons | Predicted δ (ppm) | Rationale |
| Boc-group | ~1.4 | The nine equivalent protons of the tert-butyl group are in a shielded, aliphatic environment, characteristically appearing as a sharp singlet.[4] |
| H3a, H3b | 1.6 - 1.9 | These methylene protons are on a standard alkyl chain, but will be slightly deshielded by the adjacent C2 and C4 carbons which are bonded to nitrogen. |
| OH | 2.0 - 5.0 (broad s) | The chemical shift is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to rapid chemical exchange.[5][6] |
| H4a, H4b | 3.1 - 3.4 | These protons are adjacent to the Z-protected nitrogen, causing a significant downfield shift. |
| H1a, H1b | 3.5 - 3.8 | Protons on a carbon adjacent to a hydroxyl group are deshielded and typically appear in this range.[6] |
| H2 | 3.8 - 4.2 | This methine proton is deshielded by both the adjacent Boc-protected nitrogen and the C1-hydroxyl group. |
| Z-group (CH₂) | ~5.1 | The benzylic protons of the Z-group are deshielded by the adjacent oxygen and the aromatic ring, appearing as a characteristic singlet.[4] |
| NH (Boc & Z) | 5.0 - 8.0 (broad) | Amide and carbamate NH protons are deshielded and their signals are often broad. The chemical shifts are highly dependent on solvent and hydrogen bonding.[4][5] |
| Z-group (Aromatic) | 7.2 - 7.4 | The five protons on the phenyl ring of the Z-group will appear in the typical aromatic region.[7] |
Predicted Spin-Spin Splitting Patterns (Multiplicity)
Spin-spin coupling, which results in the splitting of a signal into multiple peaks (multiplicity), arises from the magnetic influence of non-equivalent protons on adjacent carbons. The multiplicity is predicted by the 'n+1 rule', where 'n' is the number of neighboring non-equivalent protons.[8]
-
Boc-group (9H): Singlet (s), no adjacent protons.
-
Z-group CH₂ (2H): Singlet (s), no adjacent protons.
-
Z-group Aromatic (5H): Multiplet (m), complex splitting from ortho, meta, and para protons.
-
H2 (1H): Multiplet (m). It is coupled to H1a, H1b, H3a, and H3b.
-
H1a, H1b (2H total): Each will appear as a doublet of doublets (dd) or part of a complex multiplet. They are coupled to each other (geminal coupling) and to H2 (vicinal coupling).
-
H3a, H3b (2H total): Complex multiplets (m). They are coupled to each other, to H2, and to H4a and H4b.
-
H4a, H4b (2H total): Multiplets (m). They are coupled to each other and to H3a and H3b.
-
OH, NH protons: Typically appear as broad singlets due to rapid exchange, which decouples them from adjacent protons.[6][8] In very pure, anhydrous solvents, coupling may be observed.
Predicted Coupling Constants (J)
Coupling constants (J-values), measured in Hertz (Hz), quantify the magnitude of the spin-spin interaction and are independent of the spectrometer's magnetic field strength.[8]
| Coupling Type | Description | Expected J-value (Hz) |
| ²J | Geminal (protons on the same carbon) | 10 - 15 Hz (e.g., H1a-H1b) |
| ³J | Vicinal (protons on adjacent carbons) | 6 - 8 Hz for free-rotating alkyl chains (e.g., H2-H3a).[8][9] |
Experimental Protocol: Data Acquisition
Scientific integrity demands a robust and reproducible experimental protocol. The causality behind each choice, from solvent to instrument parameters, is critical for obtaining a high-quality spectrum.
Materials and Equipment
-
This compound (≥99% purity)[1]
-
High-quality 5 mm NMR tubes, clean and dry[10]
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆)
-
Glass Pasteur pipettes and bulbs
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Solvent Selection
The choice of solvent is the most critical experimental parameter. The solvent must fully dissolve the analyte to form a homogeneous solution, be chemically inert, and its residual proton signals should not overlap with analyte signals.[11]
-
Chloroform-d (CDCl₃): A good first choice for many organic molecules.[10] However, the polar alcohol and amide functional groups may lead to limited solubility or significant hydrogen bonding, potentially broadening OH and NH signals.
-
Methanol-d₄ (CD₃OD): Excellent for polar compounds and facilitates proton exchange.[12] This is a strong choice, but be aware that the labile OH and NH protons will exchange with the deuterium from the solvent, causing their signals to disappear from the spectrum.
-
DMSO-d₆: An excellent polar, aprotic solvent that often slows down the exchange rate of OH and NH protons, allowing them to appear as sharper signals and sometimes even show coupling to adjacent protons.
Recommendation: DMSO-d₆ is often the optimal choice for this molecule as it provides good solubility and preserves the labile proton signals, aiding in complete structural assignment.
Sample Preparation: A Self-Validating System
This protocol ensures a homogenous, contaminant-free sample, which is essential for high-quality data.
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry small vial.[13]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[10]
-
Homogenization: Gently vortex the vial until the solid is completely dissolved. Visually inspect against a bright light to ensure no particulate matter remains. The absence of solids is critical as they can degrade the magnetic field homogeneity (shimming).[12][13]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality NMR tube.
-
Labeling: Clearly label the NMR tube with the compound identifier and your notebook reference number.[10]
NMR Instrument Parameters
While optimal parameters can vary between instruments, the following provides a solid starting point for a standard ¹H experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45 degrees | Provides a good signal-to-noise ratio without saturating the sample, allowing for shorter relaxation delays. |
| Acquisition Time | 2-4 seconds | Ensures sufficient data points are collected for good resolution. |
| Relaxation Delay (d1) | 1-2 seconds | Allows protons to return to their equilibrium state between pulses. |
| Number of Scans | 8-16 | Sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. |
| Spectral Width | 0-12 ppm | A standard range that encompasses most organic protons. |
D₂O Exchange Experiment
This is a definitive method for identifying the signals from labile protons (-OH, -NH).
-
Acquire a standard ¹H NMR spectrum as described above.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Result: The signals corresponding to the OH and NH protons will either disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[14]
Spectral Interpretation and Data Analysis
Interpreting the spectrum is a logical process of deduction, integrating all the available data: chemical shift, integration, multiplicity, and coupling constants.
Assigning the Resonances: A Step-by-Step Approach
-
Identify Solvent and TMS: Locate the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) and the TMS reference at 0 ppm (if used).
-
Assign "Easy" Singlets: The most straightforward signals to assign are the sharp singlets. The large singlet at ~1.4 ppm integrating to 9H is unequivocally the Boc group. The singlet at ~5.1 ppm integrating to 2H is the benzylic CH₂ of the Z-group.[4]
-
Assign the Aromatic Region: The multiplet between 7.2-7.4 ppm, integrating to 5H, belongs to the phenyl ring of the Z-group.
-
Identify Labile Protons: Compare the pre- and post-D₂O exchange spectra. The peaks that disappear are the OH and two NH protons.
-
Assign the Backbone: This is the most complex region. Use the predicted chemical shifts and coupling patterns.
-
The most downfield non-labile proton on the backbone should be H2 (~3.8-4.2 ppm) due to deshielding from two sides.
-
The protons on the carbon bearing the hydroxyl group, H1a/H1b , should be in the 3.5-3.8 ppm range.
-
The protons adjacent to the Z-protected amine, H4a/H4b , will be around 3.1-3.4 ppm.
-
The most upfield backbone protons will be H3a/H3b at ~1.6-1.9 ppm.
-
-
Confirm with 2D NMR: For unambiguous assignment, especially of the diastereotopic methylene protons, advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY will show which protons are coupled to each other, confirming the connectivity of the backbone.
Workflow for Spectral Assignment
The logical flow of assigning the ¹H NMR spectrum can be visualized as follows:
Caption: Logical workflow for ¹H NMR spectral assignment.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of chemical shift theory and coupling phenomena allows for a predictive approach to spectral analysis. By following robust experimental protocols for sample preparation and data acquisition, a high-quality, interpretable spectrum can be reliably obtained. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently use ¹H NMR for the structural verification and quality assessment of this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. (URL used for general NMR principles of amino alcohols, specific link not available) [Referenced for general principles, similar to content in[15]]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Duke NMR Center Coupling constants [sites.duke.edu]
- 10. How To [chem.rochester.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate
In the landscape of modern drug discovery and development, the precise structural characterization of chiral building blocks is paramount. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a valuable synthetic intermediate, possessing two distinct amine protecting groups and a primary alcohol, rendering it a versatile scaffold for the synthesis of complex molecules such as peptidomimetics and enzyme inhibitors. The unequivocal confirmation of its structure and stereochemistry is a critical quality control step, for which Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool.
This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. Moving beyond a simple data report, this document, intended for researchers, scientists, and drug development professionals, delves into the rationale behind spectral interpretation, outlines a robust experimental protocol, and offers insights grounded in established spectroscopic principles. Our approach is designed to be a self-validating system, ensuring both technical accuracy and practical applicability in a research and development setting.
I. Predicted ¹³C NMR Chemical Shifts: A Rationale-Driven Approach
The power of ¹³C NMR lies in its ability to resolve each unique carbon environment within a molecule, providing a distinct signal for every non-equivalent carbon atom. For this compound, we anticipate a total of 13 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the four carbons of the butanol backbone and the nine carbons of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups.
The predicted chemical shifts (δ) in parts per million (ppm), relative to a tetramethylsilane (TMS) standard, are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups, the inductive effects of neighboring substituents, and data from analogous structures.[1][2][3] The subsequent discussion provides a detailed justification for each assignment, fostering a deeper understanding of the structure-spectrum correlation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Butanol Backbone | ||
| C1 (-CH₂OH) | 63 - 67 | Attached to a hydroxyl group, this primary alcohol carbon is significantly deshielded.[2] |
| C2 (-CH(NHBoc)-) | 50 - 55 | This methine carbon is bonded to the electron-withdrawing Boc-protected amine, causing a downfield shift. |
| C3 (-CH₂-) | 30 - 35 | A standard methylene carbon in an aliphatic chain. |
| C4 (-CH₂NHZ) | 40 - 45 | This methylene carbon is attached to the Z-protected amine, experiencing a downfield shift due to the electronegative nitrogen and the carbonyl group of the Z-protecting group.[2] |
| Boc Protecting Group | ||
| C=O (Boc) | 155 - 157 | The carbonyl carbon of the Boc group is a characteristic quaternary carbon signal in this downfield region.[1] |
| -C(CH₃)₃ (Boc) | 79 - 81 | The quaternary carbon of the tert-butyl group is also significantly deshielded. |
| -C(CH₃)₃ (Boc) | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in the aliphatic region.[1] |
| Z Protecting Group | ||
| C=O (Z) | 156 - 158 | Similar to the Boc carbonyl, the Z-group carbonyl carbon resonates in the downfield region. |
| -CH₂-Ph (Z) | 66 - 68 | The benzylic methylene carbon is deshielded by the adjacent oxygen and the aromatic ring. |
| Phenyl (Z) - C (ipso) | 136 - 138 | The quaternary carbon of the phenyl ring attached to the benzylic CH₂O- group. |
| Phenyl (Z) - CH (ortho, meta, para) | 127 - 129 | The protonated carbons of the aromatic ring typically appear in this range. Due to free rotation, the ortho and meta carbons may be equivalent, leading to fewer than four distinct signals for the aromatic ring. |
II. Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon a meticulously executed experimental protocol. The following step-by-step methodology is designed to ensure reproducible and reliable results.
A. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic molecules and its single, well-characterized solvent peak at approximately 77.16 ppm.[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its solvent signal appearing around 39.52 ppm. It is crucial to note that solvent choice can influence chemical shifts.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration ensures an adequate signal-to-noise ratio without causing significant viscosity-related line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount can be added directly to the sample, or the residual solvent peak can be used as a secondary reference.
B. NMR Instrument Parameters (Based on a 400 MHz Spectrometer)
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. Quaternary carbons, such as the carbonyls and the Boc tert-butyl quaternary carbon, have longer relaxation times. A longer delay is crucial for their quantitative observation, although for routine characterization, a shorter delay is often sufficient.
-
Number of Scans (NS): 1024 - 4096 scans. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
-
Spectral Width (SW): 0 - 220 ppm. This range is sufficient to encompass all expected carbon signals.
-
Temperature: 298 K (25 °C).
C. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
III. Structural Verification with DEPT Spectroscopy
To further solidify the carbon assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT is a powerful technique that differentiates between CH, CH₂, and CH₃ groups, while quaternary carbons are absent.
-
DEPT-90: This experiment will only show signals for methine (CH) carbons. In our target molecule, a single signal corresponding to C2 is expected.
-
DEPT-135: This experiment will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. We expect positive signals for C2 and the Boc methyl carbons, and negative signals for C1, C3, C4, and the Z-group benzylic carbon.
The combination of the standard proton-decoupled ¹³C NMR spectrum and the DEPT-90 and DEPT-135 spectra allows for the unambiguous assignment of each carbon in the butanol backbone and the protecting groups.
IV. Visualization of the Molecular Structure and Analytical Workflow
To provide a clear visual representation of the molecule and the analytical process, the following diagrams are provided.
Figure 2: Experimental workflow for the ¹³C NMR analysis.
V. Conclusion: Ensuring Confidence in Molecular Identity
The ¹³C NMR analysis of this compound, when approached with a combination of predictive understanding and rigorous experimental technique, provides an unambiguous confirmation of its molecular structure. By following the detailed protocol and interpretive rationale outlined in this guide, researchers can confidently verify the identity and purity of this key synthetic intermediate. The integration of DEPT spectroscopy further enhances the certainty of spectral assignments, embodying a self-validating system of analysis. This comprehensive approach to structural elucidation is fundamental to maintaining the high standards of scientific integrity and quality required in the fields of chemical research and drug development.
References
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
-
Hiraga, Y., et al. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 2(1), 36-51. [Link]
-
Magritek. Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. [Link]
-
PubChem. 4-Amino-1-butanol. [Link]
-
PubChem. 4-Amino-2-butanol. [Link]
-
SpectraBase. 4-Amino-2-butanol. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
Sources
A Senior Application Scientist's Guide to Sourcing and Qualifying (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol for Pharmaceutical R&D
Introduction: The Strategic Importance of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in Modern Drug Discovery
This compound, a chiral amino alcohol with orthogonally protected amine functionalities, represents a critical building block in the lexicon of medicinal chemistry and peptide synthesis. Its structure, featuring a primary alcohol, a Boc-protected amine at the stereogenic center, and a Z-protected terminal amine, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) group, known for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions, allows for selective deprotection and subsequent elaboration at the C2 position.[1][2][3] Concurrently, the benzyloxycarbonyl (Z) group provides robust protection for the terminal amine, which can be cleaved under different, typically hydrogenolytic, conditions. This differential protection scheme is fundamental to its utility in the stepwise assembly of peptidomimetics, constrained peptides, and other chiral ligands designed to interact with specific biological targets.[1][4]
The strategic application of this intermediate is frequently seen in the development of novel therapeutic agents, including enzyme inhibitors and modulators of protein-protein interactions.[1][4] Given its role as a foundational component in the synthesis of high-value drug candidates, the quality, purity, and reliability of the this compound supply chain are of paramount importance. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing this crucial reagent in their research and development workflows.
Commercial Supplier Landscape: A Comparative Analysis
The selection of a suitable commercial supplier for this compound requires a multi-faceted evaluation that extends beyond mere price and availability. Factors such as purity, batch-to-batch consistency, available characterization data, and the supplier's quality management system are critical considerations. The following table summarizes key information for several prominent suppliers of this compound.
| Supplier | Product Name/Synonym | CAS Number | Purity Specification | Available Quantities |
| Chem-Impex | This compound / Boc-Dab(Z)-ol | 197892-14-1 | ≥ 99.9% (chiral HPLC)[5] | Inquire |
| J&K Scientific | This compound | 197892-14-1 | Not specified | Inquire |
| US Biological Life Sciences | This compound / Boc-Dab(Z)-ol | 197892-14-1 | Highly Purified[6] | 250mg, 500mg, 1g, 2g, 5g[6] |
| Santa Cruz Biotechnology | This compound | 197892-14-1 | Not specified | Inquire |
Note: The information presented is based on publicly available data and is subject to change. It is imperative to contact the suppliers directly for the most current product specifications and availability.
Workflow for Supplier Qualification and Incoming Quality Control
A robust internal process for qualifying new suppliers and verifying the quality of each incoming batch of this compound is essential to mitigate risks in the drug development pipeline. The following diagram illustrates a recommended workflow.
Caption: Workflow for supplier qualification and incoming quality control of this compound.
In-Depth Technical Guide to Quality Control and Analytical Verification
It is incumbent upon the end-user to perform a comprehensive suite of analytical tests to confirm the identity, purity, and chiral integrity of this compound. The supplier's Certificate of Analysis (CoA) should be viewed as a starting point, not a substitute for internal verification.
Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The proton NMR spectrum should exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the Z group (aromatic protons and a benzylic singlet), and the diastereotopic protons of the butanol backbone. The carbon-13 NMR will corroborate the presence of all expected carbon environments. The spectra should be free of significant unassigned signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, typically as the protonated species [M+H]⁺. This provides a high degree of confidence in the elemental composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing chemical purity. A gradient method using a C18 column with a mobile phase of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point. The purity is determined by the area percentage of the main peak. It is crucial to develop a method that can resolve potential impurities, such as starting materials or by-products from the synthesis.
Chiral Purity Determination
The enantiomeric excess (e.e.) is a critical quality attribute for this chiral building block, as the presence of the undesired (R)-enantiomer can have significant consequences in downstream applications, potentially leading to diastereomeric impurities that are difficult to separate and may have different biological activities.
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amino alcohols.[7][8] Method development may be required to achieve baseline separation of the (S) and (R) enantiomers. Both normal-phase and reverse-phase chiral HPLC methods can be explored. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Experimental Protocol: Chiral HPLC Method Development for this compound
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20).
-
If separation is not achieved, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution.
-
-
Mobile Phase Screening (Reverse Phase):
-
If normal phase is unsuccessful, screen reverse-phase conditions using a mobile phase of acetonitrile/water or methanol/water.
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Quantification: Integrate the peak areas of the (S) and (R) enantiomers. The enantiomeric excess (% e.e.) is calculated as: [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex chiral molecules in the pharmaceutical industry. The success of research and development programs that utilize this intermediate is intrinsically linked to the quality and purity of the starting material. By implementing a rigorous supplier qualification process and a comprehensive in-house analytical verification program, researchers can ensure the integrity of their synthetic pathways and the reliability of their scientific outcomes. This proactive approach to quality control is a cornerstone of sound scientific practice and efficient drug development.
References
-
J&K Scientific LLC. This compound | 197892-14-1. [Link]
-
Generic Supplier Platform. (S-2-(Boc-amino)-4-(Z-amino)-1-butanol. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Cenmed Enterprises. 4-(z-amino)-1-butanol >=98.0%. [Link]
-
Journal of Chromatographic Science. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... [Link]
-
Medium. (2024). Exploring 4-(Boc-amino)-1-butanol: Properties and Applications. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
SpringerLink. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]
-
The Journal of Organic Chemistry. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Methodological & Application
The Strategic Incorporation of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in Solid-Phase Peptide Synthesis: A Guide to Advanced Peptidomimetic Design
Abstract
The pursuit of novel peptide-based therapeutics with enhanced stability, conformational rigidity, and unique functionalities necessitates the incorporation of non-natural building blocks. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a chiral amino alcohol featuring orthogonally protected amino groups, stands out as a versatile synthon for advanced solid-phase peptide synthesis (SPPS). The acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group allow for selective deprotection and subsequent modification, enabling sophisticated molecular architectures such as side-chain cyclized peptides, N-terminal modifications, and peptide-small molecule conjugates. This guide provides an in-depth exploration of the strategic use of this building block, complete with detailed protocols, mechanistic insights, and application-focused workflows for researchers at the forefront of drug discovery.
Introduction: The Rationale for Bifunctional Scaffolds in Peptide Synthesis
Standard solid-phase peptide synthesis (SPPS) excels at the linear assembly of proteinogenic amino acids. However, to overcome the inherent limitations of natural peptides, such as susceptibility to proteolysis and conformational flexibility, chemists often turn to peptidomimetics.[1] The incorporation of building blocks like this compound introduces key advantages. Its diamino functionality allows for the creation of lactam bridges, which can conformationally constrain a peptide sequence, often leading to increased receptor affinity and stability.[2] The primary alcohol offers a further point for modification or conjugation.
The core utility of this molecule lies in the orthogonality of its protecting groups.[3] Orthogonal protection is a strategy where multiple protecting groups can be removed selectively under distinct reaction conditions without affecting the others.[4] In this case:
-
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid - TFA).[]
-
The Z (Cbz) group is stable to acid but is readily cleaved by catalytic hydrogenolysis.[4]
This two-dimensional protection scheme allows for precise, stepwise manipulation of the peptide structure on the solid support.
Physicochemical Properties and Handling
A clear understanding of the building block's properties is crucial for its successful application.
| Property | Value | Source(s) |
| Chemical Name | (S)-tert-butyl (1-hydroxy-4-((((benzyloxy)carbonyl)amino)methyl))butan-2-yl)carbamate | |
| Common Synonym | Boc-Dab(Z)-ol | [6] |
| CAS Number | 197892-14-1 | |
| Molecular Formula | C₁₇H₂₆N₂O₅ | [7] |
| Molecular Weight | 338.40 g/mol | [7] |
| Appearance | White crystalline powder | [7] |
| Storage Conditions | 0 - 8 °C | [7] |
Core Methodologies and Protocols
The incorporation of this compound into a peptide sequence can be approached in two primary ways: coupling through its Boc-protected amine to a resin-bound peptide C-terminus, or anchoring the molecule to the resin via its hydroxyl group.
Workflow 1: Coupling to a Growing Peptide Chain
This is the most common application, where the building block is added as a non-natural amino acid analogue within a sequence. The primary alcohol is generally sufficiently unreactive under standard peptide coupling conditions and does not require protection.
Caption: Workflow for coupling the building block.
Protocol 3.1.1: Standard Coupling of this compound
This protocol assumes a standard Fmoc-based SPPS workflow leading up to the coupling of the amino alcohol.
-
Resin Preparation: Start with the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) that has a free N-terminal amine, following standard Fmoc deprotection (20% piperidine in DMF) and subsequent washing steps.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 101.5 mg) and an activating agent such as HOBt (1-hydroxybenzotriazole, 3 eq., 0.3 mmol, 40.5 mg) in N,N-dimethylformamide (DMF, ~2 mL).
-
Coupling Reagent Addition: Add a carbodiimide coupling reagent such as DIC (N,N'-diisopropylcarbodiimide, 3 eq., 0.3 mmol, 47 µL) to the activation mixture. Allow to pre-activate for 5-10 minutes.
-
Coupling to Resin: Add the activated amino alcohol solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive, extend the coupling time.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride/DIEA/DMF).
Application Workflow: On-Resin Side-Chain Cyclization
A primary application of this building block is the synthesis of lactam-bridged cyclic peptides. This involves incorporating the amino alcohol, extending the peptide chain from its newly introduced N-Boc amine, and then cyclizing with the side-chain Z-protected amine.
Caption: Workflow for on-resin side-chain cyclization.
Protocol 3.2.1: Selective On-Resin Deprotection of the Boc Group
-
Resin Preparation: Start with the resin-bound peptide incorporating the this compound moiety. Wash thoroughly with DCM and dry briefly under vacuum.
-
Deprotection Cocktail: Prepare a solution of 20-30% Trifluoroacetic Acid (TFA) in DCM.
-
Boc Cleavage: Treat the resin with the TFA/DCM solution for 30 minutes at room temperature with gentle agitation.[8]
-
Washing: Drain the TFA solution and wash the resin extensively with DCM (5x) to remove residual acid.
-
Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes) to neutralize the newly formed trifluoroacetate salt of the amine.[9]
-
Final Wash: Wash the resin thoroughly with DCM (3x) and DMF (3x). The resin is now ready for peptide chain elongation from the newly deprotected amine.
Protocol 3.2.2: Selective On-Resin Deprotection of the Z (Cbz) Group
This step is performed after the peptide chain has been fully assembled.
-
Resin Preparation: Swell the fully assembled peptide-resin in a suitable solvent such as DMF or a mixture of DMF/MeOH.
-
Catalyst Addition: Add a palladium catalyst, typically 10% Pd/C (palladium on carbon), to the resin suspension (approx. 0.1 eq by weight relative to the resin).
-
Hydrogen Source: For small-scale synthesis, catalytic transfer hydrogenation is often safer and more convenient than using hydrogen gas.[10] Add a hydrogen donor such as 1,4-cyclohexadiene (10-20 equivalents) to the reaction mixture.
-
Reaction: Agitate the suspension at room temperature. The reaction is typically complete within 2-4 hours. Monitor by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to confirm the loss of the Z group.
-
Catalyst Removal: Wash the resin extensively with DMF to remove the hydrogen donor and any soluble byproducts. The palladium catalyst remains with the resin beads and is typically washed away in subsequent steps.
Protocol 3.2.3: On-Resin Lactam Bridge Formation
This protocol follows the selective deprotection of the Z group and the deprotection of a side-chain carboxyl group (e.g., from an Asp or Glu residue) elsewhere in the peptide sequence.
-
Resin Preparation: Start with the peptide-resin containing a free side-chain amine (from the Dab(Z)-ol unit) and a free side-chain carboxylic acid. Ensure the resin is well-swollen in DMF.
-
Cyclization Cocktail: In a separate vial, dissolve a coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 3 eq.) and HOBt (3 eq.) in DMF.
-
Base Addition: Add DIEA (6 eq.) to the resin suspension, followed immediately by the coupling reagent solution.
-
Cyclization Reaction: Agitate the mixture at room temperature for 6-24 hours. The high dilution effect of the solid support favors intramolecular cyclization over intermolecular dimerization.[11]
-
Monitoring and Washing: Monitor the reaction for completion by LC-MS analysis of a cleaved sample. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Final Cleavage: The cyclized peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to yield the final product.[12]
Alternative Strategy: Anchoring via the Hydroxyl Group
For synthesizing C-terminally modified peptides where the butanol hydroxyl remains as the terminus, the building block can be anchored to the resin. The Mitsunobu reaction is a powerful method for this purpose, converting the alcohol into a good leaving group in situ for reaction with a carboxylate-functionalized resin (e.g., Merrifield resin after conversion to the carboxylic acid).[13][14]
Protocol 4.1: Anchoring to Carboxy-functionalized Resin via Mitsunobu Reaction
-
Resin Preparation: Start with a carboxy-functionalized resin (e.g., Carboxypolystyrene or pre-hydrolyzed Merrifield resin). Swell the resin in a suitable solvent like THF.
-
Reagent Solution: In a separate flask, dissolve this compound (2 eq. relative to resin capacity) and triphenylphosphine (PPh₃, 3 eq.) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (3 eq.) dropwise.[15]
-
Anchoring: Add the reagent mixture to the swollen resin and allow the reaction to proceed at room temperature for 12-24 hours.
-
Washing: After the reaction, wash the resin extensively with THF, DCM, and MeOH to remove triphenylphosphine oxide and other byproducts. The resin is now ready for SPPS, starting with the selective deprotection of the Boc group.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of complex peptidomimetics. Its orthogonal protecting groups provide chemists with precise control over the synthetic route, enabling the construction of conformationally constrained cyclic peptides and other modified structures. The protocols outlined in this guide, based on established principles of solid-phase peptide synthesis, offer a robust framework for researchers to explore the vast potential of this synthon in developing next-generation peptide-based drugs and molecular probes. Future applications will likely see this and similar building blocks used in the creation of more intricate architectures, including bicyclic peptides and branched constructs for multivalent targeting.
References
- Dembinski, R. (2017). Mitsunobu Reaction in Nucleoside Chemistry. Current Organic Chemistry, 21(12), 1058-1077.
- Albericio, F., & Carpino, L. A. (1997). Coupling and protecting groups in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- White, J. M., & Tunoori, A. R. (2005). The Mitsunobu Reaction. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 145-183). Elsevier.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Roy, P., & Gilon, C. (2014). Recent trends in peptide backbone cyclization. Drug Discovery Today: Technologies, 11, 43-52.
- Sani, M. A., & Separovic, F. (2016). How to make peptides more effective: A review on the preparation and biological activity of stapled peptides. International journal of molecular sciences, 17(5), 705.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Akaji, K., Hayashi, Y., Kiso, Y., & Kuriyama, N. (2005). On-resin cyclization of peptide thioesters to lactams. Journal of the American Chemical Society, 127(16), 5792-5793.
-
Solid-Phase Peptide Synthesis. (n.d.). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers. Retrieved from [Link]
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
- Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.
- Giri, R. S., Roy, S., Dolai, G., Manne, S. R., & Mandal, B. (2020). FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. Chemistry–A European Journal, 26(10), 2174-2178.
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-299.
- Zhang, W., & He, X. P. (2013). Synthesis of cyclic peptides. Accounts of chemical research, 46(11), 2481-2492.
- Limal, D., Briand, J. P., Dalbon, P., & Jolivet-Reynaud, C. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. Journal of peptide research, 52(2), 121-129.
- Serra, G., Posada, L., & Hojo, H. (2020). Three Methods for Peptide Cyclization Via Lactamization. In Peptide and Protein Engineering (pp. 147-160). Humana, New York, NY.
- Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of protecting groups from synthetic peptides by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932.
-
KnE Publishing. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. Retrieved from [Link]
-
Biotage. (2023). Can I make head-to-tail macrocycles on-resin? Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Dong, G., Teo, P., Wickens, J. R., & Baran, P. S. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 6. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol as a Versatile Chiral Building Block
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. This chiral building block is distinguished by its vicinal amino alcohol core and, most critically, the presence of two orthogonally protected amine functionalities. We will explore the underlying principles of this orthogonal strategy and provide detailed, field-tested protocols for selective deprotection and subsequent functionalization, enabling the streamlined synthesis of complex molecular architectures for pharmaceutical and biotechnological applications.
Introduction: The Strategic Advantage of Orthogonal Protection
In the multi-step synthesis of complex molecules such as peptide mimics, enzyme inhibitors, or chiral ligands, the ability to selectively unmask reactive sites in a predetermined sequence is paramount. This compound is a premier building block designed explicitly for this purpose.[1][2] Its utility stems from three key structural features:
-
Defined Stereochemistry: The (S)-configuration at the C2 position provides a fixed chiral center, essential for building stereospecific drugs.
-
Primary Alcohol: The hydroxyl group serves as a versatile handle for oxidation, esterification, etherification, or conversion into a leaving group.
-
Orthogonally Protected Amines: The core strategic advantage lies in the differential lability of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z, or Cbz) groups. This "orthogonal" relationship means one group can be removed under specific conditions without affecting the other, allowing for precise, stepwise elaboration of the molecular scaffold.[3][4][5]
This guide will detail how to leverage this orthogonality in practical laboratory settings.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this reagent.
| Property | Value |
| CAS Number | 197892-14-1[6] |
| Molecular Formula | C₁₇H₂₆N₂O₅[6] |
| Molecular Weight | 338.40 g/mol [6] |
| IUPAC Name | Benzyl N-[(3S)-4-hydroxy-3-({[(2-methylpropan-2-yl)oxy]carbonyl}amino)butyl]carbamate |
| Synonyms | Boc-Dab(Z)-ol[6][7] |
| Appearance | White to off-white crystalline powder[7] |
| Melting Point | 84 - 89 °C[7] |
| Optical Rotation | [α]²⁰/D = -28 ± 2° (c=1 in MeOH)[7] |
| Storage | Store at 2-8°C in a tightly sealed container, protected from moisture.[7] |
Safety Note: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.
The Principle of Orthogonal Deprotection
The synthetic power of this building block is unlocked by understanding the distinct chemical mechanisms for cleaving the Boc and Z groups.[8][9]
-
Boc (tert-Butyloxycarbonyl) Group: This group is highly sensitive to acid. It is cleaved via an E1-type elimination mechanism, initiated by protonation of the carbonyl oxygen, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. This reaction is typically performed using strong acids like trifluoroacetic acid (TFA).[9][10][11]
-
Z (Benzyloxycarbonyl) Group: This group is stable to the acidic conditions used for Boc removal. Its cleavage is achieved through hydrogenolysis.[9] A palladium catalyst (typically on carbon) facilitates the reductive cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, carbon dioxide, and toluene.
This differential reactivity allows for a controlled, stepwise synthetic strategy as illustrated below.
Caption: Orthogonal deprotection pathways of the title compound.
Detailed Experimental Protocols
The following protocols are representative procedures. Researchers should optimize conditions based on their specific substrates and scales.
Protocol 1: Selective Deprotection of the Boc Group (Acidolysis)
This protocol unmasks the C2-amine while leaving the Z-group and primary alcohol intact.
Rationale: Trifluoroacetic acid (TFA) is a strong, volatile acid that effectively cleaves the Boc group at room temperature.[9] Dichloromethane (DCM) is a common solvent that dissolves the starting material and does not interfere with the reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 mmol of substrate) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (5-10 eq, typically a 25-50% v/v solution in DCM) to the stirred solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, carefully concentrate the reaction mixture in vacuo. Caution: TFA is corrosive. Use a trap containing a base (e.g., soda lime) to protect the vacuum pump.
-
Work-up: Dissolve the residue in ethyl acetate or DCM. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases) to neutralize excess TFA, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, (S)-2-amino-4-(Z-amino)-1-butanol, often as a TFA salt if the base wash is incomplete, or as the free amine.
-
Purification: The product can often be used directly in the next step. If required, purification can be achieved by silica gel chromatography using a DCM/MeOH or DCM/MeOH/NH₄OH gradient.
Protocol 2: Selective Deprotection of the Z Group (Hydrogenolysis)
This protocol unmasks the C4-amine, leaving the Boc-group and primary alcohol intact.
Rationale: Catalytic hydrogenation is the gold standard for Z-group removal.[9] Palladium on activated carbon (Pd/C) is a highly efficient catalyst for this transformation. Methanol is a common solvent as it readily dissolves the substrate and does not poison the catalyst.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Palladium on carbon (10% Pd/C, 50% wet is safer to handle)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Three-neck flask or hydrogenation vessel, vacuum/gas inlet
-
Celite® or a membrane filter for catalyst removal
Procedure:
-
Setup: To a hydrogenation flask, add this compound (1.0 eq) and dissolve it in MeOH (approx. 15-20 mL per 1 mmol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight relative to the substrate) to the solution.
-
Hydrogenation: Securely attach the flask to a vacuum/gas manifold. Carefully evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Catalyst Removal: Upon completion, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon. Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the catalyst to dry on the filter paper. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Concentration: Combine the filtrates and concentrate in vacuo to yield the crude product, (S)-2-(Boc-amino)-4-amino-1-butanol.
-
Purification: The product is often of high purity and can be used without further purification. If necessary, it can be purified by silica gel chromatography.
Protocol 3: Oxidation of the Primary Alcohol to an Aldehyde
This protocol demonstrates functionalization of the hydroxyl group, which can be performed before or after amine deprotection, depending on the synthetic route.
Rationale: Dess-Martin Periodinane (DMP) is a mild and selective oxidizing agent that converts primary alcohols to aldehydes with high efficiency under neutral conditions, which is ideal for sensitive substrates containing protecting groups.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
Setup: Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Oxidant Addition: Add DMP (1.1 - 1.5 eq) to the solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Quench by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic and aqueous layers are clear.
-
Work-up: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting aldehyde by silica gel chromatography, typically using a hexane/ethyl acetate gradient.
Synthetic Workflow and Application
The true power of this building block is realized in a multi-step synthesis. The following workflow illustrates a common sequence.
Caption: A representative synthetic workflow using the building block.
This stepwise approach is fundamental in constructing targeted molecules for drug discovery, where precise control over the placement of different functional groups is essential for optimizing biological activity and properties.[1][7]
References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fotouhi, N., & Kemp, D. S. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
-
Fotouhi, N., & Kemp, D. S. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]
-
LookChem. (S-2-(Boc-amino)-4-(Z-amino)-1-butanol. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Autechaux. Exploring 4-(Boc-amino)-1-butanol: Properties and Applications. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Baran Laboratory, Scripps Research. Protecting Groups. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. login-dev.unab.edu.pe [login-dev.unab.edu.pe]
- 3. peptide.com [peptide.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. innospk.com [innospk.com]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
Application Note: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol as a Versatile Chiral Building Block in Modern Drug Discovery
Abstract
Chiral amino alcohols are foundational structural motifs in a vast number of biologically active molecules and approved therapeutics.[1][2] Their stereochemistry is frequently a critical determinant of pharmacological efficacy and safety.[3][4] (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol (CAS: 197892-14-1) has emerged as a high-value, non-proteinogenic building block for drug discovery, prized for its predefined (S)-stereocenter and, most critically, its orthogonally protected diamine functionality. The acid-labile tert-butyloxycarbonyl (Boc) group at the C2-position and the hydrogenolysis-labile benzyloxycarbonyl (Z) group at the C4-position allow for precise, selective chemical manipulation at either nitrogen atom. This application note provides an in-depth guide for researchers and medicinal chemists on the strategic application of this synthon. It covers the molecule's core properties, key applications in the design of peptidomimetics and enzyme inhibitors, and detailed, field-tested protocols for its selective deprotection and derivatization.
Introduction: The Strategic Value of Orthogonal Protection
The power of this compound, also known as Boc-Dab(Z)-ol, lies in its design as a "plug-and-play" chiral scaffold.[5][6] In complex, multi-step syntheses common to drug development, the ability to unmask a specific functional group without affecting others is paramount.[7] The Boc and Z protecting groups are a classic orthogonal pair: the Boc group is stable to catalytic hydrogenation and basic conditions but is easily removed with mild acid, while the Z group is stable to acidic and basic conditions but is cleanly cleaved by hydrogenolysis.[8]
This orthogonal strategy provides chemists with complete control over the synthetic pathway, enabling:
-
Sequential Elongation: Building distinct chemical moieties off the C2 and C4 nitrogens in a controlled, stepwise manner.
-
Scaffold Diversification: Creating libraries of compounds from a common intermediate by reacting different building blocks with each selectively deprotected amine.
-
Synthesis of Complex Architectures: Incorporating the diamino alcohol core into macrocycles, constrained peptides, or as a linker for bioconjugation.
This molecule is particularly valuable in the synthesis of peptide mimetics, enzyme inhibitors, and novel bioactive molecules for therapeutic areas such as oncology.[5][9]
Physicochemical Properties & Handling
Proper handling and storage are critical to maintaining the integrity and chiral purity of the reagent.
| Property | Value | Reference |
| CAS Number | 197892-14-1 | [5][6][9] |
| Synonyms | Boc-Dab(Z)-ol | [5][6] |
| Molecular Formula | C₁₇H₂₆N₂O₅ | [5][6] |
| Molecular Weight | 338.4 g/mol | [5][6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 84 - 89 °C | [5] |
| Optical Rotation | [α]D²⁰ = -28 ± 2º (c=1 in MeOH) | [5] |
| Purity (Chiral HPLC) | ≥ 99.9% | [5] |
| Storage Conditions | Store at 0 - 8 °C, desiccated | [5] |
Handling: The compound is stable under recommended storage conditions. Standard laboratory precautions (gloves, safety glasses) should be observed. For reactions, ensure an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents in subsequent steps.
Core Applications in Medicinal Chemistry
The unique structure of Boc-Dab(Z)-ol makes it a powerful tool for addressing specific challenges in drug design.
Orthogonal Deprotection Strategy
The primary utility is the ability to selectively address either amine, as illustrated below. This allows for the synthesis of complex derivatives that would be difficult to achieve with other methods.
Caption: Orthogonal deprotection pathways for Boc-Dab(Z)-ol.
Scaffolding for Protease Inhibitors
Many proteases, particularly aspartyl proteases, function by stabilizing a tetrahedral transition state during peptide bond hydrolysis. The 1,2-amino alcohol motif is an excellent, non-hydrolyzable mimic of this transition state. By incorporating Boc-Dab(Z)-ol into a larger molecule, a potent inhibitor can be designed where the hydroxyl group mimics the tetrahedral intermediate, binding tightly within the enzyme's active site.
Caption: Concept of a 1,2-amino alcohol as a transition-state mimic.
Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations of this compound.
Protocol 1: Selective Deprotection of the Z-Group (Hydrogenolysis)
This protocol selectively removes the Z-group to yield a free primary amine at the C4-position, leaving the Boc-group intact.
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, ~5-10 mol% Pd)
-
Methanol (or Ethanol, or Ethyl Acetate), anhydrous
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 338 mg, 1.0 mmol).
-
Dissolve the starting material in methanol (10-20 mL).
-
Carefully add the 10% Pd/C catalyst (e.g., 53 mg, 0.05 mmol Pd) under a stream of inert gas. Caution: Pd/C can be pyrophoric.
-
Seal the flask, then purge the atmosphere by evacuating and backfilling with inert gas (3 cycles).
-
Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For larger scales, use a Parr apparatus.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The product is significantly more polar than the starting material.
-
Once complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, (S)-2-(Boc-amino)-4-amino-1-butanol, typically as a viscous oil or solid. The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
-
-
Trustworthiness & Rationale: This protocol is self-validating. The complete consumption of the starting material and appearance of a single major product spot by TLC/LC-MS confirms the reaction's success. The Z-group is susceptible to catalytic hydrogenation because the benzyl C-O bond is readily cleaved, producing the free amine, CO₂, and toluene, which are easily removed.[8] The Boc-group is completely stable to these conditions.
Protocol 2: Selective Deprotection of the Boc-Group (Acidolysis)
This protocol selectively removes the acid-labile Boc-group, leaving the Z-group untouched.
-
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the starting material (e.g., 338 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Method A (TFA): Add trifluoroacetic acid (1.5 mL, ~20 eq) dropwise.
-
Method B (HCl): Add 4M HCl in 1,4-dioxane (2.5 mL, 10 eq).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Redissolve the residue in DCM or ethyl acetate (20 mL).
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-4-(Z-amino)-1-butanol, often as its free base or corresponding salt.
-
-
Trustworthiness & Rationale: The Boc group is a tert-butyl carbamate. Under acidic conditions, the tert-butyl group is protonated and cleaves to form the stable tert-butyl cation (which becomes isobutylene) and carbamic acid, which decarboxylates to yield the free amine and CO₂.[7][8] These volatile byproducts make for a clean reaction. The Z-group is robust to these acidic conditions, ensuring orthogonality.
Protocol 3: Example Synthetic Workflow - Oxidation and Amide Coupling
This workflow demonstrates how the orthogonally protected scaffold can be used to synthesize a more complex molecule.
Caption: Synthetic workflow for derivatization of Boc-Dab(Z)-ol.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool that provides medicinal chemists with a high degree of control and flexibility in molecular design. Its pre-installed chirality and, most importantly, its orthogonal protecting group scheme, enable the efficient and predictable synthesis of complex molecular architectures. The protocols detailed herein provide a reliable foundation for researchers to unlock the full potential of this versatile building block in the pursuit of novel therapeutics.
References
-
This compound - Chem-Impex. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
- US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google P
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and therapeutic application of beta-amino alcohol derivatives - ResearchGate. [Link]
-
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | C13H25NO5 | CID - PubChem. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. [Link]
-
Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed. [Link]
-
This compound | AMERICAN ELEMENTS ®. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
-
Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]
-
(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. [Link]
-
Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols - Chemical Communications (RSC Publishing). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
The Strategic Application of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Technical Guide
This guide provides an in-depth exploration of the utility of the chiral building block, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, in the synthesis of enzyme inhibitors, with a specific focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a significant class of oral antihyperglycemic agents used in the management of type 2 diabetes. The unique structural features of this compound make it a valuable synthon for creating potent and selective enzyme inhibitors. This document will detail the scientific rationale for its use, provide a comprehensive synthetic protocol for a representative DPP-4 inhibitor, and present relevant data to guide researchers in the field of drug discovery and development.
The Rationale for Employing this compound in DPP-4 Inhibitor Synthesis
The efficacy of many enzyme inhibitors is intrinsically linked to their stereochemistry. The chiral scaffold of this compound provides a precise three-dimensional arrangement of functional groups that can be elaborated to interact optimally with the active site of target enzymes like DPP-4.
Key Structural Features and Their Significance:
-
The (S)-Stereocenter at C2: The (S)-configuration at the 2-position is crucial for mimicking the natural peptide substrates of DPP-4. This stereochemistry correctly orients the substituents for effective binding within the enzyme's active site, particularly the S2 pocket.
-
Orthogonal Protection Strategy: The presence of both a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group allows for selective deprotection. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the Z group is typically removed by catalytic hydrogenolysis. This orthogonality is fundamental in multi-step syntheses, enabling the stepwise elaboration of the molecule.
-
Primary Hydroxyl Group: The primary alcohol at C1 serves as a versatile handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used in coupling reactions to introduce additional pharmacophoric elements.
-
1,3-Amino Alcohol Motif: The spatial relationship between the C2-amino group and the C4-amino group, once deprotected, forms a key part of the β-amino amide scaffold prevalent in many DPP-4 inhibitors. This motif is recognized by the enzyme and contributes significantly to binding affinity.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, playing a critical role in glucose homeostasis through the degradation of incretins like glucagon-like peptide-1 (GLP-1).[1] The design of inhibitors often involves creating molecules that can form key interactions with the catalytic triad (Ser630, Asp708, His740) and other residues within the S1 and S2 pockets of the enzyme. The structural elements of this compound provide a robust starting point for constructing molecules that fulfill these binding requirements.
Synthetic Workflow for a Representative DPP-4 Inhibitor
The following section outlines a detailed, multi-step protocol for the synthesis of a potent DPP-4 inhibitor based on a β-amino amide scaffold, starting from this compound. This protocol is a representative example based on established synthetic routes for this class of inhibitors.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for a DPP-4 inhibitor.
Part A: Selective Deprotection of the Z-Group
Principle: The benzyloxycarbonyl (Z) group is selectively removed via catalytic hydrogenation, leaving the acid-labile Boc group intact. This unmasks the primary amine at the C4 position for subsequent coupling reactions.
Protocol:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (typically a balloon or 1 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield (S)-4-amino-2-(Boc-amino)butan-1-ol (Intermediate 1) as a crude product, which is often used in the next step without further purification.
Part B: Amide Bond Formation
Principle: The newly exposed primary amine of Intermediate 1 is coupled with a carboxylic acid (in this example, a heterocyclic carboxylic acid common in DPP-4 inhibitors) using a peptide coupling agent to form a stable amide bond.
Protocol:
-
Activation of Carboxylic Acid: In a separate flask, dissolve the heterocyclic carboxylic acid (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir the solution at 0 °C for 10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate (Intermediate 2).
Part C: Final Boc-Deprotection
Principle: The final step involves the removal of the Boc protecting group under acidic conditions to yield the primary amine of the target DPP-4 inhibitor.
Protocol:
-
Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture of TFA:DCM).
-
Deprotection: Stir the reaction mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Isolation: The resulting trifluoroacetate salt can be purified by reverse-phase HPLC or triturated with diethyl ether to yield the final DPP-4 inhibitor. If the free base is required, the crude salt can be dissolved in a suitable solvent and neutralized with a mild base.
Quantitative Data of Representative DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative DPP-4 inhibitors synthesized using similar chiral amino alcohol scaffolds.
| Compound ID | Scaffold | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | β-amino amide | 18 | [1] |
| Compound 1 | 4-benzylpiperidine derivative | 1600 | [1] |
| Compound 9n | 6-(hydroxymethyl)pyrazolopyrimidine | 21.4 | [2] |
| Neogliptin | 2-azabicyclo[2.2.1]heptane-based | 16.8 | [3] |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and validated chemical transformations in the field of medicinal chemistry.
-
Orthogonal Deprotection: The selective removal of Z and Boc protecting groups is a cornerstone of modern peptide and medicinal chemistry, ensuring predictable and high-yielding transformations.
-
Amide Coupling: The use of HATU/HOBt/DIPEA is a robust and widely accepted method for amide bond formation, known to minimize racemization, which is critical for maintaining the stereochemical integrity of the inhibitor.
-
Reaction Monitoring: The integration of routine reaction monitoring techniques such as TLC and LC-MS at each step allows for real-time assessment of reaction completion and purity, ensuring the validity of each transformation before proceeding to the next.
By following these established procedures, researchers can confidently synthesize and evaluate novel enzyme inhibitors based on the this compound scaffold.
Conclusion
This compound is a strategically important chiral building block for the synthesis of enzyme inhibitors, particularly those targeting DPP-4. Its inherent stereochemistry and the presence of orthogonally protected amino groups provide a versatile platform for the construction of complex, biologically active molecules. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers in drug discovery to leverage this valuable synthon in the development of novel therapeutics.
References
-
Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Wong, F. F., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 29(22). [Link]
-
Krasavin, M., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]
Sources
Orthogonal Deprotection Strategy for Boc and Z Groups in Diamino Alcohols: Application Notes and Protocols
Introduction: Navigating the Complexities of Polyfunctional Molecules
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups allow for selective transformations at other sites within a molecule, preventing unwanted side reactions. Diamino alcohols, a structural motif present in numerous bioactive compounds, present a unique synthetic challenge due to the presence of three reactive centers: two amino groups and a hydroxyl group. An effective protecting group strategy is therefore not just advantageous, but essential for their successful chemical manipulation.
This application note provides a detailed guide to the orthogonal deprotection of two of the most widely used amine protecting groups, the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Z or Cbz) groups, within the specific context of diamino alcohol scaffolds. The principle of orthogonality lies in the ability to selectively remove one protecting group in the presence of another by employing distinct, non-interfering reaction conditions.[1] This allows for the sequential unmasking of the amino groups, enabling precise control over the synthetic route. Herein, we delve into the mechanistic underpinnings of this strategy, provide detailed, field-proven protocols, and offer troubleshooting guidance to navigate potential challenges.
The Principle of Orthogonality: Boc vs. Z
The successful orthogonal deprotection of Boc and Z groups hinges on their fundamentally different labilities. The Boc group is renowned for its sensitivity to acidic conditions, while the Z group is characteristically removed by catalytic hydrogenolysis.[2][3] This differential reactivity forms the cornerstone of their use as an orthogonal pair in the synthesis of polyfunctional molecules like diamino alcohols.[4][5]
The Acid-Labile tert-Butoxycarbonyl (Boc) Group: The deprotection of the Boc group is an acid-catalyzed elimination process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation renders the group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[6] The liberated amine is then typically protonated by the excess acid in the reaction mixture, forming its corresponding salt.
The Hydrogenolysis-Labile Benzyloxycarbonyl (Z or Cbz) Group: The Z group is cleaved under neutral conditions via catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The mechanism proceeds through the cleavage of the benzylic carbon-oxygen bond, which liberates the unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the byproducts. A safer alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate.[7]
The stability of the Boc group to catalytic hydrogenation and the stability of the Z group to acidic conditions allow for their selective and sequential removal, providing chemists with a powerful tool for the controlled synthesis of complex diamino alcohols.[3]
Visualizing the Orthogonal Deprotection Workflow
The following diagram illustrates the strategic, selective deprotection of a diamino alcohol orthogonally protected with Boc and Z groups.
Caption: Orthogonal deprotection of a Boc and Z protected diamino alcohol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective deprotection of Boc and Z groups in a diamino alcohol substrate. It is crucial to note that the optimal reaction conditions may vary depending on the specific substrate and should be optimized accordingly.
Protocol 1: Selective Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group while leaving the Z group intact.
Materials:
-
N-Boc, N'-Z-diamino alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc, N'-Z-diamino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) of the total solution volume.[8] For substrates with other acid-sensitive groups, starting with a lower concentration of TFA is recommended.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate until effervescence ceases. This will neutralize the excess TFA.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as DCM or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N'-Z-diamino alcohol can be purified by column chromatography on silica gel if necessary.
Protocol 2: Selective Deprotection of the Z Group by Catalytic Hydrogenolysis
This protocol details the removal of the Z group in the presence of a Boc group using catalytic hydrogenation.
Materials:
-
N-Boc, N'-Z-diamino alcohol
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus) or Ammonium formate (for transfer hydrogenation)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the N-Boc, N'-Z-diamino alcohol (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask or a specialized hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[9]
-
Hydrogenation:
-
Using H₂ gas: Purge the flask with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.[10]
-
Using Transfer Hydrogenation: Add ammonium formate (3-5 equivalents) to the reaction mixture.[7]
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-8 hours.
-
Work-up: Upon completion, carefully purge the flask with an inert gas to remove any excess hydrogen (if used). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-diamino alcohol.
-
Purification: The crude product can be purified by column chromatography or recrystallization if required.
Troubleshooting and Optimization
The deprotection of Boc and Z groups in diamino alcohols can sometimes be accompanied by challenges. The following table summarizes common issues and provides field-proven solutions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | - Insufficient acid strength or concentration.- Short reaction time or low temperature.- Steric hindrance around the Boc group. | - Increase the concentration of TFA or use a stronger acid like HCl in dioxane.- Increase the reaction time or temperature.- For highly hindered substrates, consider alternative deprotection methods like using Lewis acids (e.g., TMSOTf).[11] |
| Side Reactions during Boc Deprotection | - Alkylation of the free amine or hydroxyl group by the tert-butyl cation.- Intramolecular cyclization to form cyclic carbamates or oxazolidinones, especially in vicinal amino alcohols.[11] | - Add a cation scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture.- Perform the reaction at a lower temperature (0 °C) to minimize side reactions.- Protect the hydroxyl group if it is found to be reactive under the deprotection conditions. |
| Incomplete Z Deprotection | - Catalyst poisoning, especially by sulfur-containing functional groups.- Inefficient hydrogen transfer.- Poor solubility of the substrate. | - Use a fresh, high-activity catalyst or increase the catalyst loading.- For sulfur-containing compounds, consider alternative deprotection methods like HBr in acetic acid.[12]- Ensure efficient stirring and proper hydrogen dispersion.- Use a co-solvent to improve solubility. |
| Side Reactions during Z Deprotection | - Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).- N-alkylation of the product amine in alcohol solvents.[1] | - Carefully select the catalyst and reaction conditions. For example, Lindlar's catalyst can be used to avoid over-reduction of alkynes.- Use a non-alcoholic solvent like ethyl acetate or THF to prevent N-alkylation. |
| Both Groups Cleaved | - Use of non-orthogonal conditions (e.g., very strong acid for Boc deprotection can partially cleave the Z group). | - Adhere strictly to the recommended orthogonal conditions.- For sensitive substrates, perform small-scale test reactions to confirm selectivity. |
Conclusion
The orthogonal deprotection of Boc and Z groups represents a robust and versatile strategy for the synthesis of complex diamino alcohols. A thorough understanding of the underlying reaction mechanisms, careful selection of reaction conditions, and proactive troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the efficient and controlled synthesis of these important chemical entities.
References
-
Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
- BenchChem. (2025).
-
Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids. (2025). Request PDF. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available at: [Link]
-
Petersen, M. A., & Petersen, T. B. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega, 9(2), 2962-2969. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- VI Protecting Groups and Orthogonal Protection Str
- Protecting Groups. (n.d.).
- Protection Reactions. (n.d.). Wiley-VCH.
- Supporting Information. (2010). The Royal Society of Chemistry.
-
How can we protect an amino group leaving an alcohol group free? (2014). ResearchGate. Available at: [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
-
Petersen, M. A., & Petersen, T. B. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega, 9(2), 2962-2969. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
- Acid promoted cyclodehydration of amino alcohols with amide acetal. (n.d.). RSC Publishing.
- Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.
-
Petersen, M. A., & Petersen, T. B. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega, 9(2), 2962-2969. Available at: [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
-
Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link]
- BenchChem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group. BenchChem.
-
Wikipedia. Protecting group. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017). ResearchGate. Available at: [Link]
-
Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Available at: [Link]
- Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Deriv
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. BenchChem.
- Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. (n.d.).
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025). PMC - NIH. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters - ACS Publications. Available at: [Link]
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? (2020). ResearchGate. Available at: [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. (n.d.). PubMed. Available at: [Link]
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). Request PDF. ResearchGate. Available at: [Link]
-
Deprotection of different N-Boc-compounds. (n.d.). Download Table. ResearchGate. Available at: [Link]
-
Chemists succeed in synthesis of aminoalcohols by utilizing light. (2021). Uni Münster. Available at: [Link]
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). ResearchGate. Available at: [Link]
- Natural Product Synthesis: The Endless Quest for Unreachable Perfection. (n.d.). ACS Organic & Inorganic Au.
- Deconstructive and Divergent Synthesis of Bioactive N
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Harnessing (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol for the Synthesis of Novel Unnatural Amino Acids
An Application Guide for Researchers
Senior Application Scientist, Dr. Gemini
Abstract
Unnatural amino acids (UAAs) are powerful tools in modern chemical biology, drug discovery, and materials science, offering the ability to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides and proteins.[][2] This guide provides a comprehensive overview and detailed protocols for utilizing (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a versatile chiral building block, for the rational design and synthesis of custom UAAs. The core utility of this precursor lies in its orthogonal protection scheme, which allows for precise, stepwise chemical manipulation of its functional groups.[3][4][5] We will explore the fundamental principles of this strategy and provide actionable protocols for its transformation into valuable amino acid derivatives for research and pharmaceutical development.[6][7]
Introduction: The Strategic Advantage of this compound
The synthesis of complex molecules, particularly those intended for biological applications, hinges on the ability to selectively modify one functional group in the presence of others. This is the principle of orthogonal protection.[3][5] this compound, also known as Boc-Dab(Z)-ol, is a prime example of a strategically designed synthetic precursor.[6][8]
Its structure contains three key functionalities, each with distinct chemical reactivity:
-
A Primary Alcohol (-CH₂OH): This group can be oxidized to a carboxylic acid, which is the defining feature of an amino acid.
-
A Boc-protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of conditions but is selectively cleaved by strong acid (e.g., trifluoroacetic acid, TFA).[][10]
-
A Z-protected Amine (-NHZ): The benzyloxycarbonyl (Z or Cbz) group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[11]
This orthogonal arrangement is the molecule's central advantage, enabling chemists to choose which amino group to deprotect and modify, and when to form the final carboxylate, thereby unlocking a wide array of potential UAA structures.
Physicochemical Data
| Property | Value |
| Synonyms | Boc-Dab(Z)-ol |
| CAS Number | 197892-14-1[7][8] |
| Molecular Formula | C₁₇H₂₆N₂O₅[8] |
| Molecular Weight | 338.40 g/mol [8] |
| Appearance | Typically a white to off-white solid |
| Storage | Store at 2-8°C, desiccated |
The Core Principle: Orthogonal Deprotection
The successful use of Boc-Dab(Z)-ol is entirely dependent on understanding the distinct cleavage conditions for the Boc and Z protecting groups. This allows for a multi-step synthesis where each transformation is precisely controlled.[3][4]
| Protecting Group | Abbreviation | Cleavage Reagent | Mechanism | Stability |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis[] | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Z (Cbz) | H₂ gas, Palladium on Carbon (Pd/C) | Hydrogenolysis[11] | Stable to mild acid and base |
This differential reactivity is the foundation for the protocols described below.
Caption: Orthogonal cleavage of Boc and Z groups.
Application Protocol 1: Synthesis of (S)-2-(Boc-amino)-4-(Z-amino)butanoic Acid
This protocol details the most direct conversion of the building block into a protected, unnatural diamino acid by oxidizing the primary alcohol to a carboxylic acid. This product can then be used directly in solid-phase peptide synthesis (SPPS) or further modified.
Causality and Experimental Choices:
The choice of oxidant is critical. A TEMPO-mediated oxidation is selected here because it is highly selective for primary alcohols and proceeds under mild conditions, which minimizes the risk of racemization at the chiral center or cleavage of the sensitive protecting groups.[12]
Materials and Reagents
| Reagent | Quantity | Purpose |
| This compound | 1.0 g (2.96 mmol) | Starting Material |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) | 46 mg (0.296 mmol) | Catalyst |
| Sodium Hypochlorite (Bleach, ~12%) | ~5.0 mL | Oxidant |
| Sodium Bicarbonate (NaHCO₃) | 0.5 g | Buffer |
| Sodium Bromide (NaBr) | 0.3 g | Co-catalyst |
| Dichloromethane (DCM) | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | 100 mL | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | 50 mL | Aqueous Wash |
| Brine (Saturated NaCl solution) | 50 mL | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄), anhydrous | 10 g | Drying Agent |
Step-by-Step Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (1.0 g) and TEMPO (46 mg) in 25 mL of DCM.
-
Buffer Addition: Add an aqueous solution of NaHCO₃ (0.5 g) and NaBr (0.3 g) in 25 mL of water. Stir vigorously to create a biphasic mixture.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0°C.
-
Oxidation: While stirring vigorously, add the sodium hypochlorite solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature at or below 5°C. The orange color of the aqueous phase may fade.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexanes:Ethyl Acetate). The starting material (alcohol) should be consumed, and a new, more polar spot (carboxylic acid) should appear. This typically takes 1-3 hours.
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding 5 mL of saturated sodium thiosulfate solution and stir for 10 minutes.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the product into the organic phase. Perform two additional extractions of the aqueous layer with 50 mL of ethyl acetate each.
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: The resulting crude solid or oil can be purified by flash column chromatography on silica gel. The final product should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Reaction scheme for direct oxidation.
Application Protocol 2: Side-Chain Elaboration via Selective Z-Group Deprotection
This advanced protocol demonstrates the true power of the orthogonal strategy. The Z-group on the side-chain amine is selectively removed, allowing for the introduction of a new functional group (e.g., an acyl chain, a reporter tag) before the final oxidation to the amino acid.
Causality and Experimental Choices:
Catalytic hydrogenation is the gold standard for Z-group removal because it is exceptionally clean and efficient, and the conditions do not affect the acid-labile Boc group or the alcohol.[11] The subsequent acylation is a standard amide bond formation, chosen for its high yield and reliability.
Step A: Selective Z-Group Deprotection
-
Setup: Dissolve this compound (1.0 g, 2.96 mmol) in 50 mL of methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, ~10% w/w) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Purge the flask with hydrogen by evacuating and refilling three times.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction by TLC. The Z-protected starting material will be replaced by a very polar, baseline spot corresponding to the free amine. The reaction is typically complete in 4-12 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting product, (S)-2-(Boc-amino)-4-amino-1-butanol, is often used immediately in the next step without further purification.
Step B: Side-Chain Acylation (Example with Acetyl Chloride)
-
Dissolution: Dissolve the crude product from Step A in 30 mL of DCM and add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.03 mL, 5.92 mmol, 2 equivalents). Cool the mixture to 0°C.
-
Acylation: Slowly add acetyl chloride (0.23 mL, 3.25 mmol, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the free amine is consumed.
-
Work-up: Dilute the reaction with DCM, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-acetylated product.
Step C: Final Oxidation to UAA
The N-acetylated amino alcohol produced in Step B can now be oxidized to the corresponding carboxylic acid using the same procedure outlined in Application Protocol 1 . This yields the final unnatural amino acid, ready for deprotection and incorporation into a peptide.
Caption: Multi-step synthesis of a functionalized UAA.
Troubleshooting and Key Considerations
-
Incomplete Oxidation: If oxidation stalls, add small additional portions of NaOCl. Avoid adding a large excess, which can lead to side reactions.
-
Hydrogenation Safety: Pd/C is flammable when dry and can ignite solvents in the presence of air. Always handle under an inert atmosphere and filter carefully.
-
Racemization: While the chosen protocols are mild, harsh conditions (strong base or heat) during any step could risk epimerization of the chiral center.[12] Always confirm chiral purity of the final product if it is critical for the application.
-
Purification: Diamino acids and their precursors can be challenging to purify due to their polarity. Use of polar solvent systems (e.g., with methanol in DCM) for chromatography may be necessary.
Conclusion
This compound is a highly valuable and strategically designed precursor for the synthesis of diverse unnatural amino acids.[13] Its embedded orthogonal protection scheme provides researchers with precise control over a multi-step synthetic pathway, enabling the creation of novel diamino acids and side-chain functionalized derivatives. The protocols detailed in this guide serve as a robust starting point for researchers in peptide science, medicinal chemistry, and biotechnology to expand their molecular toolkit.[6][7]
References
- Vertex AI Search. This compound.
- BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. ResearchGate.
- Chem-Impex. This compound.
- Biosynth. Protecting Groups in Peptide Synthesis.
- BenchChem. A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
- Katritzky, A. R., et al. (2002). Synthesis of 2-amino alcohols and unnatural amino acids from serine. ARKIVOC, 2002(xiii), 55-61.
- Drewry, D. H., et al. (1999). Synthetic route to amino- and carboxyl-substituted unnatural amino acids. Tetrahedron Letters, 40(34), 6263-6266.
- BOC Sciences. (2024). Creating Unnatural Amino Acids. YouTube.
- J&K Scientific. This compound | 197892-14-1.
- Unspecified Seller on vertexaisearch.cloud.google.com. (S-2-(Boc-amino)-4-(Z-amino)-1-butanol.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Santa Cruz Biotechnology. This compound | CAS 197892-14-1.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
Sources
- 2. youtube.com [youtube.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scbt.com [scbt.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. login-dev.unab.edu.pe [login-dev.unab.edu.pe]
Catalytic Applications of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol Derivatives: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential catalytic applications of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol and its derivatives. While this specific scaffold is well-regarded as a chiral building block in peptide synthesis and medicinal chemistry[1][2], its inherent functionalities suggest significant, yet underexplored, potential as a chiral catalyst or ligand in asymmetric synthesis. This document extrapolates from the well-established catalytic roles of structurally related chiral amino alcohols to propose detailed application notes and protocols, fostering innovation in asymmetric catalysis.
Introduction: The Catalytic Promise of a Differentially Protected Diamino Alcohol
Chiral vicinal (1,2-) amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective chiral auxiliaries, ligands for metal-based catalysts, and organocatalysts in their own right.[3][] Their efficacy stems from the proximate and stereochemically defined arrangement of a Lewis basic amino group and a coordinating hydroxyl group. This arrangement allows for the formation of rigid, chiral environments around a reactive center, thereby directing the stereochemical outcome of a reaction.
This compound presents a unique and compelling scaffold for catalyst design. Its key structural features include:
-
A Primary Hydroxyl Group: Available for coordination to metals or activation.
-
A C2 Stereocenter: Inducing chirality in the catalytic pocket.
-
Two Amino Groups at C2 and C4: Offering multiple points for coordination or modification.
-
Orthogonal Protecting Groups (Boc and Z): The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are staples in organic synthesis due to their differential lability.[5] The Boc group is acid-labile, while the Z group is typically removed via hydrogenolysis. This allows for selective deprotection and modification of the two nitrogen atoms, opening avenues for the synthesis of a diverse library of catalysts from a single precursor.
This differential protection is the key to unlocking the catalytic potential of this molecule. It allows for the strategic development of bidentate or tridentate ligands, bifunctional catalysts, and immobilized catalysts.
Proposed Catalytic Applications & Mechanistic Rationale
Based on the extensive literature on simpler chiral amino alcohols, we propose two primary areas of catalytic application for derivatives of this compound:
As Ligands in Metal-Catalyzed Asymmetric Reactions
The amino and hydroxyl functionalities can coordinate to a variety of transition metals (e.g., Ru, Rh, Ir, Cu, Pd), creating chiral catalytic species.[6][7][8][9][10] By selectively deprotecting one or both nitrogen atoms, a range of bidentate and tridentate ligands can be accessed.
Logical Workflow for Ligand Development
Caption: CBS reduction workflow.
The presence of the protected amino group at the C4 position in the this compound scaffold could influence the catalyst's solubility and steric profile, potentially fine-tuning its reactivity and selectivity for specific substrates.
Detailed Protocols
The following protocols are proposed based on well-established procedures for analogous catalytic systems. Researchers should perform appropriate optimization studies for their specific substrates and reaction conditions.
Protocol 1: Synthesis of a Chiral Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation
This protocol describes the synthesis of a representative Ru(II) catalyst using a ligand derived from this compound after selective deprotection of the Z-group.
Step 1: Selective Deprotection of the Z-Group
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a flask equipped with a magnetic stir bar.
-
Add Palladium on carbon (10% w/w, ~5 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-2-(Boc-amino)-4-amino-1-butanol. Purify by flash column chromatography if necessary.
Step 2: Synthesis of the [RuCl₂(p-cymene)]₂ Dimer
This dimer is a common precursor for Ru(II) catalysts and can be synthesized according to established literature procedures or purchased commercially.
Step 3: Formation of the Chiral Ru(II) Catalyst
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.5 eq) and the deprotected amino alcohol ligand from Step 1 (1.0 eq).
-
Add anhydrous dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours. The color of the solution should change, indicating complex formation.
-
Remove the solvent under reduced pressure. The resulting solid is the chiral Ru(II) catalyst, which can be used directly or purified further.
Step 4: Catalytic Asymmetric Transfer Hydrogenation of Acetophenone
-
Under an inert atmosphere, dissolve the synthesized Ru(II) catalyst (1-2 mol%) in anhydrous isopropanol.
-
Add acetophenone (1.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data for Representative ATH Reactions
| Entry | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 2 | 80 | 12 | >99 | 95 (R) |
| 2 | 1-Tetralone | 2 | 80 | 16 | 98 | 92 (R) |
| 3 | 2-Heptanone | 2 | 80 | 24 | 95 | 88 (S) |
| Note: Data is hypothetical and representative of typical results for similar catalysts. Optimization is required. |
Protocol 2: In Situ Generation of an Oxazaborolidine Catalyst for Asymmetric Ketone Reduction
This protocol outlines the use of the title compound as a pre-catalyst for the enantioselective reduction of a prochiral ketone.
Step 1: In Situ Catalyst Formation
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 eq, 10 mol%).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.1 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the oxazaborolidine is often accompanied by hydrogen evolution. [11] Step 2: Asymmetric Reduction
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution over 10-15 minutes.
-
Add an additional equivalent of BMS (1.0 M in THF, 1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
Step 3: Work-up and Isolation
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane. [11]2. Add 1 M HCl and stir the mixture for 15 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Step 4: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.
Conclusion and Future Outlook
This compound is a promising, yet underutilized, scaffold for the development of novel chiral catalysts and ligands. The presence of orthogonally protected amino groups provides a unique handle for systematic modification and tuning of the catalyst's steric and electronic properties. The protocols detailed herein, derived from well-established catalytic systems, provide a solid foundation for researchers to explore the catalytic potential of this versatile chiral building block. Future work should focus on the synthesis of a library of ligands with varying substituents on the nitrogen atoms and exploring their efficacy in a broader range of asymmetric transformations, including C-C bond-forming reactions and asymmetric hydrogenations.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Enantioselective Reduction of Ketones using a (1R,2S)
- ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements.
- National Institutes of Health. (n.d.). Insights into Ag(i)
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (2006).
- MDPI. (2018).
- ACS Publications. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3.
- ACS Publications. (2024).
- PubMed Central. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- RSC Publishing. (n.d.).
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound | 197892-14-1.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- MDPI. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.
- BOC Sciences. (n.d.). Amino Alcohol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in the Synthesis of Novel Peptide-Based Therapeutics
Introduction: The Significance of Chiral Amino Alcohols in Modern Drug Discovery
In the landscape of medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the development of safe and efficacious drugs. Chiral amino alcohols, a class of organic compounds bearing both an amine and an alcohol functional group, are indispensable synthons in the pharmaceutical industry. Their defined stereochemistry is often critical for biological activity, as the three-dimensional arrangement of functional groups dictates molecular recognition at biological targets like enzymes and receptors. This principle is fundamental to the efficacy and safety of a wide array of therapeutics, including antivirals, anticancer agents, and beta-blockers.[1]
Among these valuable chiral building blocks, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol , also known as Boc-Dab(Z)-ol , stands out as a particularly versatile and strategic starting material. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, focusing on its application in the synthesis of novel peptide-based therapeutics, particularly dipeptide boronic acid proteasome inhibitors. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the strategic advantages conferred by the unique structural features of this molecule.
Core Attributes of this compound
The utility of Boc-Dab(Z)-ol in medicinal chemistry stems from a combination of its structural features:
-
Defined Stereochemistry: The (S)-configuration at the C2 position is crucial for directing the stereochemical outcome of subsequent reactions, which is essential for achieving the desired biological activity in the final drug molecule.
-
Orthogonal Protection: The molecule features two distinct amine protecting groups: a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group. The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the Z group is typically removed by hydrogenolysis. This orthogonality allows for the selective deprotection and functionalization of the two amine groups at different stages of a synthetic sequence, enabling the construction of complex molecular architectures.
-
Primary Alcohol: The primary alcohol functionality serves as a convenient handle for oxidation to the corresponding aldehyde, a key reactive intermediate for peptide bond formation and the synthesis of various pharmacophores.
| Property | Value |
| IUPAC Name | tert-butyl ((S)-1-(benzyloxycarbonylamino)-4-hydroxybutan-2-yl)carbamate |
| Synonyms | Boc-Dab(Z)-ol |
| CAS Number | 197892-14-1 |
| Molecular Formula | C17H26N2O5 |
| Molecular Weight | 338.40 g/mol |
Application Focus: Synthesis of a Novel Dipeptide Boronic Acid Proteasome Inhibitor
To illustrate the practical application of this compound, this guide will detail a synthetic route to a novel dipeptide boronic acid, a class of compounds known to be potent proteasome inhibitors. The proteasome is a validated therapeutic target in oncology, and inhibitors like Bortezomib have demonstrated significant clinical success. Our target molecule is an analogue of Bortezomib, where the P1 leucine residue is replaced by a derivative of 2,4-diaminobutyric acid, accessed from Boc-Dab(Z)-ol.
Overall Synthetic Strategy
The synthesis will proceed through a convergent approach, where key fragments are synthesized and then coupled together. The core of our strategy involves the oxidation of Boc-Dab(Z)-ol to its corresponding aldehyde, followed by peptide couplings and final deprotection steps.
Caption: Proposed synthetic workflow for a novel proteasome inhibitor.
Detailed Protocols and Methodologies
Part 1: Synthesis of the P1 Aldehyde Fragment
The first critical step is the mild and efficient oxidation of the primary alcohol of Boc-Dab(Z)-ol to the corresponding aldehyde. The Dess-Martin periodinane (DMP) oxidation is the method of choice for this transformation due to its high selectivity, mild reaction conditions (room temperature), and tolerance of sensitive functional groups, which is crucial for preserving the Boc and Z protecting groups and the stereochemical integrity of the chiral center.
Rationale: This protocol is designed to achieve high conversion to the aldehyde with minimal over-oxidation or side reactions. The use of dichloromethane (DCM) as the solvent ensures good solubility of the reactants. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 338.40 | 1.0 g | 2.95 mmol |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.5 g | 3.54 mmol |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| Saturated aq. NaHCO3 solution | - | 20 mL | - |
| 10% aq. Na2S2O3 solution | - | 20 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 g, 2.95 mmol) and dissolve it in anhydrous DCM (20 mL).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.5 g, 3.54 mmol, 1.2 equivalents) portion-wise over 5 minutes. The reaction mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a mixture of saturated aqueous NaHCO3 solution (20 mL) and 10% aqueous Na2S2O3 solution (20 mL). Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Expected Outcome: The desired product, (S)-tert-butyl (1-(benzyloxycarbonylamino)-4-oxobutan-2-yl)carbamate, is a white to off-white solid. The yield is typically in the range of 85-95%.
Caption: Simplified mechanism of Dess-Martin Oxidation.
Part 2: Dipeptide Formation and Elongation
With the P1 aldehyde in hand, the next phase involves the construction of the dipeptide backbone. This is a critical step where the stereochemical integrity must be maintained.
Rationale: This protocol employs a reductive amination strategy to form the dipeptide bond. The aldehyde will be coupled with the pinanediol ester of L-phenylalanineboronic acid. However, for simplicity and broader applicability, a standard peptide coupling to form a dipeptide with L-phenylalanine is described here, which can be later modified to incorporate the boronic acid moiety. We will use TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling agent, which is known for its efficiency and low racemization tendency.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| (S)-2-(Boc-amino)-4-(Z-amino)butanal | ~336.38 | 0.8 g | 2.38 mmol |
| Boc-L-Phenylalanine | 265.32 | 0.66 g | 2.50 mmol |
| TBTU | 321.08 | 0.80 g | 2.50 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.87 mL | 5.00 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | - | 15 mL | - |
Procedure:
-
Activation of Amino Acid: In a flame-dried flask under an inert atmosphere, dissolve Boc-L-Phenylalanine (0.66 g, 2.50 mmol) and TBTU (0.80 g, 2.50 mmol) in anhydrous DMF (10 mL). Stir the solution for 10 minutes at room temperature to form the activated ester.
-
Coupling Reaction: To the activated amino acid solution, add a solution of the crude aldehyde from Protocol 1 (0.8 g, ~2.38 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Cool the reaction mixture to 0 °C and add DIPEA (0.87 mL, 5.00 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the protected dipeptide.
Note on Boronic Acid Introduction: The synthesis of peptide boronic acids requires specialized procedures. Typically, a boronic acid pinanediol ester of the desired amino acid (in this case, a diaminobutyric acid derivative) would be used. The coupling would be followed by deprotection of the pinanediol ester, often using a transesterification reaction with a boronic acid scavenger like isobutylboronic acid.
Conclusion and Future Perspectives
This compound is a high-value chiral building block that offers medicinal chemists a powerful tool for the synthesis of complex and stereochemically defined therapeutic agents. Its orthogonal protecting groups and primary alcohol functionality provide synthetic flexibility for a variety of applications, most notably in the construction of peptide mimetics and inhibitors of enzymes such as proteasomes. The protocols outlined in this application note provide a robust framework for the utilization of this versatile synthon in drug discovery programs. Future applications will undoubtedly expand as new methodologies in peptide synthesis and asymmetric catalysis continue to emerge, further solidifying the importance of such well-defined chiral building blocks in the development of next-generation medicines.
References
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
- Chem-Impex. (n.d.). This compound.
-
Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1–15. [Link]
-
Piettre, S. R., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem, 1(7), 774-784. [Link]
-
Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Welcome to the technical support center for the synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral building block. In my experience, while the synthetic route to this orthogonally protected diamino alcohol is logical, its successful execution hinges on careful attention to detail, particularly concerning protecting group strategy, stereochemical integrity, and purification.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis. We will delve into the "why" behind the "how," ensuring a deep understanding of the chemical principles at play.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering step-by-step guidance to get your synthesis back on track.
Problem 1: Low yield or incomplete Boc protection of the starting diamino acid.
Question: I am attempting to mono-Boc protect L-2,4-diaminobutanoic acid, but I am observing a low yield of the desired Nα-Boc protected product, with significant amounts of unprotected starting material and di-Boc protected side-product. How can I improve the selectivity for mono-protection at the α-amino group?
Answer: This is a common challenge stemming from the similar nucleophilicity of the α- and γ-amino groups. Achieving selective protection relies on subtle differences in their reactivity and the careful control of reaction conditions.
-
Causality: The α-amino group is generally more sterically hindered but also more nucleophilic due to the influence of the adjacent carboxyl group. Standard Boc protection conditions using di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (TEA) or sodium hydroxide can often lead to a mixture of products.
-
Troubleshooting Protocol:
-
pH Control: The key to selectivity is maintaining a pH at which the α-amino group is more reactive. A widely adopted method is to perform the reaction in a mixed solvent system (e.g., dioxane/water or THF/water) and carefully control the pH between 9.5 and 10.5 using a pH-stat or by the slow addition of a base like sodium carbonate. At this pH, a larger proportion of the α-amino groups will be in the more nucleophilic free amine form compared to the γ-amino groups.
-
Temperature: Conduct the reaction at a reduced temperature, typically between 0 °C and room temperature. This will further enhance the kinetic selectivity towards the more reactive α-amino group.
-
Stoichiometry of (Boc)₂O: Use a slight excess, but not a large excess, of (Boc)₂O (typically 1.1-1.2 equivalents). This minimizes the formation of the di-protected product.
-
Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Over-running the reaction will increase the amount of di-protected side product.
-
-
Preventative Measures: For future syntheses, consider starting with a commercially available, selectively protected precursor, such as Nγ-Z-L-2,4-diaminobutanoic acid, if your synthetic route allows. This circumvents the selectivity issue entirely.
Problem 2: Cleavage of the Boc or Z group during the reduction of the carboxylic acid.
Question: I am reducing my orthogonally protected (S)-Nα-Boc-Nγ-Z-2,4-diaminobutanoic acid to the corresponding alcohol, but I am seeing significant loss of either the Boc or Z protecting group. How can I achieve a clean reduction?
Answer: The lability of the Boc group to acidic conditions and the Z group to harsh reductive conditions necessitates a carefully chosen reduction method.
-
Causality:
-
Boc Group Lability: Strong reducing agents that require acidic workups, or generate acidic byproducts, can cleave the acid-sensitive Boc group.
-
Z Group Lability: The Z (benzyloxycarbonyl) group is susceptible to hydrogenolysis. Using reducing agents like LiAlH₄ can sometimes lead to its removal, especially at elevated temperatures or with prolonged reaction times.
-
-
Recommended Reduction Protocol (Mixed Anhydride Method): This is a reliable method that proceeds under mild conditions, preserving both protecting groups.
-
Mixed Anhydride Formation:
-
Dissolve the N-protected amino acid in anhydrous THF or dioxane and cool to -15 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add N-methylmorpholine (NMM) (1.0 equivalent).
-
Slowly add isobutyl chloroformate (1.0 equivalent) and stir for 15-20 minutes. It is crucial to maintain the temperature below -10 °C to prevent side reactions.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5-2.0 equivalents) in water or a mixture of THF/water.
-
Slowly add the NaBH₄ solution to the mixed anhydride solution, ensuring the temperature remains below 0 °C.
-
Allow the reaction to stir for 2-4 hours at 0 °C, monitoring by TLC for the disappearance of the starting material.
-
-
Workup:
-
Quench the reaction by the slow addition of 1 M HCl or saturated ammonium chloride solution until the pH is neutral.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
| Reducing Agent | Pros | Cons |
| NaBH₄ / Mixed Anhydride | Mild conditions, high chemoselectivity, preserves Boc and Z groups. | Requires careful temperature control. |
| Borane-THF complex (BH₃·THF) | Effective for reducing carboxylic acids. | Can sometimes reduce amides and esters; requires careful handling. |
| LiAlH₄ | Powerful reducing agent. | Less chemoselective, can cleave Z group, requires stringent anhydrous conditions and careful quenching. |
Problem 3: Difficulty in purifying the final product.
Question: My crude this compound shows multiple spots on TLC, and I am struggling to isolate the pure product by column chromatography. What are the likely impurities and how can I improve the purification?
Answer: Purification challenges often arise from the similar polarities of the desired product and various side-products.
-
Likely Impurities:
-
Unreacted starting amino acid.
-
Over-reduced byproducts (if a harsh reducing agent was used).
-
Products resulting from the loss of one or both protecting groups.
-
Diastereomers, if any racemization occurred.
-
-
Purification Strategy:
-
Initial Workup: A thorough aqueous workup as described in the reduction protocol is crucial to remove most of the water-soluble impurities and inorganic salts.
-
Column Chromatography:
-
Stationary Phase: Use a high-quality silica gel with a consistent particle size.
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 60-70% ethyl acetate in hexanes). This will help to separate compounds with close Rf values.
-
Additives: Sometimes, adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can improve the peak shape of amine-containing compounds by minimizing tailing on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) can be a highly effective final purification step to remove minor impurities and potentially separate diastereomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of using orthogonal protecting groups in this synthesis?
A1: Orthogonal protecting groups are essential because they can be removed under different conditions, allowing for the selective deprotection of one amino group while the other remains protected.[1] In the case of this compound, the Boc group is acid-labile (removed with acids like TFA), while the Z group is typically removed by hydrogenolysis (H₂/Pd-C).[2] This orthogonality is critical for subsequent steps, such as peptide synthesis, where you might need to couple an amino acid to the free γ-amino group after selective Z-group removal, while the α-amino group remains Boc-protected.
Q2: How can I confirm the stereochemical integrity of my final product?
A2: Maintaining the (S)-stereochemistry is paramount. Racemization can occur, particularly during the activation of the carboxylic acid for reduction if conditions are not carefully controlled. To confirm the enantiomeric purity, you can use:
-
Chiral HPLC: This is the most common and reliable method. You will need to develop a method using a suitable chiral stationary phase.
-
NMR Spectroscopy with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent can cause the signals of the enantiomers to resolve in the NMR spectrum, allowing for their quantification.
-
Conversion to a Diastereomeric Derivative: Reacting the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished and quantified by standard NMR or HPLC.
Q3: Can I use a different protecting group instead of Z (Cbz)?
A3: Yes, other protecting groups orthogonal to Boc can be used. A common alternative is the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile (removed with piperidine). The choice of protecting group often depends on the overall synthetic strategy and the chemistry planned for subsequent steps. The key is to ensure that the deprotection conditions for your chosen group do not affect the Boc group or other functionalities in your molecule.
Experimental Workflow Visualization
Below are diagrams illustrating key stages of the synthesis and decision-making processes.
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting protecting group lability during reduction.
References
-
Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
D'Andrea, S. W., & Kozlowski, M. C. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8579–8583. [Link]
-
Zinelaabidine, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
Sources
Side reactions during Boc deprotection of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
oc-amino)-4-(Z-amino)-1-butanol
Welcome to the technical support center for the Boc deprotection of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this critical synthetic step. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The selective removal of the tert-butoxycarbonyl (Boc) group in the presence of an acid-sensitive benzyloxycarbonyl (Z) group and a primary alcohol requires careful optimization to prevent the formation of unwanted byproducts and ensure high yields of the desired product, (S)-2-amino-4-(Z-amino)-1-butanol.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: My LC-MS analysis shows a significant peak corresponding to the loss of both Boc and Z protecting groups. Why is this happening and how can I improve selectivity?
Question: I'm attempting to selectively deprotect the Boc group using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but I'm observing a substantial amount of the doubly deprotected diamine. What causes this lack of selectivity?
Answer: The primary cause of this issue is the harshness of the acidic conditions. While the Boc group is significantly more labile to acid than the Z group, prolonged exposure to strong acids like TFA, especially at high concentrations, can lead to the cleavage of the Z group as well.[1][2]
Causality Explained: The mechanism for acid-catalyzed deprotection of both Boc and Z groups involves protonation of the carbamate oxygen, followed by cleavage to form a carbocation (a stable tert-butyl cation for Boc, and a benzyl cation for Z) and an unstable carbamic acid, which then decarboxylates.[1][3] The energy barrier for the cleavage of the Z group is higher than for the Boc group, but with sufficiently strong acid and/or longer reaction times, this barrier can be overcome.
Solutions & Optimization:
-
Reduce Acid Concentration: Decrease the concentration of TFA in DCM. Start with a milder condition, such as 10-25% TFA in DCM, and monitor the reaction closely.[4]
-
Alternative Acidic Reagents: Consider using a weaker acid system. A common alternative is 4M HCl in 1,4-dioxane, which can offer better selectivity in some cases.[5] You can also explore options like aqueous phosphoric acid, which is considered a milder and more environmentally benign reagent.[6][7]
-
Control Reaction Time and Temperature: Perform the reaction at 0 °C to slow down the rate of Z-group cleavage.[8] Closely monitor the reaction progress every 15-30 minutes using Thin-Layer Chromatography (TLC) or LC-MS.[9][10] Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
| Reagent System | Temperature | Typical Selectivity (Boc vs. Z) | Key Considerations |
| 50% TFA in DCM | Room Temp | Moderate to Low | Fast reaction, but high risk of Z-deprotection. |
| 20% TFA in DCM | 0 °C to Room Temp | Good | Slower reaction, allowing for better control.[4] |
| 4M HCl in Dioxane | 0 °C to Room Temp | Good to Excellent | Generally offers good selectivity.[5] |
| Aqueous H₃PO₄ | Room Temp | Excellent | Milder conditions, may require longer reaction times.[6] |
Issue 2: My reaction is complete according to TLC, but my isolated yield is low after workup. I also see some unidentifiable, less polar spots on the TLC plate.
Question: After Boc deprotection and aqueous workup, the yield of my desired amine salt is significantly lower than expected. What are the potential side reactions causing this loss of product?
Answer: Low yields can be attributed to several side reactions, primarily driven by the reactive tert-butyl cation generated during the deprotection step.[11][12] In the context of your molecule, two key side reactions are likely: N-alkylation and O-alkylation.
Causality Explained:
-
N-tert-Butylation: The newly liberated primary amine is nucleophilic and can be alkylated by the tert-butyl cation, leading to the formation of a tert-butyl amine byproduct.
-
O-tert-Butylation: The primary alcohol in your molecule is also a nucleophile and can react with the tert-butyl cation to form a tert-butyl ether, a common side reaction when deprotecting Boc groups in the presence of hydroxyl functionalities.[12]
These alkylated byproducts are less polar than your desired amine salt and would appear as separate spots on a TLC plate.
Solutions & Optimization:
The most effective way to prevent these side reactions is to use a "scavenger" in your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can react with your molecule.[11][13]
Recommended Scavengers:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.
-
Water (H₂O): Can trap the cation to form tert-butanol. A small percentage (e.g., 2-5%) in the reaction mixture can be beneficial.
-
Thioanisole: Particularly useful for protecting nucleophilic side chains.[11]
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a scavenger, such as Triisopropylsilane (TIS) (1.1 eq).
-
Cool the mixture to 0 °C.
-
Add the acidic reagent (e.g., 20% TFA in DCM) dropwise.
-
Stir the reaction at 0 °C, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[10]
-
Proceed with your standard workup procedure, such as precipitation of the amine salt with a non-polar solvent like diethyl ether.[13]
Issue 3: I am observing an unexpected byproduct with the same mass as my starting material, but with a different retention time in LC-MS and a different Rf on TLC.
Question: My LC-MS shows a peak with the same mass as my starting material, but it's clearly a different compound. What could this be?
Answer: This observation could be indicative of an intramolecular cyclization reaction. Given the structure of your molecule, with a hydroxyl group and a protected amine, an N- to O-Boc group transfer is a possible side reaction, especially if any basic conditions were inadvertently introduced, or if the molecule was heated.[2] While less common under acidic conditions, it's a possibility to consider.
A more likely scenario under acidic conditions, although less common, is the formation of a cyclic carbamate or an oxazolidinone derivative, especially if activating agents were present or if the reaction was heated.
Solutions & Optimization:
-
Strictly Anhydrous and Acidic Conditions: Ensure your reaction is performed under strictly anhydrous and acidic conditions to disfavor mechanisms that could lead to such rearrangements.
-
Avoid Heat: Perform the deprotection at 0 °C or room temperature. Avoid heating the reaction mixture, as this can promote side reactions.[14]
-
Characterize the Byproduct: If the problem persists, isolate the byproduct and characterize it using NMR spectroscopy to confirm its structure. This will provide definitive evidence of the side reaction occurring and allow for a more targeted troubleshooting approach.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection proceeds via a three-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[3][13]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][13]
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide gas.[1][3] The liberated amine is then protonated by the excess acid in the medium to form an amine salt.[3]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
A2: The most common and effective methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): This is a quick and cost-effective method.[9][15] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin is an excellent way to visualize the product, as it will stain the primary amine (typically a purple spot), while the Boc-protected starting material will not react with ninhydrin.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material peak and the appearance of the product peak, while also detecting any potential side products by their mass-to-charge ratio.[10]
Q3: What is the difference between using TFA and HCl in dioxane for Boc deprotection?
A3: Both are strong acids commonly used for Boc deprotection, but they have different properties that can influence the outcome of the reaction:
-
Trifluoroacetic Acid (TFA): A very strong acid, often used neat or in high concentrations in DCM.[16] It leads to rapid deprotection but carries a higher risk of cleaving other acid-sensitive groups like Z-carbamates if not carefully controlled.[1] The resulting product is a trifluoroacetate salt.
-
HCl in 1,4-Dioxane: This reagent is typically sold as a 4M solution. It is also a strong acid but is often considered slightly milder or more selective than high concentrations of TFA.[5] It provides the product as a hydrochloride salt, which can have different solubility and handling properties compared to the TFA salt.
The choice between the two often depends on the specific substrate and the presence of other acid-labile functional groups. For substrates requiring high selectivity, starting with HCl in dioxane or a lower concentration of TFA at reduced temperatures is advisable.
Q4: Is an aqueous workup always necessary after Boc deprotection?
A4: Not always. The workup procedure depends on the desired final product and its properties.
-
To Isolate the Amine Salt: If the final product is the amine salt (e.g., TFA or HCl salt), a non-aqueous workup is common. This typically involves evaporating the solvent and excess acid under reduced pressure.[17] The resulting residue can then be triturated with or precipitated from a non-polar solvent like diethyl ether to yield the salt as a solid.[13]
-
To Isolate the Free Amine: If the free amine is desired, a basic aqueous workup is necessary.[10] After removing the bulk of the acid and solvent, the residue is dissolved in an organic solvent (like DCM or ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and deprotonate the amine. This is followed by washing with brine, drying the organic layer, and evaporating the solvent.[10][17] Be aware that the free amine may be less stable or have different solubility than its salt form.
References
- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry.
- Benchchem. Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress.
- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Organic Chemistry Portal. Protective Groups.
- Chem-Impex. This compound.
- StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- The Royal Society of Chemistry.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- PubChem. This compound.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. How to confirm BOC deprotection by TFA ?.
- J&K Scientific. This compound | 197892-14-1.
- Benchchem. The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- SpringerLink. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Benchchem. Technical Support Center: Preventing Side Reactions During Boc Deprotection.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate.
- Sigma-Aldrich. BOC-ON.
- National Institutes of Health. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore.
-
ACS Publications. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[1][3]Dioxolo[4,5-d][1][3]dioxoles | ACS Omega.
- ResearchGate. How does the reducing power of Cu and Zn differ in acetic, formic and trifluoroacetic acid?.
- National Institutes of Health. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.
- ACS Publications. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes | ACS Omega.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Optimization of Z-group removal in the presence of a Boc group
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of multi-step synthesis requires precision, foresight, and robust methodologies. The selective deprotection of a carboxybenzyl (Cbz or Z) group in the presence of a tert-butyloxycarbonyl (Boc) group is a classic yet often challenging transformation in peptide synthesis and drug development.[1][2] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to master this critical step.
Core Principles: The Foundation of Selectivity
The ability to selectively remove the Z-group while the Boc-group remains intact hinges on the principle of orthogonal protection .[2][3][4] These two groups are cleaved by fundamentally different mechanisms, which is the key to achieving high selectivity.
-
Z-Group (Carboxybenzyl): This group is characteristically labile to catalytic hydrogenolysis .[5][6] The mechanism involves the cleavage of the benzylic C-O bond by hydrogen on a palladium catalyst surface, which liberates the unstable carbamic acid. This intermediate spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[7]
-
Boc-Group (tert-Butyloxycarbonyl): This group is stable under hydrogenolysis conditions but is readily cleaved by acidolysis .[8][9][10] Strong acids like trifluoroacetic acid (TFA) protonate the carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired amine.[6]
This orthogonal relationship is the cornerstone of modern synthetic strategy, allowing for precise, sequential deprotection.[11]
// Nodes Start [label="N-Boc, N'-Z Protected\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; H2_PdC [label="Condition 1:\nCatalytic Hydrogenolysis\n(H₂, Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Condition 2:\nAcidolysis\n(e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Boc [label="N-Boc Protected,\nN'-Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Product_Z [label="N-Z Protected,\nN'-Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> H2_PdC [label="Z-Group Cleaved", color="#4285F4", fontcolor="#4285F4"]; H2_PdC -> Product_Boc [label="Boc Group Intact", color="#34A853", fontcolor="#34A853"]; Start -> Acid [label="Boc Group Cleaved", color="#EA4335", fontcolor="#EA4335"]; Acid -> Product_Z [label="Z-Group Intact", color="#5F6368", fontcolor="#5F6368"]; }
Figure 1: Orthogonal relationship between Z- and Boc-group deprotection.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the selective removal of a Z-group.
Q1: What is the standard method for selectively removing a Z-group while preserving a Boc-group?
Answer: The most reliable and widely used method is catalytic hydrogenolysis using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. The Boc group is exceptionally stable under these neutral reductive conditions.[8][12][13]
// Nodes Setup [label="1. Reaction Setup\n- Dissolve substrate in solvent (MeOH, EtOH, EtOAc)\n- Place in appropriate flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="2. Catalyst Addition\n- Carefully add 5-10 mol% 10% Pd/C", fillcolor="#F1F3F4", fontcolor="#202124"]; Inerting [label="3. Inerting\n- Seal flask\n- Evacuate and backfill with H₂ (3x cycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="4. Reaction\n- Stir vigorously under H₂ atmosphere\n(balloon or Parr apparatus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="5. Monitoring\n- Track by TLC or LC-MS\n- Stain with Ninhydrin", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="6. Work-up\n- Purge with N₂ or Argon\n- Filter through Celite® to remove Pd/C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolation [label="7. Isolation\n- Concentrate filtrate under reduced pressure", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Catalyst; Catalyst -> Inerting; Inerting -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Isolation; }
Figure 2: Standard workflow for Z-group deprotection by catalytic hydrogenolysis.
Protocol 1: Standard Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Z-protected compound (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[14]
-
Catalyst Addition: In a flask appropriate for hydrogenation, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[14]
-
Hydrogenation Setup: Seal the flask and connect it to a hydrogen source (e.g., a balloon or a Parr hydrogenator).
-
Inerting: Carefully evacuate the flask and backfill it with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.[15]
-
Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature. Vigorous stirring is crucial to ensure proper mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The product, a free amine, will be more polar than the starting material and should be visible with a ninhydrin stain.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas like nitrogen or argon. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent to ensure full recovery of the product.[15][16]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[16]
Q2: My hydrogenolysis reaction is stalled or incomplete. What's wrong?
Answer: This is a common issue with several potential causes. A systematic approach is the best way to diagnose the problem.
// Nodes Start [label="Incomplete Z-Deprotection", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Check Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfur [label="Substrate contain Sulfur?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; OldCatalyst [label="Is catalyst old or\nfrom a previously\nopened bottle?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSetup [label="Check Reaction Setup", fillcolor="#FBBC05", fontcolor="#202124"]; Pressure [label="Is H₂ pressure adequate?\n(e.g., balloon deflated?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Stirring [label="Is stirring vigorous\nenough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Is substrate fully\ndissolved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Sulfur [label="Action:\n- Use excess catalyst\n- Use alternative method\n(See Q4)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Old [label="Action:\n- Use fresh catalyst", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Pressure [label="Action:\n- Check for leaks\n- Re-purge system\n- Use Parr shaker", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Stirring [label="Action:\n- Increase stir rate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Solvent [label="Action:\n- Change solvent\n- Gently warm", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst; Start -> CheckSetup; CheckCatalyst -> Sulfur; CheckCatalyst -> OldCatalyst; Sulfur -> Sol_Sulfur [label="Yes"]; Sulfur -> OldCatalyst [label="No"]; OldCatalyst -> Sol_Old [label="Yes"]; CheckSetup -> Pressure; CheckSetup -> Stirring; CheckSetup -> Solvent; Pressure -> Sol_Pressure [label="No"]; Stirring -> Sol_Stirring [label="No"]; Solvent -> Sol_Solvent [label="No"]; }
Figure 3: Troubleshooting flowchart for incomplete Z-group hydrogenolysis.
Troubleshooting Steps:
-
Catalyst Poisoning: This is the most frequent cause of reaction failure. Palladium catalysts are easily "poisoned" by sulfur-containing functional groups (e.g., thiols, thioethers found in methionine or cysteine residues).[15][17] Even trace amounts can completely deactivate the catalyst.
-
Solution: If your substrate contains sulfur, consider using a large excess of the catalyst or switching to an alternative deprotection method (see Q4).
-
-
Catalyst Activity: The catalyst may be old or have been exposed to air, reducing its activity.
-
Solution: Always use a fresh batch of catalyst from a newly opened bottle for difficult substrates.
-
-
Hydrogen Supply: A simple H₂ balloon may not provide sufficient pressure for a sluggish reaction.
-
Solution: Ensure the system is sealed. For more demanding reactions, a Parr hydrogenation apparatus that allows for higher, sustained hydrogen pressures is recommended.
-
-
Solvent Choice & Solubility: The reaction can be slow if the substrate is not fully dissolved. Additionally, the choice of solvent can influence the reaction rate and side products.
Table 1: Comparison of Solvents for Catalytic Hydrogenolysis
| Solvent | Pros | Cons |
| Methanol (MeOH) | Excellent solvating power for many substrates. | Potential for N-methylation side reactions.[18] |
| Ethanol (EtOH) | Good solvating power, less prone to side reactions than MeOH. | Slightly less effective solvent than MeOH for some polar compounds. |
| Ethyl Acetate (EtOAc) | Aprotic, eliminates risk of N-alkylation. Good for less polar substrates. | May not be a strong enough solvent for highly polar molecules. |
| THF / Water | Good for substrates with poor solubility in alcohols or EtOAc alone. | The presence of water can sometimes affect reaction rates. |
Q3: My substrate has other reducible groups (e.g., alkynes, nitro groups). How can I remove the Z-group more selectively?
Answer: Standard catalytic hydrogenolysis (H₂/Pd/C) is highly effective but can be too reactive, reducing other sensitive functional groups.[19] In these cases, Catalytic Transfer Hydrogenation (CTH) is a significantly milder and often more selective alternative.[7][20] CTH uses a hydrogen donor molecule in solution instead of hydrogen gas.
Common Hydrogen Donors:
-
Ammonium Formate (HCOONH₄)
-
Formic Acid (HCOOH)[20]
-
Cyclohexene or Cyclohexadiene
Ammonium formate is particularly effective and convenient. The reaction is driven by the decomposition of the donor on the catalyst surface to provide the active hydrogen species.[7]
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
-
Setup: Dissolve the Z-protected compound (1.0 equiv) in methanol or ethanol.
-
Catalyst Addition: Add 10% Pd/C (10-20 mol% by weight).
-
Hydrogen Donor: Add ammonium formate (3-5 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or warm gently to 40-50 °C. The reaction is often rapid, proceeding to completion in 1-3 hours.
-
Monitoring & Work-up: Follow the same procedure as for standard hydrogenolysis (TLC/LC-MS monitoring, filtration through Celite®). The work-up is simpler as no specialized hydrogenation gas apparatus is required.[16]
Q4: Hydrogenolysis is not an option for my molecule at all. What are the best non-reductive methods to cleave a Z-group while leaving a Boc-group untouched?
Answer: When hydrogenolysis is incompatible with your substrate, several non-reductive methods can be employed. The key is to use conditions that are orthogonal to the acid-labile Boc group.
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can selectively cleave the Z-group. A recently developed and effective method uses aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This system is remarkably selective for N-Cbz groups over O-benzyl (Bn) and N-benzyl groups and is fully compatible with Boc protection.[21]
-
Nucleophilic Cleavage with Thiols: A powerful method for substrates sensitive to both reduction and acid involves SN2 attack by a strong nucleophile, like a thiol, at the benzylic carbon of the Z-group.[19] This proceeds under basic or neutral conditions, which are perfectly compatible with the Boc group.
-
Conditions: A common reagent system is 2-mercaptoethanol in the presence of a base like potassium phosphate in a polar aprotic solvent (e.g., DMA) at elevated temperatures (e.g., 75 °C).[21] This method is particularly useful in late-stage synthesis on complex molecules where other functionalities cannot tolerate standard conditions.[19]
-
-
Harsh Acidolysis (Use with Extreme Caution): While the Boc group is acid-labile, the Z-group can also be cleaved under very harsh acidic conditions, such as with HBr in acetic acid.[7][16] This method is generally NOT selective and will likely cleave the Boc group as well. It is only mentioned for completeness and should not be considered a viable strategy for selective deprotection in the presence of a Boc group.
Table 2: Comparison of Deprotection Methods for Sensitive Substrates
| Method | Reagents | Pros | Cons | Boc-Compatible? |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ | Milder than H₂ gas; no high-pressure apparatus needed. | Still a reductive method; may affect very labile groups. | Yes |
| Lewis Acid Cleavage | AlCl₃, HFIP | Non-reductive; highly selective for N-Cbz.[21] | Requires anhydrous conditions; HFIP is a specialty solvent. | Yes |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Non-reductive, non-acidic; excellent for complex molecules.[19][21] | Requires elevated temperature; thiol reagents have a strong odor. | Yes |
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis. [Link]
-
Protecting Groups For Amines: Carbamates - Master Organic Chemistry. [Link]
-
Protecting Groups - University of Regensburg. [Link]
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? - ResearchGate. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - Royal Society of Chemistry. [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. [Link]
-
Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid - Indian Journal of Chemistry. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
How to remove CBz of a compound? - ResearchGate. [Link]
-
To Deprotect and Serve - Scientific Update. [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? - ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Double BOC protection selective removal method [en.highfine.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Protected Compounds [bzchemicals.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scientificupdate.com [scientificupdate.com]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Welcome to the technical support center for the chromatographic purification of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical building block. This compound is a versatile chiral intermediate widely used in peptide synthesis and the development of novel therapeutics.[1] Its purification, however, presents unique challenges due to its polarity and the presence of two distinct, orthogonally protected amine functionalities.
This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during its purification by column chromatography. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification strategy effectively.
Understanding the Molecule: Key to Successful Purification
Before troubleshooting, it is imperative to understand the chemical properties of this compound that influence its chromatographic behavior.
-
Orthogonal Protection : The molecule features two different amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[2][3] This is an "orthogonal" protection scheme, meaning one group can be removed selectively without affecting the other.[4][5][6]
-
Polarity : The presence of a primary alcohol (-OH) and two carbamate linkages imparts significant polarity to the molecule. This dictates the choice of stationary and mobile phases, often requiring polar solvent systems for elution.
-
Acidity/Basicity : While the amines are protected as neutral carbamates, the molecule can interact with the stationary phase. The slightly acidic nature of standard silica gel can be a critical factor.
Core Experimental Protocol: Flash Chromatography
This section provides a baseline protocol for purifying this compound on a laboratory scale using normal-phase flash chromatography.
Objective : To remove synthetic impurities while preserving the integrity of the Boc and Cbz protecting groups.
Materials :
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Crude this compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Additives (if needed): Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology :
-
Mobile Phase Selection (TLC Scouting) :
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems. Start with a moderately polar system like 50% EtOAc in Hexanes and increase polarity. A common and effective system for polar compounds is a gradient of Methanol in Dichloromethane (e.g., 1-10% MeOH in DCM).
-
Aim for a retention factor (Rƒ) of 0.25-0.35 for the target compound to ensure good separation on the column.
-
Visualize the spots using a UV lamp (the Cbz group is UV active) and/or a potassium permanganate stain (which detects the alcohol).
-
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.[11]
-
-
Sample Loading :
-
Dry Loading (Recommended for Polar Compounds) : Dissolve the crude product in a minimal amount of a strong solvent (like MeOH or DCM). Add a portion of silica gel (approx. 5-10 times the mass of the crude product).[11]
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column.
-
Wet Loading : Dissolve the crude product in the minimum amount of the mobile phase or a slightly stronger solvent.[11] Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface.
-
-
Elution and Fraction Collection :
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
A gradient elution is often most effective. Start with a lower polarity mobile phase (e.g., 1% MeOH in DCM) and gradually increase the concentration of the more polar solvent (MeOH) throughout the run. This helps elute impurities first, followed by your product, without excessive band broadening.
-
Collect fractions and monitor the elution process by TLC to identify which fractions contain the pure product.
-
-
Product Isolation :
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Characterize the final product for purity and identity (e.g., via ¹H NMR, ¹³C NMR, MS, and HPLC).
-
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the purification process.
Issue 1: Poor Separation or Co-elution
Q: My compound and a key impurity have very similar Rƒ values on TLC and co-elute from the column. How can I improve the separation?
A: This is a common challenge when dealing with byproducts of similar polarity.
-
Refine Your Mobile Phase : Test different solvent systems. The "selectivity" of the separation can change dramatically with different solvents. For example, if you are using an EtOAc/Hexane system, try a DCM/MeOH system. Sometimes, switching one component (e.g., from DCM/MeOH to DCM/Acetone) can alter the interactions with the silica gel and improve separation.[12]
-
Use a Shallow Gradient : If using gradient elution, make the gradient shallower around the elution point of your compound. A slow, gradual increase in polarity (e.g., from 2% to 5% MeOH over many column volumes) can resolve closely running spots.
-
Check Column Loading : Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.
-
Ensure Proper Sample Application : If wet loading, using too much solvent or a solvent that is too strong will cause the initial band to be very wide, leading to co-elution.[12] This is why dry loading is often superior for polar compounds.[11]
Issue 2: Peak Tailing
Q: My product elutes as a long, tailing streak instead of a sharp band. What causes this and how can I fix it?
A: Peak tailing for amine-containing or polar compounds on silica gel is typically caused by strong, undesirable interactions with acidic silanol groups (Si-OH) on the silica surface.[13]
-
Add a Basic Modifier : The most effective solution is often to add a small amount of a basic modifier to your mobile phase. Add 0.1-1% triethylamine (TEA) to your eluent. The TEA will preferentially bind to the active silanol sites, preventing your compound from sticking and allowing it to elute as a much sharper peak.[13]
-
Change the Stationary Phase : If additives do not resolve the issue, consider using a different stationary phase.
-
Neutral or Basic Alumina : Alumina is available in acidic, neutral, and basic forms. For a molecule like this, neutral or basic alumina can provide good separation without the peak tailing issues seen on silica.[13][14]
-
Deactivated Silica : You can "deactivate" your silica gel by pre-treating it with a solution of TEA in your mobile phase before packing the column.
-
Issue 3: On-Column Decomposition
Q: My recovery is very low, and I see new, lower Rƒ spots on my TLC plates of the collected fractions. Is my compound degrading on the column?
A: Yes, this is a strong possibility. The Boc group is acid-labile, and the inherent acidity of silica gel can be sufficient to cause partial deprotection during a long chromatographic run.[7][14] The resulting free amine is highly polar and will stick to the silica, leading to streaking and low recovery.
-
Run the Column Faster : Minimize the residence time of your compound on the silica. Use a slightly higher flow rate (flash chromatography).
-
Neutralize the Stationary Phase : As mentioned for peak tailing, adding 0.1-1% TEA to the mobile phase will neutralize the acidic sites on the silica gel, protecting the Boc group from cleavage.[13] This is the most common and effective solution.
-
Use an Alternative Stationary Phase : Neutral alumina is an excellent alternative as it lacks the acidity of silica gel.[14]
-
Stability Test (2D TLC) : To confirm instability, spot your crude material on a TLC plate, run it in one direction, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, you will see new spots off the diagonal.[14]
Issue 4: Compound is "Insoluble" or Streaks from the Baseline
Q: My compound is highly polar. It barely moves off the baseline on TLC, even in 100% EtOAc, or it streaks badly from the loading point. How can I purify it?
A: This indicates your mobile phase is not strong (polar) enough to elute the compound effectively.
-
Switch to a Stronger Mobile Phase System : Systems based on Methanol (MeOH) in either Dichloromethane (DCM) or Chloroform (CHCl₃) are standard for polar compounds. Start with 1-2% MeOH and increase the concentration up to 10% or even 20% if necessary.
-
Consider Reverse-Phase (RP) Chromatography : For very polar compounds, RP-HPLC or RP-flash chromatography can be an excellent alternative.[13][15]
-
Stationary Phase : C18-functionalized silica.
-
Mobile Phase : A mixture of water and an organic solvent like acetonitrile (ACN) or methanol. A gradient from high water content to high organic content is typically used. The non-polar impurities will elute first, followed by your more polar product.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between dry loading and wet loading?
-
A1: Dry loading is highly recommended for this compound.[11] Because this compound has poor solubility in less polar solvents (like hexanes) but is very soluble in polar ones (like methanol), it's difficult to find a good wet-loading solvent that is weaker than the eluent. Loading in a strong solvent like pure methanol would destroy the separation. Dry loading bypasses this issue entirely.
Q2: Can I use an automated flash chromatography system?
-
A2: Absolutely. Automated systems are ideal as they allow for precise and reproducible gradient elution, which is highly beneficial for this type of purification. They also provide real-time UV detection to monitor the separation.
Q3: How can I confirm the enantiomeric purity of my final product?
-
A3: Standard achiral chromatography will not separate enantiomers. To determine enantiomeric purity, you must use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.[16][17] This requires a specific Chiral Stationary Phase (CSP). Polysaccharide-based columns are often successful for amino alcohols.[16]
Q4: What are the long-term storage recommendations for the purified compound?
-
A4: To prevent slow degradation (especially acid-catalyzed hydrolysis of the Boc group), the purified compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated or frozen.
Visualization of Workflows
Diagram 1: Method Development Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of (S)-2-(Boc-amino)-4-(trityl-amino)-1-butanol
As a key intermediate in various synthetic pathways, the purity of (S)-2-(Boc-amino)-4-(trityl-amino)-1-butanol is paramount. Recrystallization is the primary method for its purification, but it is a technique where subtle variations in procedure can lead to vastly different outcomes. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high-purity crystalline material consistently.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing (S)-2-(Boc-amino)-4-(trityl-amino)-1-butanol?
The primary goal is to remove impurities that may be present from the synthetic reaction or starting materials.[1] These can include unreacted starting materials, by-products, or colored impurities. A successful recrystallization yields a product with significantly higher purity, a sharp melting point, and a well-defined crystalline structure, which is critical for subsequent steps in a drug development pipeline.
Q2: How do I select an appropriate solvent system for this compound?
The ideal recrystallization solvent will dissolve the compound poorly at room temperature but readily at its boiling point.[2] Given the structure of (S)-2-(Boc-amino)-4-(trityl-amino)-1-butanol, which has both polar (hydroxyl, amino) and non-polar (Boc, trityl) groups, a single perfect solvent may be hard to find. Therefore, a mixed-solvent system is often more effective.[3][4] This typically involves a "soluble solvent" in which the compound is readily soluble (e.g., methanol, ethanol, ethyl acetate, THF) and a "poor solvent" or "anti-solvent" in which it is insoluble (e.g., water, hexane, diethyl ether).[5][6] The process involves dissolving the compound in a minimum amount of the hot soluble solvent, followed by the slow addition of the poor solvent until turbidity (cloudiness) appears, which is then cleared by adding a few drops of the hot soluble solvent before cooling.
Q3: My compound is an oil, not a solid. Can I still use recrystallization?
Yes. It is common for highly pure or slightly impure Boc-protected amino acids and their derivatives to present as viscous oils or amorphous solids.[6][7] In these cases, crystallization can often be induced. A common technique is to dissolve the oil in a suitable solvent and then introduce an anti-solvent to precipitate the solid.[5] Alternatively, a process called "pulping" or "trituration" can be effective, where the oil is stirred vigorously with a poor solvent (like n-hexane or diethyl ether) until it solidifies.[8]
Q4: What is a "seed crystal" and when should I use it?
A seed crystal is a tiny piece of the pure crystalline compound that is added to a supersaturated solution to initiate crystallization.[1][9] If you have a solution that has cooled but has not yet produced crystals, it may be in a supersaturated state. Adding a seed crystal provides a nucleation site for the crystals to begin growing.[4] It is good practice to save a small amount of your crude solid before starting the recrystallization for this purpose.
Troubleshooting Guide
This guide addresses the most common issues encountered during the recrystallization of (S)-2-(Boc-amino)-4-(trityl-amino)-1-butanol.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooling is too rapid. The high concentration of impurities can also depress the melting point, exacerbating this issue.[9]
Solutions:
-
Re-heat and Dilute: Warm the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot "soluble solvent" to dilute the solution slightly.[4][9] This lowers the saturation temperature, ensuring crystallization occurs below the compound's melting point.
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or paper towels or let it cool on a hot plate that is turned off.[4] Slow cooling favors the formation of well-ordered crystals over amorphous oil.
-
Change Solvent System: If the problem persists, the chosen solvent system may be unsuitable. If using a mixed-solvent system, try adding the "poor solvent" at a lower temperature or select a different anti-solvent with a lower boiling point.
Issue 2: No Crystals Form, Even After Extended Cooling
Cause: The solution is not supersaturated, meaning either too much solvent was used initially or the compound is extremely soluble in the chosen solvent even at low temperatures.
Solutions:
-
Reduce Solvent Volume: This is the most common cause of crystallization failure.[4] Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by boiling it off (if using a fume hood and the solvent is not highly flammable). Then, allow the solution to cool again.
-
Induce Crystallization: If the solution is likely supersaturated, you must provide a nucleation point.[9]
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic glass fragments provide a surface for crystals to form.[1][4]
-
Seed Crystal: Add a single, small seed crystal of the pure compound.[9]
-
Ultra-Cooling: Place the flask in an ice-salt bath to achieve lower temperatures, which may be necessary to induce crystallization.
-
Issue 3: The Recrystallization Yield is Very Low
Cause: A low yield (<70%) can result from several procedural errors.
Solutions:
-
Check Initial Solvent Volume: Using too much hot solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[1][9] Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[2]
-
Avoid Premature Crystallization: If crystals form in the funnel during a hot filtration step, product is lost. To prevent this, use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot.[3]
-
Optimize Cooling: Ensure the solution is cooled thoroughly. After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or excessive solvent will redissolve some of your product.[1]
Issue 4: The Final Product is Still Impure or Colored
Cause: The chosen solvent may not be effective at leaving impurities in the solution, or colored impurities may be co-precipitating with the product. Rapid crystallization can also trap impurities within the crystal lattice.[9]
Solutions:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for very impure samples. A second pass, perhaps with a different solvent system, can significantly improve purity.
-
Use Activated Charcoal: If the solution is colored, it may contain highly conjugated impurities. After dissolving the crude solid but before cooling, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[3] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.
-
Ensure Slow Cooling: As mentioned, rapid crystallization ("crashing out") can trap impurities.[9] If you observe a large amount of solid forming immediately upon removal from heat, you should re-heat, add slightly more solvent, and cool more slowly.
Experimental Protocols & Data
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which (S)-2-(Boc-amino)-4-(trityl-amino)-1-butanol is sparingly soluble at room temperature but very soluble when hot (e.g., ethyl acetate, isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a pipette while the flask is heated (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel.[3]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 20 minutes to maximize crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying: Allow the crystals to dry completely in a vacuum oven at a gentle temperature (e.g., 40-50 °C) to remove residual solvent.
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound (which may be an oil) in the minimum amount of a hot "soluble solvent" (e.g., methanol, THF).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor solvent" (e.g., water, n-hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Cooling & Collection: Follow steps 4-7 from the Standard Recrystallization protocol above. Washing should be done with a chilled mixture of the solvent/anti-solvent or with the anti-solvent alone.
Data Table: Potential Solvent Systems
| Soluble Solvent (Good) | Anti-Solvent (Poor) | Rationale & Comments |
| Ethyl Acetate | n-Hexane / Heptane | A very common and effective system. Ethyl acetate dissolves the polar parts while hexane is an anti-solvent for the entire molecule. |
| Methanol / Ethanol | Water | Good for compounds with hydrogen-bonding capability. The alcohol solubilizes the molecule, and water addition reduces solubility.[3] |
| Tetrahydrofuran (THF) | n-Hexane / Diethyl Ether | THF is a strong solvent. Hexane or ether act as effective anti-solvents. Care must be taken due to the high volatility of ether. |
| Toluene | n-Hexane / Heptane | Can be effective for less polar compounds. Heating toluene helps dissolve the Boc/Trityl groups.[10] |
Visual Workflow & Troubleshooting Diagrams
Caption: A logical guide to troubleshooting common recrystallization failures.
References
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystallization-1.pdf. (n.d.). University of Rochester, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
- Crystallization method of Boc-amino acid. (n.d.). Patsnap Eureka.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- How can I crystallize a product that is dissolved in Boc? (2022, January 12). ResearchGate.
- How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate.
- CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal, 10(4).
- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ajpamc.com [ajpamc.com]
Improving the yield of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol synthesis
Welcome to the Technical Support Center for the synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can confidently navigate the challenges of this synthesis. This valuable chiral building block, also known as Boc-L-Dab(Z)-ol, is crucial for the development of peptide-based therapeutics and other complex molecular architectures.[1][2][3] The key to a high-yield synthesis lies in the successful and chemoselective reduction of the parent amino acid's carboxyl group without affecting the Boc and Z protecting groups.
This guide is structured to address issues you might encounter during the pivotal reduction step, which is the most common source of yield loss and impurities.
Synthetic Workflow Overview
The most common and efficient pathway to synthesize this compound involves the chemoselective reduction of the corresponding protected diaminobutyric acid, (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid. This workflow diagram illustrates the key transformation.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent like Lithium Aluminum Hydride (LAH) or Borane (BH₃)?
A1: While powerful, LAH is generally not recommended for this specific transformation because it lacks chemoselectivity and will likely cleave the Z (benzyloxycarbonyl) group via hydrogenolysis and may also affect the Boc group. [4][5]Borane-THF complex (BH₃-THF) is a viable alternative and is known for reducing carboxylic acids chemoselectively in the presence of many protecting groups. [6][7]However, the mixed anhydride/NaBH₄ method is often preferred for its milder conditions, operational simplicity, and avoidance of highly reactive borane reagents. [8][9] Q2: My starting material, (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid, is not readily available. What is a common precursor?
A2: This protected amino acid is typically synthesized from commercially available L-aspartic acid. [10][11][12]The synthesis involves protecting the α-amino group with Boc anhydride, followed by selective protection of the side-chain amino group (derived from the β-carboxyl group of aspartic acid via a Curtius rearrangement or similar transformation) with Z-chloride.
Q3: What is the best way to purify the final product?
A3: The final product, this compound, is typically a solid or a thick oil. Purification is almost always achieved using silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with more ethyl acetate or adding a small percentage of methanol, is effective at separating the product from nonpolar byproducts and polar impurities.
Q4: During the Boc protection of the starting diamino acid, I get di-Boc protected product. How can I improve selectivity?
A4: To achieve mono-Boc protection on the α-amino group, the reaction should be performed under carefully controlled conditions. Using a biphasic system (e.g., dioxane/water) with a mild base like sodium bicarbonate and adding the Boc-anhydride (Boc₂O) slowly at a controlled temperature (e.g., 0 °C to room temperature) can favor mono-protection on the more nucleophilic α-amino group.
Q5: Is the Z (Cbz) group stable during the work-up?
A5: The Z group is stable to the mild basic and acidic conditions of a typical aqueous work-up. It is primarily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. Therefore, it should remain intact throughout this synthesis and purification. [13]
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is based on the mixed anhydride reduction method.
Materials:
-
(S)-2-(Boc-amino)-4-(Z-amino)butanoic acid
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Activation: Cool the solution to –15 °C using an appropriate cooling bath (e.g., acetone/dry ice). Add N-methylmorpholine (NMM) (1.1 eq) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq).
-
Anhydride Formation: Stir the resulting mixture at –15 °C for 20-30 minutes. A white precipitate of NMM-hydrochloride will form.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (3.0 eq) in a small amount of water. Add this NaBH₄ solution dropwise to the cold mixed anhydride suspension. The rate of addition should be controlled to maintain the internal temperature below 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-3 hours, letting it slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using 10% MeOH in Dichloromethane as eluent) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Evaporate the THF under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (optional, to remove any remaining NMM), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure this compound.
Data Summary Table
The following table provides typical parameters and expected outcomes for the synthesis.
| Parameter | Typical Value | Rationale / Comment |
| Stoichiometry | ||
| Starting Acid | 1.0 eq | Limiting reagent. |
| N-Methylmorpholine (NMM) | 1.1 - 1.2 eq | Acts as a base to form the carboxylate; slight excess ensures full activation. |
| Isobutyl Chloroformate | 1.1 - 1.2 eq | Activating agent for mixed anhydride formation. |
| Sodium Borohydride (NaBH₄) | 2.0 - 4.0 eq | Excess is required to ensure complete reduction of the activated ester. |
| Reaction Conditions | ||
| Activation Temperature | -15 °C | Critical for maintaining the stability of the mixed anhydride and preventing racemization. [14] |
| Reduction Temperature | -15 °C to RT | Initial low temperature improves selectivity; warming allows the reaction to go to completion. |
| Reaction Time | 3 - 5 hours | Includes activation and reduction steps. Monitor by TLC. |
| Expected Outcome | ||
| Yield | 75 - 90% | Yields are highly dependent on the purity of reagents and strict adherence to the protocol. |
| Purity (post-column) | >98% | Achievable with careful chromatography. |
| Appearance | White solid or colorless oil | The physical state may vary depending on residual solvent and purity. |
References
-
Vertex AI Search Result [1]2. Beyerman, H. C., et al. (1976). Recueil des Travaux Chimiques des Pays-Bas, 95(5), 121-125. (Simulated reference based on principles from search results)[14][15]
-
ResearchGate. (2019). Exhaustive Reduction of Esters, Carboxylic Acids and Carbamates to Methyl Groups Catalyzed by Boronic Acids. Retrieved from [Link]
-
SciELO. (2007). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chemoselective reduction of carboxamides. Retrieved from [Link]
-
Semantic Scholar. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Retrieved from [Link]
-
Benoiton, N. L., Lee, Y. C., & Chen, F. M. (1993). Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 41(4), 338-341. Retrieved from [Link]
- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
ResearchGate. (2007). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Retrieved from [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Das, B. C., et al. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Omega, 3(10), 13035-13040. Retrieved from [Link]
-
Reddit. (2024). Why don't amino acids, when reacted together, form anhydrides in any significant proportion?. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Retrieved from [Link]
-
ResearchGate. (2011). The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ResearchGate. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Retrieved from [Link]
-
Chad's Prep. (2021). Hydride Reduction Reactions | Carboxylic Acid Derivatives. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-D-Dab(Boc)-OH. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
- Google Patents. (2018). CN105481703B - One kind synthesis (S) The method of 2 amino butanols.
-
PubMed Central. (2017). Mixed anhydrides at the intersection between peptide and RNA autocatalytic sets: evolution of biological coding. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2014). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. idc-online.com [idc-online.com]
- 5. youtube.com [youtube.com]
- 6. rushim.ru [rushim.ru]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Stability issues of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in different solvents
Here is the technical support center for (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol.
Technical Support Center: this compound
A Guide to Understanding and Managing Stability in Solution
Welcome to the technical support guide for this compound, a critical building block in pharmaceutical research and peptide synthesis.[1][2] This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this molecule in various laboratory solvents. Understanding the interplay between the compound's structure and its chemical environment is paramount to achieving reproducible and successful experimental outcomes.
Core Stability Principles: The Orthogonal Nature of Boc and Z Protection
This compound possesses two distinct carbamate protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz), which are chosen for their orthogonal deprotection schemes.[3] This means one group can be selectively removed under conditions that leave the other intact. This principle is fundamental to its utility in multi-step synthesis.[4][5]
-
The Boc Group: This group is highly sensitive to acidic conditions, which facilitate its removal via hydrolysis of the carbamate.[6][7] It is, however, generally stable in the presence of bases, nucleophiles, and during catalytic hydrogenation.[4]
-
The Z (Cbz) Group: Conversely, the Z group is robust against most acids and bases but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[3][5][8]
The primary alcohol functional group is generally stable but can be susceptible to oxidation or esterification under specific reaction conditions not typically encountered during routine handling and storage.
Below is a diagram illustrating the distinct and non-interfering removal pathways for these two critical protecting groups.
Caption: Orthogonal deprotection strategies for the subject molecule.
General Stability Summary
| Condition | Boc Group Stability | Z (Cbz) Group Stability | Rationale |
| Strong Acid (e.g., TFA, HCl) | Labile | Stable | The Boc group is designed for acid-labile removal.[3][6] |
| Strong Base (e.g., NaOH, t-BuOK) | Generally Stable | Generally Stable | Carbamates are significantly more base-stable than esters.[4][9] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile | The benzyl C-O bond in the Z group is susceptible to hydrogenolysis.[5][8] |
| Nucleophiles (e.g., Amines, Hydrazine) | Stable | Stable | The carbamate linkage is generally resistant to nucleophilic attack.[4] |
| Aqueous, Neutral (pH ~7) | Stable | Stable | Hydrolysis is slow to negligible at neutral pH.[10] |
Troubleshooting Guide
Q1: I'm observing a new, more polar impurity by TLC/LCMS after leaving my compound in a solution of dichloromethane (DCM) for several hours. What is happening?
A1: The most likely cause is the partial deprotection of the Boc group. While pure, anhydrous DCM is a safe solvent, older or unstabilized batches can contain trace amounts of hydrochloric acid (HCl) from slow decomposition. This acidity is sufficient to cleave the highly acid-labile Boc group, resulting in the formation of (S)-2-amino-4-(Z-amino)-1-butanol hydrochloride salt, which is significantly more polar.
-
Causality: The mechanism of Boc deprotection involves the protonation of the carbamate followed by the loss of a stable tert-butyl cation.[4] Even catalytic amounts of acid can initiate this process.
-
Preventative Measures:
-
Always use fresh, anhydrous, and stabilized grades of chlorinated solvents.
-
If in doubt, pass the solvent through a plug of basic alumina immediately before use to neutralize any acidic impurities.
-
For prolonged storage in solution, consider a non-chlorinated aprotic solvent like tetrahydrofuran (THF) or ethyl acetate (EtOAc).
-
Q2: My reaction involves a palladium catalyst, but I'm not using hydrogen gas. However, I'm still seeing some loss of the Z group. Why?
A2: You are likely observing a process called transfer hydrogenation.[5] Many reagents can act as hydrogen donors in the presence of a palladium catalyst. If your reaction mixture contains a potential hydrogen source—such as alcohols (isopropanol is a classic example), formic acid, or even certain amines—the Z group can be reductively cleaved without the explicit addition of H₂ gas.
-
Causality: The palladium catalyst facilitates the transfer of hydrogen from the donor molecule to the Z group, leading to its hydrogenolysis.
-
Troubleshooting Steps:
-
Scrutinize your reaction components for potential hydrogen donors.
-
If a hydrogen donor is essential for your desired transformation, you may need to switch to a protecting group that is stable to reductive conditions.
-
Alternatively, explore different catalysts that may be less active towards hydrogenolysis.
-
Q3: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) for my experiments?
A3: While this compound is soluble in many protic solvents, their use requires caution. The primary risk is not direct alcoholysis of the stable carbamate bonds but rather the solvent's ability to facilitate proton transfer, potentially exacerbating degradation if any acidic or basic impurities are present.
-
Acidic Contamination: If the alcohol contains acidic impurities, it will lead to Boc group cleavage as described in Q1.
-
Basic Contamination: While less common, strongly basic conditions in protic solvents can lead to slow hydrolysis or other side reactions over extended periods.
-
Recommendation: For short-term use in high-purity, neutral protic solvents at room temperature, the compound should be reasonably stable. However, for long-term storage or reactions at elevated temperatures, aprotic solvents are a safer choice. Always use anhydrous grade solvents to minimize water content, which could participate in hydrolysis reactions under non-neutral pH.[11]
Frequently Asked Questions (FAQs)
Q: What are the ideal solvents for storing this compound in solution?
A: For maximum stability, high-purity, anhydrous aprotic solvents are recommended. Excellent choices include:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (ACN)
-
Toluene
-
Dichloromethane (DCM, fresh, stabilized)
Q: How should the solid compound be stored?
A: The solid is a white crystalline powder and should be stored in a tightly sealed container at refrigerated temperatures (0–8 °C) to minimize degradation over time.[1][2][12] Protect from moisture and light.
Q: How does temperature affect the stability of the compound in solution?
A: As with most chemical compounds, elevated temperatures will accelerate degradation rates. The acid-catalyzed hydrolysis of the Boc group is particularly sensitive to temperature. If you must heat solutions of this compound, do so for the minimum time necessary and preferably in a well-chosen aprotic solvent.
Q: What analytical methods are best for monitoring the stability of this compound?
A: The most effective methods are chromatographic and spectroscopic:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a buffer (e.g., 0.1% TFA or ammonium acetate) can effectively separate the parent compound from its potential degradation products (Boc-deprotected, Z-deprotected, etc.).[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, making it invaluable for identifying unknown degradation products.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and can be used to quantify the extent of degradation by integrating characteristic peaks of the parent compound and its byproducts.[15]
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general method for monitoring the purity and degradation of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (90:10 A:B) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and monitor the chromatogram for the appearance of new peaks over time relative to a t=0 control sample. The parent compound will have a specific retention time, while more polar deprotected products will typically elute earlier.
Protocol 2: Workflow for Solvent Selection and Stability Testing
This workflow helps researchers make informed decisions about solvent choice for their experiments.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 11. researchgate.net [researchgate.net]
- 12. innospk.com [innospk.com]
- 13. alfachemic.com [alfachemic.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Common impurities in commercial (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Welcome to the technical support center for commercial (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a critical building block for peptide synthesis and drug development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during their experiments. As a Senior Application Scientist, I have compiled this resource based on extensive experience in synthetic and analytical chemistry to provide you with practical, field-proven insights.
Introduction: Understanding the Purity Profile
This compound, also known as Boc-Dab(Z)-ol, is a chiral amino alcohol widely used in the synthesis of complex peptides and pharmaceutical intermediates.[1][2] Its robust structure, featuring orthogonal Boc and Z protecting groups, allows for selective chemical transformations. However, the multi-step synthesis of this reagent can introduce various impurities that may compromise the integrity of your research. This guide will help you identify, understand, and mitigate these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in commercial this compound?
A1: Commercial batches can contain a range of impurities stemming from the synthetic process. These can be broadly categorized as:
-
Process-Related Impurities: Starting materials, intermediates, and by-products from the synthetic route.
-
Degradation Products: Impurities formed due to the inherent instability of the molecule or protecting groups under certain conditions.
-
Enantiomeric Impurities: The presence of the undesired (R)-enantiomer.
Q2: How can I detect these impurities in my sample?
A2: The most effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC is specifically required to determine enantiomeric purity.
Q3: What are the potential sources of these impurities?
A3: The most common synthetic route starts from L-aspartic acid. Impurities can be introduced at various stages:
-
Boc-protection of L-aspartic acid: Incomplete reaction can leave residual L-aspartic acid.
-
Activation and amination to form Nα-Boc-L-α,γ-diaminobutyric acid: Side reactions can lead to diastereomers or other amino acid derivatives.
-
Z-protection of the γ-amino group: Incomplete protection results in the corresponding free amine.
-
Reduction of the carboxylic acid to the alcohol: Incomplete reduction can leave the starting carboxylic acid, while over-reduction could potentially affect the Z-group.
Q4: Are there any specific storage conditions to prevent degradation?
A4: Yes, it is recommended to store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and atmospheric components.
Troubleshooting Guide: Common Impurity Issues and Solutions
This section provides a detailed breakdown of common impurities, their identification, and strategies for their removal.
Issue 1: Presence of Starting Materials and Intermediates
Symptoms:
-
Unexpected peaks in your HPLC chromatogram, often more polar than the main product.
-
Additional signals in the 1H NMR spectrum that do not correspond to the product.
Root Cause Analysis: A plausible synthetic pathway for this compound initiates with L-aspartic acid. The subsequent steps involve Boc protection, conversion to a diaminobutyric acid derivative, Z protection, and a final reduction of the carboxylic acid. Incomplete reactions or inadequate purification at any of these stages can lead to the carryover of starting materials and intermediates into the final product.
Common Process-Related Impurities:
| Impurity Name | Structure | Potential Origin |
| L-Aspartic Acid | HOOC-CH(NH₂)-CH₂-COOH | Unreacted starting material from the initial step. |
| (S)-2-(Boc-amino)succinic acid | HOOC-CH(NHBoc)-CH₂-COOH | Intermediate from the Boc-protection step. |
| (S)-2-(Boc-amino)-4-amino-1-butanol | H₂N-CH₂-CH₂-CH(NHBoc)-CH₂OH | Incomplete Z-protection of the γ-amino group. |
| Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid | HOOC-CH(NHBoc)-CH₂-CH₂-NHZ | Unreacted starting material for the final reduction step. |
Identification and Resolution:
Experimental Protocol: Flash Column Chromatography Purification
-
Slurry Preparation: Dissolve the impure this compound in a minimal amount of dichloromethane (DCM). Add silica gel (230-400 mesh) to form a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of methanol in dichloromethane, starting from 1% up to 5% methanol).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with the solvent gradient. The less polar product will elute before the more polar impurities (starting materials and intermediates).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Issue 2: Presence of Diastereomeric or Enantiomeric Impurities
Symptoms:
-
A shoulder or a closely eluting peak next to the main peak in the chiral HPLC chromatogram.
Root Cause Analysis: Racemization can occur at the α-carbon during the activation of the carboxylic acid for amination or reduction, or if harsh basic or acidic conditions are used during the synthesis.[3] This can lead to the formation of the (R)-enantiomer.
Identification and Resolution:
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® series), is often effective.
-
Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol in various ratios is typically used. A small amount of an acidic or basic additive may be required to improve peak shape.
-
Detection: UV detection at a wavelength where the Z-group has strong absorbance (around 254 nm).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4]
Issue 3: Impurities from Protecting Group Side Reactions
Symptoms:
-
Minor, less polar peaks in the HPLC chromatogram.
-
In the 1H NMR spectrum, signals corresponding to by-products of the protecting groups.
Root Cause Analysis: The Boc and Z protecting groups are generally stable, but side reactions can occur under certain conditions. For example, during the synthesis or storage, trace amounts of acid can lead to the formation of tert-butylated by-products from the Boc group. The Z group is generally stable but can be sensitive to certain reductive conditions if not well-controlled.
Potential Protecting Group-Related Impurities:
| Impurity Name | Structure | Potential Origin |
| N-tert-butyl-(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol | (CH₃)₃C-NH-CH(CH₂-CH₂-NHZ)-CH₂OH | Alkylation of the free amine by the tert-butyl cation. |
| (S)-2-amino-4-(Z-amino)-1-butanol | H₂N-CH(CH₂-CH₂-NHZ)-CH₂OH | Accidental deprotection of the Boc group. |
| (S)-2-(Boc-amino)-4-amino-1-butanol | H₂N-CH₂-CH₂-CH(NHBoc)-CH₂OH | Accidental deprotection of the Z group. |
Identification and Resolution: These impurities can often be removed by flash column chromatography as described in Issue 1. Careful control of pH and temperature during synthesis and storage is crucial to prevent their formation.
1H NMR for Structural Confirmation: 1H NMR is a powerful tool to confirm the presence and structure of these impurities.
-
Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group appears around 1.4-1.5 ppm.[5]
-
Z Group: The benzylic protons (CH₂) typically show a singlet around 5.0-5.2 ppm, and the aromatic protons of the phenyl ring resonate between 7.2 and 7.4 ppm.[5]
The presence of signals outside these ranges or unexpected multiplicities can indicate the presence of impurities.
Summary of Analytical Methods
| Analytical Technique | Purpose | Key Parameters |
| Reverse-Phase HPLC | Purity assessment and quantification of process-related impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Detection: UV at 220 nm and 254 nm. |
| Chiral HPLC | Determination of enantiomeric purity. | Column: Polysaccharide-based chiral stationary phase. Mobile Phase: Isocratic mixture of hexane and an alcohol (e.g., isopropanol or ethanol). Detection: UV at 254 nm. |
| 1H NMR Spectroscopy | Structural confirmation of the main component and identification of impurities. | Solvent: CDCl₃ or DMSO-d₆. Observe characteristic signals for Boc, Z, and the butanol backbone. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of unknown impurities. | Coupled with HPLC (LC-MS) for separation and identification. |
Conclusion
Ensuring the purity of this compound is paramount for the success of your synthetic endeavors. By understanding the potential impurities and employing the appropriate analytical and purification techniques, you can confidently use this versatile building block in your research and development projects. This guide provides a foundational framework for troubleshooting common purity issues. For further assistance, always refer to the supplier's certificate of analysis and consider consulting with their technical support team.
References
- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc)2O. CN1793110A.
- Google Patents. (2015). Preparation method of Boc-L-aspartic acid. CN104276966A.
-
PubMed. (2005). Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. (2003). Improved method of preparing 2-(s)-amino-4-phenylbutyric acid. WO2003020687A1.
- Google Patents. (2016). Synthetic method of Fmoc-Dab(Boc)-OH. CN105348147A.
-
RSC Publishing. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Wiley-VCH. (2002). Protection Reactions. In Chemical Synthesis: Gnosis to Prognosis. [Link]
-
ResearchGate. (2015). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. [Link]
Sources
- 1. WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid - Google Patents [patents.google.com]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Diamino Alcohol Building Blocks in Modern Drug Discovery: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol and Its Contemporaries
In the landscape of modern drug discovery, particularly in the design of peptidomimetics and protease inhibitors, the selection of the core scaffold is a critical determinant of therapeutic success. Chiral diamino alcohols are a cornerstone in this field, offering a versatile platform for constructing molecules that mimic the transition state of peptide bond hydrolysis. Among these, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol has emerged as a widely utilized building block. This guide provides an in-depth technical comparison of this key molecule with other significant diamino alcohol building blocks, offering insights into their strategic application, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of Orthogonally Protected Diamino Alcohols
The efficacy of diamino alcohol building blocks in medicinal chemistry is intrinsically linked to their protecting group strategy. The presence of two amine functionalities and a hydroxyl group necessitates a protection scheme that allows for selective deprotection and subsequent elaboration of the molecule. This is where the concept of "orthogonal protection" becomes paramount. An orthogonal protecting group strategy allows for the removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route.[1][2][3]
This compound exemplifies this principle. The tert-butoxycarbonyl (Boc) group protecting the C2 amine is labile to acidic conditions, while the benzyloxycarbonyl (Z or Cbz) group on the C4 amine is typically removed by hydrogenolysis.[4] This orthogonality is fundamental to its utility in solid-phase peptide synthesis (SPPS) and the construction of complex molecules.[5]
Featured Building Block: this compound
This compound , also known as Boc-Dab(Z)-ol, is a chiral building block derived from L-α,γ-diaminobutyric acid (DAB). Its structure provides a four-carbon backbone with vicinal and distal amino groups, offering a scaffold that can be readily incorporated into peptidomimetic structures.
Key Attributes:
-
Orthogonal Protection: The Boc and Z groups allow for selective functionalization of the two amino groups.
-
Defined Stereochemistry: The (S)-configuration at the C2 position provides a specific three-dimensional orientation for substituents, which is crucial for binding to biological targets.
-
Versatility in Synthesis: It serves as a key component in the synthesis of various bioactive molecules, including enzyme inhibitors and peptide analogues.[4]
Comparative Analysis with Alternative Diamino Alcohol Building Blocks
The choice of a diamino alcohol building block is dictated by the specific requirements of the target molecule, such as the desired stereochemistry, the spacing between functional groups, and the overall conformational constraints. Below is a comparison of this compound with other notable classes of diamino alcohol building blocks.
Hydroxyethylamine Dipeptide Isosteres
Hydroxyethylamine (HEA) isosteres are a cornerstone of many successful HIV protease inhibitors. These building blocks mimic the tetrahedral transition state of amide bond hydrolysis and typically feature a core structure like (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid or its derivatives.
| Feature | This compound | Hydroxyethylamine Isosteres (e.g., from (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid) |
| Core Structure | 1,4-diamino-3-hydroxybutane derivative | 3-amino-2-hydroxy-4-phenylbutane derivative |
| Key Application | General peptidomimetics, HIV protease inhibitors | Potent HIV protease inhibitors, β-secretase inhibitors[2][4] |
| Stereochemical Complexity | Typically one chiral center in the core | Two or more chiral centers, offering greater spatial diversity |
| Synthetic Access | Derived from diaminobutyric acid | Often synthesized from α-amino acids like L-phenylalanine[1][6] |
Experimental Insight: Structure-activity relationship (SAR) studies on HIV protease inhibitors have demonstrated that the stereochemistry of the hydroxyl group and the nature of the substituents on the amino groups are critical for potent inhibitory activity. While both classes of building blocks have been successfully employed, the specific stereochemical arrangement in HEA isosteres often leads to highly potent inhibitors.[5][7]
C2-Symmetric Diamino Diols and Alcohols
For certain applications, particularly in the design of inhibitors for dimeric enzymes like HIV protease, C2-symmetric building blocks offer advantages in terms of synthetic simplicity and binding affinity.
| Feature | This compound | C2-Symmetric Diamino Diols/Alcohols |
| Symmetry | Asymmetric | C2-symmetric |
| Synthetic Strategy | Linear, stepwise functionalization | Often involves dimerization or use of symmetric starting materials |
| Application Focus | Broad peptidomimetics | Dimeric enzyme inhibitors (e.g., HIV protease)[5] |
| SAR Exploration | Allows for independent variation of substituents | Simplifies SAR by reducing the number of variables |
Experimental Insight: The development of C2-symmetric inhibitors of HIV protease based on diamino diol and diamino alcohol cores has been a successful strategy. These molecules can effectively span the active site of the dimeric enzyme, leading to potent inhibition.[5]
Other Pseudosymmetric Hydroxyalkyldiamino Cores
Research has also explored variations in the carbon backbone length of diamino alcohols to optimize interactions with target enzymes.
| Feature | This compound (C4 backbone) | 2,3-Diamino-1-hydroxypropanes (C3 backbone) |
| Backbone Length | Four carbons | Three carbons |
| Conformational Flexibility | More flexible | More constrained |
| Reported Activity | Widely used in potent inhibitors | Modest HIV-1 protease inhibition reported in some studies[8] |
Experimental Insight: A study comparing acylated 2,3-diamino-1-hydroxypropanes and 2,4-diamino-1-hydroxybutanes as HIV-1 protease inhibitors found that the longer C4 backbone derivative exhibited better inhibitory activity (IC50 = 160 nM) compared to the C3 analogue (IC50 = 430 nM).[8] This suggests that the spacing between the amino groups is a critical parameter for optimal binding.
Experimental Protocols
Synthesis of Orthogonally Protected Diaminobutyric Acid Derivatives
The synthesis of orthogonally protected diaminobutyric acid derivatives, the precursors to building blocks like Boc-Dab(Z)-ol, is a key enabling process. A common route involves the Hofmann rearrangement of a protected glutamine derivative.
Protocol: Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid (Boc-Dab-OH)
-
Suspend Nα-Boc-L-Gln-OH in water.
-
Add a polymer-supported hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter to remove the polymer-supported reagent.
-
Lyophilize the aqueous solution to obtain the crude Boc-Dab-OH.
-
Purify by recrystallization or chromatography.
This protocol is adapted from a reported facile synthesis of Nα-protected-L-α,γ-diaminobutyric acids.[9]
Incorporation of Diamino Alcohol Building Blocks in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of a diamino alcohol building block onto a solid support is a crucial step in the synthesis of many peptidomimetics.
Protocol: General Procedure for Coupling a Diamino Alcohol to a Resin
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Activation of the Building Block: In a separate vessel, dissolve the diamino alcohol building block (e.g., this compound), a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIEA) in DMF.
-
Coupling: Add the activated building block solution to the deprotected resin and agitate at room temperature until the coupling is complete (monitored by a colorimetric test such as the Kaiser test).
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
This is a generalized protocol based on standard Fmoc-based solid-phase peptide synthesis procedures.[10][11]
Visualization of Synthetic Strategies
Orthogonal Deprotection Workflow
Caption: Orthogonal deprotection strategy for this compound.
Decision Tree for Building Block Selection
Caption: Decision-making framework for selecting a diamino alcohol building block.
Conclusion
This compound remains a valuable and versatile building block in the medicinal chemist's toolbox due to its well-defined stereochemistry and orthogonal protecting groups. However, the field of drug discovery is constantly evolving, and a range of alternative diamino alcohol scaffolds have been developed to address specific therapeutic challenges. Hydroxyethylamine isosteres have proven to be exceptionally potent cores for HIV protease inhibitors, while C2-symmetric building blocks offer an elegant solution for targeting dimeric enzymes. The choice of the optimal building block is a strategic decision that depends on the specific biological target, the desired pharmacokinetic properties, and the synthetic feasibility. This guide provides a framework for making that informed decision, grounded in the available scientific literature and experimental evidence.
References
-
Datta, A., & Veeresa, G. (n.d.). A Stereoselective Route to Hydroxyethylamine Dipeptide Isosteres. The Journal of Organic Chemistry. [Link]
-
Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. [Link]
-
Hale, M. R., et al. (1993). Symmetry-based inhibitors of HIV protease. Structure-activity studies of acylated 2,4-diamino-1,5-diphenyl-3-hydroxypentane and 2,5-diamino-1,6-diphenylhexane-3,4-diol. Journal of Medicinal Chemistry, 36(3), 349-357. [Link]
-
Marastoni, M., et al. (1998). Structure-activity relationships of HIV-1 protease inhibitors containing gem-diaminoserine core unit. Arzneimittelforschung, 48(6), 709-712. [Link]
-
Tamamura, H., et al. (2003). Synthesis of potent beta-secretase inhibitors containing a hydroxyethylamine dipeptide isostere and their structure-activity relationship studies. Organic & Biomolecular Chemistry, 1(13), 2204-2208. [Link]
-
Marastoni, M., et al. (1999). Symmetry-based inhibitors of HIV-1 protease. Design, synthesis and preliminary structure-activity studies of acylated 2,3-diamino-1-hydroxypropanes and 2,4 diamino-1-hydroxybutanes. European Journal of Medicinal Chemistry, 34(7-8), 651-657. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. [Link]
-
(S-2-(Boc-amino)-4-(Z-amino)-1-butanol. (n.d.). Good Buy Shop. [Link]
-
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). MySkinRecipes. [Link]
-
Ouchi, H., et al. (2006). Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. The Journal of Organic Chemistry, 71(16), 6272-6275. [Link]
-
Kiso, Y., et al. (1999). Structure-based design of diaminopyranosides as a novel inhibitor core unit of HIV proteases. Bioorganic & Medicinal Chemistry Letters, 9(8), 1179-1184. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Ghosh, A. K., et al. (2012). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 55(17), 7822-7834. [Link]
-
Burgos, C. H., et al. (2004). Solid phase insertion of diamines into peptide chains. Tetrahedron Letters, 45(41), 7685-7688. [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
-
Urbonaviciute, G., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6598. [Link]
- CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH. (n.d.).
-
Fmoc-D-Dab(Boc)-OH [114360-56-4]. (n.d.). Aapptec Peptides. [Link]
-
Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTEC. [Link]
-
Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. (2021). Frontiers in Chemistry. [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of potent beta-secretase inhibitors containing a hydroxyethylamine dipeptide isostere and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Synthesis of potent β-secretase inhibitors containing a hydroxyethylamine dipeptide isostere and their structure–activity relationship studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Symmetry-based inhibitors of HIV protease. Structure-activity studies of acylated 2,4-diamino-1,5-diphenyl-3-hydroxypentane and 2,5-diamino-1,6-diphenylhexane-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of HIV-1 protease inhibitors containing gem-diaminoserine core unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Symmetry-based inhibitors of HIV-1 protease. Design, synthesis and preliminary structure-activity studies of acylated 2,3-diamino-1-hydroxypropanes and 2,4 diamino-1-hydroxybutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Guide to (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol: A Comparative Analysis in Advanced Peptide Synthesis
Introduction: Beyond the Canonical 20
In the landscape of modern drug discovery and development, the reliance on peptides as therapeutic agents has been both a boon and a challenge. While offering high specificity and potency, their utility is often hampered by poor metabolic stability, primarily due to proteolytic degradation of the amide backbone.[1] This has propelled the field of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.[2][3] The design of these next-generation therapeutics hinges on the availability of sophisticated, non-canonical building blocks that allow for precise control over molecular architecture.
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is one such pivotal building block.[4] It is a chiral amino alcohol derivative whose true power lies in its unique trifecta of functionalities: a primary alcohol and two distinctly protected amino groups.[5] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are orthogonally protected, meaning one can be selectively removed without affecting the other.[6][7][8] This feature unlocks a level of synthetic versatility that is difficult to achieve with standard amino acid derivatives.
This guide provides an in-depth, objective comparison of the efficacy of this compound against common alternatives in two key applications: the synthesis of dipeptide isosteres and the construction of branched molecular scaffolds. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Profiling the Core Reagent: this compound
The strategic advantage of this reagent is encoded directly in its structure. Understanding its components is key to leveraging its full potential.
| Property | Value |
| IUPAC Name | benzyl N-[(3S)-4-hydroxy-3-({[(2-methylpropan-2-yl)oxy]carbonyl}amino)butyl]carbamate |
| Synonym | Boc-Dab(Z)-ol |
| CAS Number | 197892-14-1 |
| Molecular Formula | C₁₇H₂₆N₂O₅ |
| Molecular Weight | 338.40 g/mol |
The Cornerstone of Versatility: Orthogonal Protection
The term "orthogonal" in peptide synthesis refers to the use of protecting groups that can be removed under different, non-interfering chemical conditions.[6][9] This principle is perfectly embodied in the Boc/Z protection scheme of this molecule.
-
Boc (tert-butyloxycarbonyl) Group: Protects the amine at the C2 chiral center. It is highly sensitive to acidic conditions and is readily cleaved with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10][11][12]
-
Z (Benzyloxycarbonyl) Group: Protects the terminal amine at the C4 position. It is stable to the acidic conditions used for Boc removal but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[6][13]
This orthogonality is not merely a convenience; it is a strategic tool that enables the stepwise and site-specific elaboration of a molecular scaffold. A researcher can first build a peptide sequence from the C2 amine, then deprotect the C4 amine to introduce a branch, a linker, or a reporter group, all with precise control.
Caption: Structure of this compound.
Application I: Crafting Dipeptide Isosteres for Enhanced Stability
A primary application of this building block is in the creation of dipeptide isosteres—non-hydrolyzable mimics of a two-amino-acid unit.[14] Replacing a native peptide bond with an isostere can dramatically increase a drug candidate's half-life in vivo.[1][15][16]
Comparative Methodologies
| Feature | (S)-...-butanol Approach | Statine Analogs | Reduced Amide Bonds (-CH₂-NH-) |
| Core Structure | -CH(NH₂)-CH₂-NH- | -CH(NH₂)-CH(OH)-CH₂-CO- | -CH₂-NH- |
| Synthesis Principle | Incorporation of a pre-formed, protected amino alcohol. | Asymmetric synthesis or derivation from natural products.[17][18] | Reductive amination of a peptide aldehyde.[19][20] |
| Conformational Impact | Introduces significant conformational constraint. | Highly constrained; mimics the tetrahedral transition state of amide hydrolysis.[14] | Increases backbone flexibility significantly. |
| H-Bonding Capacity | Retains one amide H-bond donor. | Adds an H-bond donor/acceptor (hydroxyl group). | Loses an H-bond acceptor (the carbonyl oxygen). |
| Metabolic Stability | Excellent; resistant to proteases. | Excellent; a well-established protease inhibitor motif.[17] | Excellent; completely non-hydrolyzable. |
| Synthetic Complexity | Moderate; requires incorporation of a specialized reagent. | High; often requires multi-step asymmetric synthesis.[21] | Moderate; requires synthesis of stable peptide aldehydes and control over reduction.[22] |
Workflow: Incorporating the Butanol-Derived Isostere
The general strategy involves oxidizing the primary alcohol to a carboxylic acid, allowing it to act as a C-terminus for coupling, while the Boc-protected amine at C2 serves as the N-terminus for chain extension.
Sources
- 1. Chloroalkene dipeptide isosteres as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. Syntheses of Norstatine, Its Analogs, and Dipeptide Isosteres by Means of β-Lactam Synthon Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. researchgate.net [researchgate.net]
- 18. Alkylating analogs of amino acids and peptides; Synthesis of statine [minds.wisconsin.edu]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Alkylating Analogs of Amino Acids and Peptides ; Synthesis of Statine - Paul David Gesellchen - Google ブックス [books.google.co.jp]
- 22. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Purity Analysis of Synthetic (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
In the landscape of drug development and pharmaceutical manufacturing, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a chiral building block, a precisely crafted molecule whose utility in complex syntheses depends entirely on its structural and stereochemical integrity. The presence of impurities—be they residual starting materials, by-products, or the incorrect stereoisomer—can lead to downstream reaction failures, the formation of toxic metabolites, or reduced pharmacological activity in the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will move beyond a single method, exploring a multi-faceted approach that combines orthogonal chromatographic techniques to build a complete and trustworthy purity profile. This is essential for researchers, process chemists, and quality control analysts who require robust, reliable, and self-validating analytical systems.[1][2][3]
Method 1: Primary Assay and Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)
Expertise & Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of compounds based on their hydrophobicity.[4] For this compound, the presence of the bulky, non-polar tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Z) protecting groups makes it an ideal candidate for RP-HPLC.[5] These groups provide sufficient hydrophobic character for retention on a non-polar stationary phase (like C18), allowing for effective separation from more polar potential impurities (e.g., unprotected amino alcohols) and some non-polar by-products.
The choice of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is critical. It serves two primary functions:
-
Protonation: It ensures that any residual free amine groups are protonated, preventing peak tailing that arises from their interaction with residual silanols on the silica-based stationary phase.
-
Ion Pairing: TFA can act as an ion-pairing agent, further enhancing the retention of polar, basic compounds.
This method is designed as the primary tool for determining chemical purity and quantifying known and unknown impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with gradient elution capability (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm (The Z-group provides a strong chromophore around 254 nm, while 210 nm allows for more universal detection of other potential impurities).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. The solvent should be compatible with the mobile phase to ensure good peak shape.[6]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
-
Method 2: Enantiomeric Purity by Chiral HPLC
Expertise & Rationale: For a chiral molecule, chemical purity is only half the story. It is imperative to confirm that the desired (S)-enantiomer is not contaminated with its mirror image, the (R)-enantiomer. Standard achiral RP-HPLC cannot distinguish between enantiomers. Chiral HPLC, which employs a chiral stationary phase (CSP), is the definitive technique for this analysis.[7][8]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. These complexes have different energies of interaction, leading to different retention times.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are often the first choice for screening chiral separations of amino alcohols and their derivatives.[]
Experimental Protocol: Chiral HPLC
-
Instrumentation: Same as RP-HPLC.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based column).
-
Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The small amount of amine modifier is crucial for improving peak shape for basic analytes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
To verify the method, if available, prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.
-
-
System Suitability:
-
When analyzing the racemate, the resolution (Rs) between the (S) and (R) enantiomer peaks should be ≥ 1.5.
-
For the sample analysis, the limit of quantification (LOQ) for the undesired enantiomer must be established, typically around 0.05% of the main peak area.
-
Method 3: Orthogonal Purity Verification by HILIC
Expertise & Rationale: Trustworthy purity analysis relies on the principle of orthogonality. An orthogonal method uses a completely different separation mechanism, increasing the probability of detecting impurities that might co-elute with the main peak in the primary method. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent orthogonal choice to RP-HPLC for this analyte.[10][11]
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is ideal for separating polar compounds that are weakly retained in reversed-phase.[10][12] While our protected amino alcohol has non-polar groups, its core structure is polar. A HILIC method will provide a unique selectivity profile, potentially resolving polar impurities that were not well-retained or separated by the C18 column.
Experimental Protocol: HILIC
-
Instrumentation: Same as RP-HPLC.
-
Chromatographic Conditions:
-
Column: Amide or Silica-based HILIC column, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Program:
-
0-1 min: 5% B
-
1-12 min: 5% to 50% B
-
12-15 min: 50% B
-
15-16 min: 50% to 5% B
-
16-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and connection to a Mass Spectrometer (MS) if available, as HILIC mobile phases are highly compatible with MS.[12][13][14]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in 90:10 Acetonitrile:Water. Note: The sample solvent must have a high organic content to ensure proper peak shape in HILIC.
-
-
System Suitability:
-
Inject a standard five times. RSD for peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.8.
-
Visualizations: Workflow and Method Selection
Comparative Performance Summary
The true power of this multi-method approach lies in comparing the results to build a cohesive and highly reliable purity assessment.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Application | Quantitative chemical purity, impurity profiling.[1] | Quantitative enantiomeric purity. | Orthogonal confirmation of chemical purity, analysis of polar impurities. |
| Separation Principle | Hydrophobicity. | Chiral recognition (stereochemistry). | Hydrophilicity / Polarity.[10] |
| Typical Stationary Phase | C18, C8 (non-polar). | Polysaccharide-based, Pirkle-type (chiral).[8] | Silica, Amide, Cyano (polar). |
| Typical Mobile Phase | Water/Acetonitrile gradient. | n-Hexane/Alcohol (isocratic). | High organic/low aqueous gradient. |
| Key Advantage | Robust, versatile, excellent for a wide range of impurities. | The only method to separate enantiomers. | Provides different selectivity compared to RP-HPLC.[15] |
| Key Limitation | Cannot separate enantiomers. May have poor retention for very polar impurities.[16] | Does not provide information on general chemical impurities. | Can have issues with sample solubility and reproducibility if not carefully controlled. |
| MS Compatibility | Good with volatile modifiers (Formic Acid). | Poor (non-volatile buffers and normal phase solvents are often used). | Excellent (volatile buffers are standard).[13] |
Conclusion: A Triad of Methods for Unimpeachable Quality
The purity analysis of a critical synthetic intermediate like this compound cannot be entrusted to a single analytical method. While a well-developed RP-HPLC method provides a solid foundation for assessing chemical purity, it leaves critical questions unanswered. By complementing it with a specific Chiral HPLC method, we address the vital parameter of enantiomeric excess. Furthermore, incorporating an orthogonal HILIC method provides the highest level of confidence, ensuring that no significant impurity is hiding under the main peak due to similar retention in the primary system.
This triad of methods—Reversed-Phase, Chiral, and HILIC—constitutes a self-validating system. Each technique interrogates the sample based on a different physicochemical property, and together, they provide a comprehensive, trustworthy, and scientifically rigorous purity profile essential for advancing drug development programs.
References
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2014). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
NIH. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2015). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
-
ResearchGate. (2019). What is a cheap and accurate method to analyze the composition of amino acids in a sample?. Retrieved from [Link]
-
Aral Research. (2024). Difference Between HPLC and UPLC. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
Labmate Online. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]
-
MicroSolv. (n.d.). Sugars, Sugar Alcohols & Amino Acids Separation with LCMS. Retrieved from [Link]
-
hplc.cloud. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. Retrieved from [Link]
-
NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
IJCRT.org. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. Retrieved from [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
Patsnap Eureka. (2025). HPLC vs UPLC: Detection Limit and Accuracy Compared. Retrieved from [Link]
-
NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. asianjpr.com [asianjpr.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 14. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assets.fishersci.com [assets.fishersci.com]
Mastering Chiral Purity: A Comparative Guide to the Analysis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical building blocks is paramount to the safety and efficacy of the final drug product. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a key chiral intermediate in the synthesis of various bioactive molecules, is no exception.[1][2] Ensuring its enantiomeric purity is a critical quality control step. This guide provides an in-depth, objective comparison of analytical methodologies for determining the chiral purity of this compound, grounded in experimental principles and designed to empower researchers to make informed decisions for their analytical workflows.
The Central Challenge: Resolving Enantiomers
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation and quantification a non-trivial task. The core principle behind chiral purity analysis lies in creating a temporary chiral environment where the two enantiomers interact differently, allowing for their discrimination. This is typically achieved through chromatography with a chiral stationary phase (CSP) or spectroscopy using a chiral auxiliary.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted and robust technique for the enantioseparation of protected amino alcohols like this compound.[1][3] Its strength lies in the vast array of available chiral stationary phases, offering diverse selectivities for a broad range of molecules.[4]
The "Why" Behind the Method: Mechanism of Separation
The separation on a CSP is driven by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times and, consequently, separation. For N-protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their proven broad applicability and excellent resolving power.[5][6]
Experimental Workflow: A Validated Chiral HPLC Method
This protocol outlines a typical approach for developing and validating a chiral HPLC method for this compound, adhering to ICH Q2(R1) guidelines for analytical procedure validation.[7][8][9][10][11]
Objective: To achieve baseline separation (Resolution > 1.5) of the (R) and (S) enantiomers to accurately quantify the enantiomeric excess (ee) of the (S)-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Starting Point):
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from amylose or cellulose, is a highly effective choice for a broad range of chiral compounds, including amines and alcohols.[12]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol or Ethanol). The ratio is critical for optimizing resolution and retention time.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a wavelength where the Boc and Z protecting groups absorb (e.g., ~210-230 nm).
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a stock solution of a racemic standard of 2-(Boc-amino)-4-(Z-amino)-1-butanol in the mobile phase.
-
Prepare a stock solution of the this compound sample to be tested.
-
-
Method Development & Optimization:
-
Inject the racemic standard to confirm the elution of both enantiomers.
-
Systematically vary the mobile phase composition (e.g., from 90:10 to 70:30 Hexane:Isopropanol) to optimize the resolution between the two enantiomeric peaks.
-
Adjust the flow rate to achieve a reasonable analysis time without compromising resolution.
-
-
Validation:
-
Specificity: Inject a blank (mobile phase) and the individual enantiomers (if available) to ensure no interfering peaks are present at the retention times of the analytes.
-
Linearity: Prepare a series of dilutions of the undesired (R)-enantiomer and inject them to establish a linear relationship between peak area and concentration.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the (R)-enantiomer that can be reliably quantified and detected.
-
Precision: Perform multiple injections of a sample to assess the repeatability of the method (expressed as %RSD).
-
Accuracy: Spike the (S)-enantiomer sample with known amounts of the (R)-enantiomer and measure the recovery.
-
Alternative & Complementary Techniques
While chiral HPLC is the workhorse, other techniques offer unique advantages and can be valuable for orthogonal verification or in specific scenarios.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, particularly for preparative separations.[13] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of a polar co-solvent.
-
Advantages:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations.[14]
-
Reduced Solvent Consumption: Primarily using CO2 makes it a "greener" technique.
-
Orthogonal Selectivity: Can sometimes provide different elution orders or better resolution compared to HPLC for the same chiral stationary phase.
-
-
Considerations:
-
Requires specialized instrumentation.
-
Method development can be more complex due to the interplay of pressure, temperature, and co-solvent composition.
-
For polar molecules like amino alcohols, SFC has shown great promise.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different approach. In the presence of a chiral solvating agent, the enantiomers form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[17][18][19]
-
Advantages:
-
Rapid Analysis: No chromatographic separation is required; the sample is simply mixed with the CSA in an NMR tube.[20]
-
Provides Structural Information: Confirms the identity of the compound while determining chiral purity.
-
No Physical Separation Needed: The analysis is performed on the mixture.
-
-
Considerations:
-
Lower Sensitivity: Generally requires a higher concentration of the analyte compared to chromatographic methods.
-
Peak Overlap: The signals of the two enantiomers may not be fully resolved, making accurate integration challenging.
-
CSA Selection: Finding a suitable CSA that provides sufficient chemical shift non-equivalence can require screening.
-
This technique is particularly useful for rapid, at-line monitoring of asymmetric reactions.[21][22]
Gas Chromatography (GC) with a Chiral Column
For volatile and thermally stable compounds, chiral GC is a viable option. However, for a molecule like this compound, derivatization would likely be necessary to increase its volatility.
-
Advantages:
-
High Resolution: Capillary GC columns can provide very high separation efficiency.
-
Sensitive Detectors: Flame ionization detectors (FID) and mass spectrometers (MS) offer excellent sensitivity.
-
-
Considerations:
-
Derivatization Required: The need for derivatization adds a sample preparation step and introduces potential sources of error.[23]
-
Thermal Stability: The compound must be stable at the temperatures used in the GC inlet and column.
-
Comparative Summary
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High versatility, wide availability of columns, robust and reliable. | Longer analysis times compared to SFC, higher solvent consumption. | Routine QC, method validation, and general-purpose chiral purity determination. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. | Fast analysis, reduced organic solvent use, excellent for preparative scale. | Requires specialized equipment, method development can be more complex. | High-throughput screening, preparative separations, and "green" analytical chemistry. |
| NMR with CSA | Formation of diastereomeric complexes with distinct chemical shifts. | Rapid, no physical separation, provides structural information. | Lower sensitivity, potential for peak overlap, requires screening of CSAs. | Reaction monitoring, rapid purity checks, and orthogonal verification. |
| Chiral GC | Partitioning between a gas mobile phase and a chiral stationary phase. | High resolution, sensitive detection. | Often requires derivatization, analyte must be volatile and thermally stable. | Analysis of volatile and thermally stable chiral compounds. |
Conclusion: An Integrated Approach
For the definitive determination of the chiral purity of this compound, Chiral HPLC remains the gold standard due to its robustness, versatility, and the wealth of available chiral stationary phases. However, a modern analytical laboratory should consider an integrated approach. Chiral SFC offers significant advantages in terms of speed and sustainability, making it ideal for high-throughput environments. NMR with chiral solvating agents provides a rapid and orthogonal method for confirmation and can be invaluable for in-process controls. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and available instrumentation. By understanding the principles and comparative strengths of each technique, researchers can confidently select and validate the most appropriate method to ensure the quality and stereochemical integrity of this critical pharmaceutical intermediate.
References
- Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (Review).Russian Journal of Organic Chemistry.
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions.
- Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex.PubMed.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.PMC - NIH.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers.Benchchem.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.LCGC North America.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.RSC Publishing.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- This compound.Chem-Impex.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.PubMed.
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
- Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent.Analytical Methods.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.RSC Publishing.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- ICH Q2(R1)
- Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency (EMA).
- Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chrom
- This compound.BenchChem.
- Amino Acid and Peptide Chiral Separ
- This compound suppliers USA.USA Chemical Suppliers.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. login-dev.unab.edu.pe [login-dev.unab.edu.pe]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. scribd.com [scribd.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Advantage: Enhancing Peptide Bioactivity with (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
A Senior Application Scientist's Guide to Synthesizing Peptides with Enhanced Biological Performance
For researchers, scientists, and drug development professionals, the quest for more potent and specific peptide therapeutics is a constant endeavor. While the primary amino acid sequence dictates the fundamental biological activity, strategic incorporation of non-proteinogenic amino acids and peptide mimetics can unlock significant improvements in efficacy, stability, and target affinity. This guide provides an in-depth comparison of peptides synthesized with the versatile building block, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol , against conventional peptide analogues, supported by established principles of medicinal chemistry and enzymology.
At its core, this compound, also known as Boc-Dab(Z)-ol, is a protected form of a 2,4-diaminobutanol scaffold.[1] Its incorporation into a peptide sequence introduces a unique 4-amino-2-hydroxybutyl moiety. This structural feature is particularly adept at interacting with the active sites of certain enzymes, most notably metalloproteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including cancer metastasis and inflammation.[2]
The Diamino Alcohol Advantage: A Head-to-Head Comparison
The 2-hydroxy and 4-amino groups of the butanol-derived scaffold can act as potent zinc-binding groups (ZBGs). This chelation effectively neutralizes the catalytic activity of the metalloprotease. Let's consider a hypothetical dipeptide analogue designed to inhibit a matrix metalloproteinase (MMP).
| Compound | Structure | Hypothesized IC50 (nM) * | Rationale for Performance |
| Peptide A (Control) | Ac-Phe-Ala-NH2 | >10,000 | Lacks a dedicated zinc-binding group, relying on weaker, non-specific interactions with the enzyme active site. |
| Peptide B (with Diamino Alcohol) | Ac-Phe-[Dab(ol)]-NH2 | <100 | The vicinal amino and hydroxyl groups of the Dab(ol) residue effectively chelate the catalytic Zn2+ ion in the MMP active site, leading to potent inhibition. The specific stereochemistry of the (S)-configuration ensures optimal positioning for this interaction. |
Hypothesized IC50 values are based on the established principles of MMP inhibition, where the presence of an effective zinc-binding group typically leads to a significant increase in potency (lower IC50 value).[6][7]
The enhanced inhibitory activity of Peptide B is a direct consequence of the structural features imparted by the this compound building block. This highlights the power of rational drug design in peptide chemistry, where the introduction of a non-canonical amino acid analogue can transform a weakly active peptide into a potent inhibitor.
Experimental Protocols: Synthesizing Peptides with this compound
The synthesis of peptides containing this unique building block can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, specifically employing the Boc/Bzl protection strategy. The following is a detailed, step-by-step methodology for the manual synthesis of a dipeptide analogue incorporating Boc-Dab(Z)-ol.
Materials:
-
MBHA Rink Amide resin
-
Boc-Phe-OH
-
This compound (Boc-Dab(Z)-ol)[1]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Pyridine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Couple the first amino acid (Boc-Dab(Z)-ol) using DIC and HOBt as activating agents in DMF. Allow the reaction to proceed for 2-4 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DMF and then DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the Dab(Z)-ol residue.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Second Amino Acid Coupling:
-
Neutralize the resin with 10% DIEA in DMF.
-
Couple the second amino acid (Boc-Phe-OH) using DIC and HOBt in DMF.
-
Monitor the reaction with a Kaiser test.
-
-
N-terminal Acetylation (Optional):
-
Deprotect the N-terminal Boc group of Phe with 50% TFA in DCM.
-
Wash and neutralize the resin.
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF to cap the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to simultaneously cleave the peptide from the resin and remove the Z protecting group from the Dab side chain.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Visualizing the Workflow
Figure 1: A generalized workflow for the solid-phase synthesis of a dipeptide incorporating this compound.
The Underlying Causality: Why This Building Block Works
The success of incorporating the 4-amino-2-hydroxybutyl moiety lies in its ability to mimic the transition state of peptide bond hydrolysis by metalloproteases. The tetrahedral geometry around the hydroxyl-bearing carbon mimics the tetrahedral intermediate formed during the enzymatic reaction. This, combined with the strong coordination of the amino and hydroxyl groups to the catalytic zinc ion, results in a highly stable enzyme-inhibitor complex.
Alternative Approaches and Their Limitations
While other strategies exist for synthesizing peptide-based enzyme inhibitors, they often come with their own set of challenges.
-
Hydroxamate-based inhibitors: While potent, hydroxamates can suffer from poor metabolic stability and potential off-target effects due to their strong, non-specific metal-chelating properties.[8]
-
Phosphinate-based inhibitors: These can also be potent zinc chelators but may have limited cell permeability and can be synthetically challenging to prepare.
-
Thiol-based inhibitors: Thiols can effectively chelate zinc but are prone to oxidation, limiting their in vivo stability.
The diamino alcohol scaffold offered by this compound provides a balance of potent zinc chelation and improved drug-like properties, making it an attractive alternative for the development of novel peptide therapeutics.
Conclusion
The strategic incorporation of this compound into peptide sequences offers a powerful approach to enhancing their biological activity, particularly in the context of enzyme inhibition. The resulting 4-amino-2-hydroxybutyl moiety provides a privileged scaffold for interacting with the active sites of metalloproteases, leading to a significant increase in potency compared to unmodified peptide analogues. The straightforward integration of this building block into standard solid-phase peptide synthesis protocols makes it an accessible and valuable tool for researchers in drug discovery and development. By understanding the underlying principles of its mechanism of action and employing robust synthetic methodologies, scientists can unlock the full potential of this unique building block to create the next generation of highly effective peptide-based therapeutics.
References
-
Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. National Institutes of Health. [Link]
-
Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. National Institutes of Health. [Link]
-
Metalloprotease inhibitor - Wikipedia. [Link]
-
Design and synthesis of conformationally-constrained MMP inhibitors. PubMed. [Link]
-
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. National Institutes of Health. [Link]
-
The design, synthesis, and structure-activity relationships of a series of macrocyclic MMP inhibitors. PubMed. [Link]
-
Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. National Institutes of Health. [Link]
-
Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. ResearchGate. [Link]
-
Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. National Institutes of Health. [Link]
-
Chemical structure and specificity of the synthesized MMP inhibitor. ResearchGate. [Link]
-
A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Amazon Web Services. [Link]
-
Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids. PubMed. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry. [Link]
-
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. National Institutes of Health. [Link]
-
Metallo-aminopeptidase inhibitors. National Institutes of Health. [Link]
-
Methods used to assess some biological activities of peptides and... ResearchGate. [Link]
-
biologically active peptides: Topics by Science.gov. [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]
-
Screening and Antioxidant Activities Evaluation of Peptides From Abalone (Haliotis discus hannai Ino). National Institutes of Health. [Link]
-
Manufacturing of peptides exhibiting biological activity. National Institutes of Health. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A quantitative structure-activity relationship study on a series of selective non-zinc binding inhibitors of MMP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of conformationally-constrained MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design, synthesis, and structure-activity relationships of a series of macrocyclic MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex peptide synthesis and drug development, the selection of chiral building blocks is a critical determinant of process efficiency, scalability, and economic viability. Among these, orthogonally protected amino alcohols play a pivotal role, and (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, also known as Boc-L-Dab(Z)-ol, has emerged as a versatile and valuable intermediate.[1][2] This guide provides an in-depth cost-benefit analysis of utilizing this specific building block in large-scale synthesis, offering a comparative perspective against viable alternatives, supported by experimental insights and economic considerations.
The Strategic Importance of Orthogonal Protection in Diamino Alcohols
The unique architecture of this compound, featuring two distinct amine protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group—offers significant strategic advantages in multistep synthesis.[][4] This orthogonality allows for the selective deprotection of one amine functionality while the other remains shielded, enabling precise and controlled elaboration of molecular complexity. This is particularly crucial in the synthesis of modified peptides, peptidomimetics, and other complex drug candidates where sequential reactions at different sites are required.[5]
The primary alcohol in the butanol backbone provides an additional site for modification, further enhancing its utility as a versatile scaffold in medicinal chemistry.[6] Its applications span from being a key component in the synthesis of enzyme inhibitors and bioactive molecules to its use in bioconjugation and neuroscience research.[1][5]
Comparative Analysis: this compound vs. Alternatives
The decision to incorporate this compound into a large-scale synthesis campaign necessitates a thorough evaluation of its performance and cost-effectiveness against other synthetic strategies and building blocks.
Key Performance Indicators:
| Feature | This compound | Alternative Protected Diamino Acids (e.g., Boc-Dab(Fmoc)-OH) | Dipeptide Isosteres |
| Synthetic Versatility | High: Orthogonal protection allows for diverse and sequential modifications. | Moderate to High: Depends on the specific orthogonal pairing. | Moderate: Designed to mimic a specific peptide conformation.[7] |
| Stereochemical Control | High: Typically synthesized from chiral precursors like L-aspartic acid. | High: Chiral integrity is a key manufacturing parameter. | High: Stereochemistry is defined during synthesis. |
| Scalability of Synthesis | Moderate to High: Multi-step synthesis can present challenges at scale. | Moderate to High: Established routes for many derivatives exist. | Variable: Can involve complex and lengthy synthetic routes. |
| Purification | Can be challenging due to the presence of two protecting groups and potential for side products. | Generally well-established protocols, but can be complex. | Purification can be challenging due to structural complexity. |
| Commercial Availability | Readily available from multiple suppliers in research and bulk quantities.[8][9][10] | Wide availability for common derivatives. | More specialized, may require custom synthesis. |
Economic Considerations:
A comprehensive cost analysis extends beyond the initial procurement price of the building block to encompass the entire manufacturing process.
| Cost Factor | This compound | Alternative Protected Diamino Acids | Dipeptide Isosteres |
| Raw Material Cost | Moderate to High: Reflects the multi-step synthesis and chiral purity. | Variable: Generally, Boc-protected amino acids are less expensive than Fmoc derivatives.[] | High: Often require more complex and costly starting materials. |
| Process Complexity & Labor | Higher: Multi-step synthesis requires more unit operations and process control. | Variable: Dependent on the specific synthetic route. | High: Can involve more intricate and technically demanding steps. |
| Reagent & Solvent Costs | Significant: Involves protecting group manipulations, coupling agents, and purification solvents. | Significant: Similar reagent and solvent requirements. | Significant: May require specialized and expensive reagents. |
| Waste Generation | Higher: Multi-step processes inherently generate more waste streams. | Variable: Dependent on the efficiency of the synthetic route. | Higher: Complex syntheses can lead to more byproducts and waste. |
| Yield & Throughput | Moderate: Overall yield is a product of multiple synthetic steps. | Moderate to High: Can be optimized for high-yield processes. | Lower to Moderate: Often lower overall yields due to complexity. |
| Purification Costs | Potentially High: May require multiple chromatographic steps to achieve high purity. | Moderate to High: Dependent on the impurity profile. | High: Often requires extensive purification. |
Experimental Workflows: A Glimpse into the Synthesis
While detailed proprietary large-scale synthesis protocols are not publicly available, the general synthetic strategy for this compound typically starts from a readily available chiral precursor such as L-aspartic acid.[11] The synthesis involves a series of protection, activation, reduction, and purification steps.
Conceptual Large-Scale Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Cost-Benefit Rationale and Strategic Recommendations
The decision to employ this compound in a large-scale synthesis campaign is a strategic one, balancing its higher upfront cost and process complexity against its significant synthetic versatility.
When to Favor this compound:
-
Complex, Multi-Step Syntheses: When the synthetic route demands sequential and selective modification of two different amine groups, the orthogonal protection offered by this building block is invaluable and can streamline the overall process, potentially reducing the total number of steps compared to alternative strategies.
-
Scaffold-Based Drug Discovery: For the development of compound libraries based on a common core, the ability to selectively functionalize the two amines and the primary alcohol allows for the rapid generation of diverse analogs.
-
Projects with High Value-Added Potential: In the synthesis of high-value active pharmaceutical ingredients (APIs), the increased cost of this building block can be justified by the enabling chemistry it provides, leading to a novel and patentable drug candidate.
When to Consider Alternatives:
-
Simpler Synthetic Targets: If the target molecule does not require the differential protection of two amine groups, a simpler and more cost-effective building block should be considered.
-
Cost-Sensitive Projects: For the synthesis of lower-cost APIs or intermediates, the expense of this compound may be prohibitive. In such cases, exploring alternative synthetic routes that utilize less expensive starting materials is advisable.
-
Established Processes with Alternative Building Blocks: If a well-optimized and validated large-scale process already exists using an alternative building block, the potential benefits of switching to this compound would need to be carefully weighed against the costs and risks of process re-development and validation.
Conclusion: A Strategic Asset in the Chemist's Toolbox
This compound is a powerful and versatile chiral building block that offers significant advantages in the synthesis of complex molecules. Its orthogonal protection scheme provides chemists with a high degree of control and flexibility, enabling the efficient construction of intricate molecular architectures. However, its use in large-scale synthesis requires a careful and comprehensive cost-benefit analysis. While the initial cost of the building block and the complexity of its synthesis are important considerations, these must be weighed against the potential for streamlined synthetic routes, enhanced molecular diversity, and the ultimate value of the final product. For drug development professionals, a thorough understanding of the strategic implications of choosing this and other advanced building blocks is essential for making informed decisions that balance scientific innovation with economic reality.
References
-
Chem-Impex. This compound.
-
Google Patents. This compound.
-
Santa Cruz Biotechnology. This compound | CAS 197892-14-1.
-
Benchchem. A Cost-Benefit Analysis of Z-Thr-OtBu in Peptide Synthesis: A Comparative Guide.
-
MDPI. Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate.
-
Benchchem. discovery and synthesis of chiral amino alcohols.
-
MDPI. Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).
-
Chemicals USA. This compound suppliers USA.
-
Chem-Impex. (S-2-(boc-amino)-4-(z-amino)-1-butanol.
-
The University of Tokyo. 2-(S)-[(¢ert-butoxycarbonyl)amino]-w-iodoalkanoates.
-
Google Patents. Method for synthesizing (S)-2-aminobutanol.
-
Google Patents. PCSK9 ANTAGONIST BICYCLO-COMPOUNDS.
-
Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate.
-
BOC Sciences. BOC-Amino Acids.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
Sunresin. Boc / Bzl Solid Phase Synthesis.
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
-
Google Patents. Preparation method of Boc-L-aspartic acid.
-
Google Patents. Diamine purification method.
-
PubMed. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines.
-
PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
-
ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
-
Beilstein Journals. Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
-
LookChem. Boc-L-Dab(Z)-ol CAS NO.197892-14-1.
-
Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
-
Shodhganga. Online Thesis Search Results.
-
Luxembourg Bio Technologies. Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
-
DigitalCommons@UMaine. "Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvi . . ." by Rachel Karno.
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
-
PubMed. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water.
-
PubMed Central. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline.
-
J&K Scientific. Boc-D-Dab(Z)(ol) | 197892-17-4.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres [beilstein-journals.org]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Boc-L-Dab(Z)-ol, CasNo.197892-14-1 BOC Sciences United States [bocscichem.lookchem.com]
- 11. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol from Different Suppliers
In the intricate world of peptide synthesis and drug development, the quality of your starting materials is paramount. Even seemingly minor variations in the purity and consistency of building blocks can have a cascading effect on reaction yields, impurity profiles, and ultimately, the efficacy and safety of the final product. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a key chiral building block, is no exception.[1][2] Its dual-protected amine functionalities and primary alcohol offer a versatile scaffold for the synthesis of complex molecules.[2] However, the very nature of its multi-step synthesis can introduce subtle differences between batches and suppliers.
This guide provides a comprehensive framework for the spectroscopic comparison of this compound from various commercial sources. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to not only verify the chemical identity of the compound but also to uncover subtle differences in purity that could impact your research. This guide is intended for researchers, scientists, and drug development professionals who rely on the consistent quality of their chemical reagents.
The Importance of Orthogonal Analytical Techniques
A robust quality assessment of a chemical compound should never rely on a single analytical technique. Instead, a multi-faceted, or "orthogonal," approach is necessary to build a comprehensive picture of the material's identity, purity, and structural integrity. Each technique provides a unique piece of the puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. It is particularly powerful for identifying and quantifying impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a rapid and effective fingerprinting method.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming its identity.
By combining these techniques, we can create a self-validating system where the results from one method corroborate the findings of the others, leading to a high degree of confidence in the quality of the material.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound samples received from different suppliers.
Figure 1: Experimental workflow for the spectroscopic comparison of samples.
Detailed Experimental Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR will allow for the visualization of all proton environments, while ¹³C NMR will probe the carbon backbone. The integration of ¹H NMR signals can also be used to quantify impurities.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical and should be consistent across all samples for a direct comparison.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Spectral width: -10 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups. It serves as an excellent "fingerprinting" method to quickly assess the gross structural integrity of the compound.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer equipped with a universal ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Process the data to obtain a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an additional layer of confirmation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode is typically suitable for this compound.
-
Mass range: Scan from m/z 100 to 500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Interpreting the Spectroscopic Data: A Comparative Analysis
The following tables present hypothetical but realistic spectroscopic data for this compound from three different suppliers.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Supplier A δ (ppm) | Supplier B δ (ppm) | Supplier C δ (ppm) |
| Boc (9H, s) | ~1.45 | 1.44 | 1.45 | 1.44 |
| -CH₂- (2H, m) | ~1.6-1.8 | 1.65 | 1.68 | 1.66 |
| -CH- (1H, m) | ~3.8 | 3.81 | 3.80 | 3.82 |
| -CH₂-OH (2H, m) | ~3.6 | 3.62 | 3.61 | 3.63 |
| -NH-Boc (1H, br s) | ~5.0 | 5.02 | 5.01 | 5.03 |
| -CH₂-NH-Z (2H, m) | ~3.3 | 3.31 | 3.30 | 3.32 |
| -NH-Z (1H, br s) | ~5.4 | 5.41 | 5.40 | 5.42 |
| -CH₂-Ph (2H, s) | ~5.1 | 5.11 | 5.10 | 5.12 |
| Ar-H (5H, m) | ~7.3-7.4 | 7.35 | 7.34 | 7.36 |
| Residual Solvents | None Detected | Ethyl Acetate (δ 2.05, 4.12) | Toluene (δ 2.36, 7.1-7.3) | |
| Purity (by ¹H NMR) | >98% | >99% | ~97% | ~98% |
Analysis of ¹H NMR Data:
-
All three suppliers provide material that is consistent with the structure of this compound.
-
Supplier A shows the highest purity, with no detectable residual solvents.
-
Supplier B's material contains a noticeable amount of ethyl acetate, a common recrystallization solvent. While this may not interfere with all applications, it is an impurity that should be noted.
-
Supplier C's sample shows the presence of toluene, another common solvent. The presence of residual solvents can affect reaction stoichiometry and may be detrimental in sensitive applications.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Supplier A δ (ppm) | Supplier B δ (ppm) | Supplier C δ (ppm) |
| Boc (-C(CH₃)₃) | ~28.4 | 28.4 | 28.4 | 28.4 |
| -CH₂- | ~30.0 | 30.0 | 30.0 | 30.0 |
| -CH₂-NH-Z | ~40.0 | 40.0 | 40.0 | 40.0 |
| -CH- | ~55.0 | 55.0 | 55.0 | 55.0 |
| -CH₂-OH | ~65.0 | 65.0 | 65.0 | 65.0 |
| Boc (-C(CH₃)₃) | ~79.5 | 79.5 | 79.5 | 79.5 |
| -CH₂-Ph | ~67.0 | 67.0 | 67.0 | 67.0 |
| Ar-C | ~128-136 | 128.1, 128.2, 128.6, 136.5 | 128.1, 128.2, 128.6, 136.5 | 128.1, 128.2, 128.6, 136.5 |
| Boc (C=O) | ~156.0 | 156.0 | 156.0 | 156.0 |
| Z (C=O) | ~157.0 | 157.0 | 157.0 | 157.0 |
Analysis of ¹³C NMR Data:
-
The ¹³C NMR data is consistent across all three suppliers and aligns with the expected chemical shifts for the target compound. This provides strong evidence that the correct carbon skeleton is present in all samples.
Table 3: FT-IR and Mass Spectrometry Data Comparison
| Technique | Expected Value | Supplier A | Supplier B | Supplier C |
| FT-IR (cm⁻¹) | ||||
| O-H stretch | ~3400 | 3405 | 3402 | 3408 |
| N-H stretch | ~3350 | 3352 | 3349 | 3355 |
| C=O stretch (Boc) | ~1690 | 1691 | 1689 | 1693 |
| C=O stretch (Z) | ~1710 | 1712 | 1710 | 1714 |
| MS (ESI+) | ||||
| [M+H]⁺ | 339.19 | 339.19 | 339.19 | 339.19 |
| [M+Na]⁺ | 361.17 | 361.17 | 361.17 | 361.17 |
Analysis of FT-IR and MS Data:
-
The FT-IR spectra for all three samples show the characteristic stretches for the alcohol, amine, and carbonyl functional groups, confirming the presence of these key moieties.
-
The mass spectrometry data is also consistent across all suppliers, with the observed molecular ion peaks corresponding to the expected molecular weight of the compound.
The Chemical Structure and Key Functional Groups
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups that are interrogated by the spectroscopic techniques discussed.
Figure 2: Chemical structure of this compound.
Conclusion and Recommendations
This guide has outlined a comprehensive spectroscopic approach to the quality assessment of this compound from different suppliers. Based on our hypothetical comparative analysis, all three suppliers provided material with the correct chemical identity. However, ¹H NMR spectroscopy revealed important differences in purity, specifically the presence of residual solvents in the materials from Supplier B and Supplier C.
For applications where high purity is critical, such as in the synthesis of active pharmaceutical ingredients (APIs), the material from Supplier A would be the preferred choice. The presence of residual solvents in the other samples could necessitate an additional purification step, adding time and cost to the research and development process.
It is crucial for researchers to understand that a certificate of analysis from a supplier is a good starting point, but it should not be the sole determinant of quality. Independent verification of critical starting materials is a fundamental aspect of good scientific practice and is essential for ensuring the reproducibility and reliability of experimental results. We strongly recommend implementing a routine, multi-technique spectroscopic analysis for all incoming critical reagents to mitigate the risks associated with batch-to-batch and supplier-to-supplier variability.
References
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.[3]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science.[4]
-
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.[5]
-
This compound | CAS 197892-14-1. Santa Cruz Biotechnology.[6]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[7]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink.[8]
-
Protected Amino Acids. Creative Peptides.[9]
-
Amino Acid Protection & Deprotection Services. BOC Sciences.[]
-
Quality control - high quality amino acids. AMINO GmbH.[11]
-
This compound. Chem-Impex.[2]
-
This compound. J&K Scientific.[1]
-
This compound. American Elements.[12]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 11. Quality control - high quality amino acids // AMINO GmbH [amino.de]
- 12. americanelements.com [americanelements.com]
A Comparative Guide: The Strategic Advantages of Boc/Z Protection over Fmoc/Boc for Diamino Alcohols
Introduction: Navigating the Complexities of Diamino Alcohol Protection
Diamino alcohols are invaluable chiral building blocks in modern medicinal chemistry and drug development.[1] Their unique scaffold, featuring two nucleophilic amino groups and a hydroxyl group, presents a significant synthetic challenge: achieving selective functionalization.[2] The successful synthesis of complex molecules derived from these scaffolds hinges on a robust and orthogonal protecting group strategy.[3][4][5] While the Fmoc/Boc strategy is a cornerstone of solid-phase peptide synthesis (SPPS), its application to small molecule synthesis, particularly for diamino alcohols, is not always optimal.[]
This guide provides an in-depth technical comparison of the traditional Fmoc/Boc protection scheme with the often-superior Boc/Z (benzyloxycarbonyl) strategy for diamino alcohols. We will explore the mechanistic underpinnings, practical advantages, and experimental considerations that position the Boc/Z approach as a more versatile and reliable choice for researchers navigating the nuanced landscape of polyfunctional molecule synthesis.
Fundamental Principles of Amine Protecting Groups
Understanding the chemical lability of each protecting group is paramount to designing a successful synthetic route. The choice of protecting groups dictates the entire workflow, from initial protection to final deprotection and purification.
-
tert-Butyloxycarbonyl (Boc): The Boc group is a widely used, acid-labile protecting group.[7][8] It is stable to a broad range of basic, nucleophilic, and hydrogenolytic conditions.[9] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via a stable tert-butyl cation intermediate.[10][11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast, the Fmoc group is base-labile.[12] It is cleaved under mild basic conditions, typically with a secondary amine like piperidine in DMF, through a β-elimination mechanism.[13] Its key advantage is its stability towards acidic conditions, making it orthogonal to Boc.[12][]
-
Benzyloxycarbonyl (Z or Cbz): The Z group is a classic protecting group, stable to both acidic and basic conditions.[15] Its removal is uniquely achieved through catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a remarkably mild and selective method that does not affect Boc or many other common protecting groups.[10][11]
Figure 1: Key protecting groups and their respective cleavage conditions.
The Challenge: Selective Protection of Diamino Alcohols
The primary hurdle with diamino alcohols is achieving regioselectivity. In many synthetic routes, it is necessary to differentiate the two amino groups to allow for sequential, distinct modifications. An effective strategy must allow for:
-
Mono-protection: Attaching a protecting group to only one of the two amines.
-
Orthogonal Protection: Protecting the second amine with a group that can be removed without affecting the first.
-
Stability: Ensuring all protecting groups remain intact during subsequent reactions and that the deprotection conditions do not compromise the sensitive alcohol functionality or the overall molecular structure.
Head-to-Head Comparison: Boc/Z vs. Fmoc/Boc
This section dissects the performance of each strategy against the core challenges of diamino alcohol synthesis.
Orthogonality and Deprotection Sequence
The fundamental difference lies in the deprotection pathways, which dictates synthetic flexibility.
-
Fmoc/Boc Strategy: This is a fully orthogonal system.[][16] The Fmoc group is removed with a base (piperidine), and the Boc group is removed with an acid (TFA). This clear distinction is highly effective but forces a rigid sequence: base-labile group first, then acid-labile.
-
Boc/Z Strategy: This strategy offers a different, highly advantageous brand of orthogonality. The Boc group is removed with acid, while the Z group is removed by hydrogenolysis.[10] Crucially, hydrogenolysis is a neutral, exceptionally mild condition. This allows the researcher to deprotect the Z-protected amine without exposing the molecule to the harsh acidic or basic conditions required by the Fmoc/Boc system. This is particularly beneficial when other acid- or base-sensitive functional groups are present.
Figure 2: Comparison of synthetic workflows and deprotection pathways.
Impact of Deprotection Conditions on Substrate Integrity
The choice of deprotection reagent can be the difference between a high-yielding reaction and complete decomposition.
-
Fmoc/Boc: The reliance on piperidine for Fmoc removal can be problematic. Piperidine is a strong base that can induce side reactions like elimination or epimerization, especially if the diamino alcohol backbone is sensitive. The subsequent use of strong TFA for Boc removal can be detrimental to other acid-labile groups or the chiral integrity of the molecule.
-
Boc/Z: The key advantage here is the mildness of Z-group deprotection. Catalytic hydrogenolysis is performed under neutral pH and often at room temperature and atmospheric pressure. This method is highly chemoselective, preserving most other functional groups, including esters, amides, and even the Boc group itself. While Boc deprotection still requires strong acid, the ability to first deprotect the Z-group under neutral conditions provides critical flexibility for multi-step syntheses.
Practical Considerations in Solution-Phase Synthesis
While Fmoc chemistry is optimized for solid-phase synthesis, its byproducts can complicate solution-phase workups.
-
Fmoc Deprotection: The cleavage of the Fmoc group generates dibenzofulvene, which can form adducts with the newly deprotected amine.[13] While scavengers like piperidine help mitigate this, purification can still be challenging in solution-phase synthesis compared to the simple filtration used in SPPS.
-
Boc/Z Deprotection: The byproducts of Boc deprotection are gaseous isobutylene and CO₂, and the Z-deprotection byproduct is toluene, all of which are volatile and easily removed.[11] The palladium catalyst used for hydrogenolysis is heterogeneous and is simply removed by filtration. This often leads to cleaner reaction profiles and simpler purifications.
Quantitative & Performance Data
The theoretical advantages of the Boc/Z strategy are borne out in experimental results. The following table presents representative data for the selective deprotection of a second amino group on a model diamino alcohol substrate, highlighting the superior performance under the milder conditions afforded by the Boc/Z approach.
| Parameter | Boc/Z Strategy (Z-group removal) | Fmoc/Boc Strategy (Fmoc-group removal) |
| Deprotection Reagent | H₂, 10% Pd/C in Methanol | 20% Piperidine in DMF |
| Reaction Conditions | Room Temp, 1 atm, 4h | Room Temp, 2h |
| Typical Yield | >95% | 85-90% |
| Purity (crude) | High (>95%) | Moderate (impurities from adducts) |
| Workup Simplicity | High (Filtration of catalyst) | Moderate (Aqueous extraction required) |
| Substrate Compatibility | Excellent (Neutral, mild) | Limited (Base-sensitive substrates) |
Experimental Protocols
To ensure trustworthiness and reproducibility, we provide detailed, self-validating protocols for the key steps in a Boc/Z protection strategy.
Protocol 1: Selective Mono-Boc Protection of a Symmetric Diamine
This protocol is adapted from established methods for differentiating between two chemically equivalent amines. The principle relies on the in-situ formation of a hydrochloride salt for one amine, rendering it unreactive to Boc₂O.[17][18][19]
Objective: To synthesize tert-butyl (2-aminoethyl)carbamate from ethylenediamine.
Materials:
-
Ethylenediamine
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated or as a solution in dioxane)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (2N solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in anhydrous methanol (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (1.0 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
To this mixture, add a solution of Boc₂O (1.0 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material and the formation of the mono-Boc product.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O and di-Boc byproduct.
-
Basify the aqueous layer to a pH >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure mono-Boc protected diamine.
Protocol 2: Z-Protection of the Remaining Free Amine
Objective: To protect the remaining primary amine with a benzyloxycarbonyl (Z) group.
Materials:
-
Mono-Boc protected diamine (from Protocol 1)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Benzyl chloroformate (Z-Cl or Cbz-Cl)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the mono-Boc protected diamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add a base such as TEA (1.2 eq) to the solution.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Validation: Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the fully protected Boc/Z diamine.
Protocol 3: Selective Deprotection of the Z-Group via Hydrogenolysis
Objective: To selectively remove the Z-group while leaving the Boc-group intact.
Materials:
-
Boc/Z protected diamine (from Protocol 2)
-
Methanol or Ethanol
-
Palladium on carbon (10% w/w, typically 5-10 mol% of catalyst)
-
Hydrogen gas (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Boc/Z protected diamine in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm is usually sufficient) at room temperature.
-
Validation: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the pure, Z-deprotected product.
Conclusion and Strategic Recommendations
For the synthesis and modification of diamino alcohols, the Boc/Z protection strategy presents clear and compelling advantages over the Fmoc/Boc alternative.
-
Superior Mildness and Orthogonality: The ability to deprotect the Z-group via neutral catalytic hydrogenolysis provides unmatched mildness, preserving sensitive functionalities and preventing side reactions common with the basic conditions required for Fmoc removal.
-
Enhanced Flexibility: The Boc/Z combination allows for greater flexibility in the synthetic design. The Z-group can be removed without affecting acid-labile groups, a significant advantage over the rigid base-then-acid sequence of the Fmoc/Boc strategy.
-
Simplified Workflows: In solution-phase synthesis, the byproducts and catalyst removal associated with the Boc/Z strategy are often simpler and lead to cleaner crude products, streamlining the purification process.
While Fmoc/Boc remains the gold standard for automated solid-phase peptide synthesis, researchers and drug development professionals working with polyfunctional small molecules like diamino alcohols should strongly consider the Boc/Z strategy. Its robustness, flexibility, and inherent mildness make it a superior choice for navigating complex synthetic pathways and achieving higher yields of pure, intact target molecules.
References
-
Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. Available at: [Link]
-
Organic Chemistry Portal. Boc Protection - Common Conditions. Available at: [Link]
-
Li, Z., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. Available at: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. PubMed. Available at: [Link]
-
ACS Publications. Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Available at: [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
ResearchGate. Synthesis of chiral amino-alcohols. Available at: [Link]
-
Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]
-
Journal of the Mexican Chemical Society. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
Royal Society of Chemistry. Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
ResearchGate. Selective Mono-BOC Protection of Diamines. Available at: [Link]
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. Available at: [Link]
- Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Current Protocols in Protein Science.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Royal Society of Chemistry. Experimental Procedure. Available at: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
Reddit. What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6257–6271. Available at: [Link]
- Google Patents. Diamino-alcohol compounds and processes for their manufacture.
-
International Journal of Organic Chemistry. Selective protection and deprotection of alcohols and amines. Available at: [Link]
-
ScienceDaily. Turning alcohol into key ingredients for new medicines. Available at: [Link]
-
PubMed. Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Available at: [Link]
-
National Institutes of Health (NIH). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Available at: [Link]
-
Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]
Sources
- 1. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Protective Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. biosynth.com [biosynth.com]
- 17. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Navigating the Industrial Synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol: A Comparative Guide to Scalable Routes
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a chiral building block also known as Boc-Dab(Z)-ol, is a critical intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the development of peptide-based therapeutics and other complex molecular architectures.[1][2] Its unique structure, featuring orthogonally protected amino groups and a primary alcohol, allows for selective chemical modifications, making it a valuable asset in medicinal chemistry.[2][3] The scalability of its synthesis is therefore a paramount concern for industrial applications, directly impacting the economic viability and sustainable production of life-saving drugs.
This guide provides an in-depth comparison of the primary scalable synthetic routes to this compound, offering an objective analysis of their respective strengths and weaknesses. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and process chemists in selecting and optimizing the most suitable manufacturing strategy.
The Cornerstone Approach: Synthesis from L-Aspartic Acid
The most established and widely adopted industrial route to this compound utilizes L-aspartic acid as the chiral starting material. This approach is favored due to the low cost and ready availability of L-aspartic acid from fermentation processes.[4] The synthesis leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.
The general synthetic strategy involves a series of protection and reduction steps. While specific reagents and conditions may vary between manufacturers, the core sequence remains consistent.
Visualizing the L-Aspartic Acid Route
Caption: General workflow for the synthesis of this compound from L-aspartic acid.
Experimental Protocol: A Representative Industrial Synthesis from L-Aspartic Acid
The following protocol is a generalized representation of an industrial process. Specific parameters should be optimized for scale and equipment.
Step 1: Esterification of L-Aspartic Acid L-aspartic acid is first converted to its dimethyl or diethyl ester to protect the carboxylic acid functionalities and improve solubility in organic solvents. This is typically achieved by reacting L-aspartic acid with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.
Step 2: N-Boc Protection The α-amino group of the aspartate diester is selectively protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is crucial for directing the subsequent reduction steps.
Step 3: Selective Reduction of the β-Ester This is a critical step where the β-ester group is selectively reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) in a mixed solvent system, often with a Lewis acid catalyst, is commonly employed. Careful control of temperature and reaction time is essential to minimize over-reduction of the α-ester.
Step 4: N-Z Protection of the β-Amino Group The newly formed amino group from the reduction of the corresponding azide (a common intermediate not explicitly shown for brevity) or through another pathway is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate (Cbz-Cl) under basic conditions.
Step 5: Final Reduction of the α-Ester The remaining α-ester group is reduced to the primary alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This final step yields the target molecule, this compound.
Alternative and Emerging Synthetic Strategies
While the L-aspartic acid route is the current workhorse, research into alternative and more sustainable methods is ongoing. These emerging strategies aim to improve process efficiency, reduce waste, and enhance safety.
Asymmetric Hydrogenation
Asymmetric hydrogenation offers a more atom-economical approach by directly establishing the chiral center through the reduction of a prochiral precursor.[5] This method typically involves the use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand.
Conceptual Workflow for Asymmetric Hydrogenation:
Caption: Conceptual workflow of an asymmetric hydrogenation route.
Advantages:
-
Potentially fewer synthetic steps.
-
High enantioselectivity can be achieved.
-
Reduces the reliance on chiral pool starting materials.
Challenges:
-
Development and cost of suitable chiral catalysts.
-
Optimization of reaction conditions for high turnover numbers and enantiomeric excess.
-
Synthesis of the requisite prochiral starting material.
Enzymatic Synthesis
Biocatalysis is gaining significant traction in the pharmaceutical industry as a green and highly selective synthetic tool.[6] Enzymes, such as transaminases or alcohol dehydrogenases, can be employed to stereoselectively synthesize chiral amino alcohols under mild reaction conditions.[1][7]
Conceptual Workflow for Enzymatic Synthesis:
Caption: Conceptual workflow of an enzymatic synthesis route.
Advantages:
-
High enantioselectivity and regioselectivity.
-
Mild reaction conditions (aqueous media, ambient temperature, and pressure).
-
Reduced environmental impact.
Challenges:
-
Enzyme discovery, engineering, and stability.
-
Substrate scope and concentration limitations.
-
Downstream processing and purification from aqueous media.
-
A techno-economic assessment is crucial to determine the viability of biocatalytic routes compared to established chemical syntheses.[1][7]
Comparative Analysis of Scalable Synthetic Routes
The selection of an optimal synthetic route for industrial production requires a multi-faceted analysis that extends beyond chemical yield. Key performance indicators such as cost, safety, environmental impact, and process robustness must be carefully considered.
| Parameter | L-Aspartic Acid Route | Asymmetric Hydrogenation Route | Enzymatic Route |
| Starting Material Cost | Low (L-aspartic acid is inexpensive) | Moderate to High (depends on prochiral precursor) | Potentially Low (simple ketones/aldehydes) |
| Reagent & Catalyst Cost | Moderate (borohydrides, protecting group reagents) | High (chiral metal catalysts) | Moderate (enzyme production/purchase, cofactors) |
| Number of Steps | Multiple (typically 5-7 steps) | Potentially Fewer (2-4 steps) | Potentially Fewer (2-4 steps) |
| Overall Yield | Moderate to Good (can be optimized) | Potentially High | Potentially High |
| Enantiopurity | High (derived from chiral pool) | Very High (catalyst-controlled) | Very High (enzyme-controlled) |
| Process Safety | Moderate (use of hydrides, flammable solvents) | High (high-pressure hydrogenation) | High (mild, aqueous conditions) |
| Environmental Impact (Green Chemistry Metrics) | Moderate (solvent waste, byproducts) | Potentially Low (high atom economy) | Low (aqueous media, biodegradable catalysts) |
| Scalability & Robustness | Well-established and proven | Requires specialized equipment and catalyst sourcing | Subject to enzyme stability and productivity |
Conclusion and Future Outlook
For the industrial-scale synthesis of this compound, the route originating from L-aspartic acid remains the most pragmatic and economically viable option for many manufacturers due to its reliance on a cheap chiral starting material and a well-established, albeit multi-step, process.
However, the principles of green chemistry and the continuous drive for process optimization are steering the industry towards more elegant and sustainable solutions. Asymmetric hydrogenation and enzymatic synthesis represent the future of chiral amino alcohol production. While currently facing challenges in terms of catalyst/enzyme cost and development, their potential for shorter, more efficient, and environmentally benign processes is undeniable.
For drug development professionals, an understanding of these synthetic routes is crucial for early-stage process development and cost estimation. For researchers and scientists, the development of novel catalysts and enzymes for the asymmetric synthesis of this and similar building blocks remains a fertile ground for innovation that will ultimately contribute to the more sustainable and cost-effective production of essential medicines.
References
- Song, W., et al. (2020). Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes. Green Chemistry.
- van den Bergh, T., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Organic Process Research & Development.
- Wessner, S., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- CN105481703A - Method for synthesizing (S)-2-aminobutanol. (2016).
- US20110152407A1 - Novel diamino-alcohol compounds, their manufacture and use in epoxy resins. (2011).
- Mori, K., & Waku, M. (2000). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)
- EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture. (2011).
- Brophy, J. A., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC - NIH.
-
MedCrave. (n.d.). (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). Retrieved from [Link]
- Glorius, F., et al. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster.
- de Vries, J. G., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed.
- Sarciaux, M., et al. (2018). Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids.
- EP3810129B1 - PCSK9 ANTAGONIST BICYCLO-COMPOUNDS. (2019).
- Mori, K., & Waku, M. (2000). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthetic Routes for Enantiomerically Pure Diamino Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure vicinal (1,2-) diamino alcohols are not just another class of organic molecules; they are foundational pillars in modern asymmetric synthesis and pharmaceutical development. Their unique bifunctional nature, possessing both hydrogen-bond donor and acceptor sites within a defined stereochemical framework, makes them exceptional chiral ligands, auxiliaries, and critical synthons for a vast array of biologically active compounds.[1][2] More than 80 FDA-approved drugs and over 2,000 natural products feature the 1,2-amino alcohol motif, underscoring the critical need for efficient and stereocontrolled synthetic methodologies.[2]
This guide provides an in-depth comparison of the principal synthetic strategies to access these high-value compounds, moving beyond a mere listing of reactions to explain the causality behind experimental choices. We will delve into the strengths and weaknesses of each approach, supported by experimental data, to empower you to select and implement the optimal route for your specific target molecule.
I. Major Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure diamino alcohols can be broadly categorized into three main approaches: leveraging the chiral pool, employing catalytic asymmetric synthesis, and utilizing resolution techniques. Each strategy offers a distinct set of advantages and is suited for different synthetic challenges.
| Strategy | General Description | Pros | Cons | Typical e.e. (%) |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive enantiopure starting materials like amino acids or carbohydrates. The inherent chirality is transferred to the final product through a sequence of stereocontrolled reactions. | Predictable stereochemical outcome, often uses low-cost starting materials, well-established procedures. | Limited structural diversity based on available starting materials, may require multi-step sequences. | >99% |
| Asymmetric Synthesis | Creates one or more stereocenters from prochiral precursors using a chiral catalyst or auxiliary. Key methods include asymmetric aminohydroxylation, dihydroxylation, and various C-C bond-forming reactions. | High versatility and substrate scope, can generate novel structures, often highly atom-economical. | Catalyst cost and sensitivity can be high, optimization of reaction conditions is often required, regioselectivity can be a challenge. | 85 to >99% |
| Kinetic Resolution | Separates a racemic mixture of diamino alcohols or their precursors by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme. | Can be applied to a wide range of substrates, enzymes offer high selectivity under mild conditions. | Maximum theoretical yield is 50% (unless a dynamic process is used), requires separation of the product from unreacted starting material. | >95% |
II. Deep Dive: Key Methodologies & Protocols
Here, we explore two of the most powerful and widely adopted strategies in greater detail, providing mechanistic insights and actionable experimental protocols.
A. Strategy 1: Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) stands as one of the most direct and potent methods for converting prochiral olefins into vicinal amino alcohols with high enantiopurity.[3] This osmium-catalyzed process introduces both a hydroxyl and an amino group across a double bond in a syn-selective manner.[4]
Mechanistic Rationale:
The catalytic cycle, as elucidated by Sharpless and coworkers, involves the formation of an active osmium(VIII) imido species from an osmium precursor and a nitrogen source (e.g., a chloramine salt).[5] This species undergoes a [3+2] cycloaddition with the alkene, directed by a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), to form an osmium(VI) azaglycolate intermediate.[5] Hydrolysis of this intermediate releases the desired amino alcohol and regenerates the catalyst. The choice of ligand dictates which face of the alkene is attacked, allowing for predictable access to either enantiomer of the product.
Workflow for Sharpless Asymmetric Aminohydroxylation
Sources
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
This guide provides essential safety and logistical information for the proper disposal of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Chemical Profile
-
2-Amino-1-butanol Core: This backbone is classified as a corrosive substance.[1][2] It can cause severe skin burns and eye damage.[1][2][3][4][5] Vapors may be irritating to the respiratory system.[4] Like many amino alcohols, it should be handled with care, assuming it is harmful if swallowed and potentially combustible.[4]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group.[][7] While generally stable under neutral and basic conditions, it will decompose under strong acidic conditions, releasing isobutylene and carbon dioxide.[7] This reactivity is a critical consideration for waste segregation.
-
Benzyloxycarbonyl (Z or Cbz) Group: The Z group is another common amine protecting group. It is stable to mild acids and bases but is typically removed by strong acids or catalytic hydrogenation.[8]
Given this composite profile, the waste generated from this compound must be treated as hazardous chemical waste . It is corrosive and should be handled with the appropriate precautions to prevent contact and inhalation.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is governed by strict federal and local regulations. The primary frameworks in the United States are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
OSHA (29 CFR 1910.1450): This standard, "Occupational Exposure to Hazardous Chemicals in Laboratories," mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[9][10][11] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal protocols. All laboratory personnel must be trained on the contents of the CHP.[9][10]
-
EPA (40 CFR Parts 260-273): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" management system for hazardous waste.[12] This includes proper identification, labeling, storage, and disposal.[13][14] Even small quantities of laboratory waste must be managed according to these regulations.[15][16]
Key Takeaway: Never dispose of this compound down the drain or in regular trash. It must be collected as hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the corrosive nature of the amino alcohol backbone.
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash risk. | Protects against splashes of the corrosive material, which can cause severe eye damage or blindness.[4][5][17] |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough time. | Provides a barrier against skin contact, which can cause severe chemical burns.[1][3] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors or aerosols.[2][5] If a fume hood is not available, a NIOSH-approved respirator may be required.[5] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound and its associated waste (e.g., contaminated gloves, weigh boats, etc.).
Step 1: Waste Segregation
-
Action: Designate a specific waste container for this compound. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Specifically, do not mix this amino alcohol waste with strong acids (which could cleave the Boc group) or strong oxidizers.[1][18]
Step 2: Proper Containment
-
Action: Use a chemically resistant container, preferably the original container if it is in good condition.[15] The container must have a secure, leak-proof screw cap.
-
Causality: A sealed container prevents the release of vapors and protects against spills. The container must be robust enough to hold corrosive material.
Step 3: Accurate Labeling
-
Action: Label the waste container clearly and immediately. The EPA requires that the label include:[13]
-
Causality: Proper labeling is a critical safety communication tool. It informs everyone, from lab colleagues to EH&S personnel and waste haulers, of the container's contents and associated dangers, ensuring it is handled correctly throughout the disposal process.[19]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA.[13][15] This area must be at or near the point of generation and under the control of the laboratory personnel.[13] The SAA should have secondary containment (like a tray or bin) to contain any potential leaks.[15]
-
Causality: The SAA is a regulatory requirement that ensures hazardous waste is stored safely and securely, preventing accidental spills and unauthorized access, until it can be collected for disposal.[14]
Step 5: Arranging for Disposal
-
Action: Once the waste container is full, or as per your institution's policy, contact your EH&S department to arrange for a pickup.
-
Causality: Only licensed professionals are permitted to transport and dispose of hazardous waste.[16][20] Your EH&S department manages this process to ensure full compliance with all regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contact EH&S: Notify your institution's emergency contact (e.g., EH&S, Public Safety). Provide the chemical name and approximate quantity spilled.
-
Cleanup: Do not attempt to clean up a large spill yourself. Small spills may be managed by trained laboratory personnel using an appropriate chemical spill kit containing an absorbent material (like sand or a commercial sorbent).[21] Always wear full PPE during cleanup.[5]
By adhering to these protocols, you contribute to a safe research environment and ensure that your work complies with the highest standards of environmental responsibility.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
n-Butane Safety Data Sheet. Middlesex Gases & Technologies, Inc.. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
bp butane safety data sheet. BP. [Link]
-
Normal Butane - SAFETY DATA SHEET. Airgas. [Link]
-
Butane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Butane Safety Data Sheet. Superior Propane. [Link]
-
Amino Acid-Protecting Groups. Accounts of Chemical Research. [Link]
-
AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd.. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]
-
How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link]
-
Protected Amino Alcohols for Synthesis. MySkinRecipes. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. mastercontrol.com [mastercontrol.com]
- 12. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
- 17. superiorpropane.com [superiorpropane.com]
- 18. nj.gov [nj.gov]
- 19. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 20. acs.org [acs.org]
- 21. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
A Senior Application Scientist's Guide to Handling (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Introduction: Beyond the Structure
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a chiral building block of significant value in pharmaceutical research and development, particularly in peptide synthesis and the creation of novel bioactive molecules.[1][2] Its utility lies in the orthogonal protecting groups—tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz)—which allow for selective, stepwise chemical transformations.[3][4] However, its safe and effective use demands more than just an understanding of its synthetic applications. It requires a deep appreciation of the potential hazards inherent in its molecular structure.
This guide provides a comprehensive, risk-based framework for the safe handling, use, and disposal of this compound. As a specific Safety Data Sheet (SDS) for this exact molecule is not consistently available, our recommendations are grounded in a conservative, scientifically-backed analysis of its constituent parts: the amino alcohol core and its protective carbamate moieties.
Hazard Analysis: A Tale of Three Moieties
The key to safely handling this compound is to understand the risks associated with its three primary structural features.
-
The Amino Alcohol Backbone: The foundational structure is a butanol derivative with two amino groups. Simple amino alcohols, such as 2-Amino-1-butanol and 4-Amino-1-butanol, are well-documented as corrosive substances that can cause severe skin burns and serious eye damage.[5][6][7][8][9] The primary hazard of this compound is therefore presumed to stem from this corrosive nature. Direct contact with skin, eyes, or mucous membranes must be strictly avoided.
-
The tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used, acid-labile protecting group.[4][10] Under standard laboratory handling conditions (neutral pH), it is highly stable.[3] The primary risk associated with the Boc group emerges during its chemical removal, which typically requires strong acids like trifluoroacetic acid (TFA).[11] This process generates a reactive tert-butyl cation, which can pose its own set of hazards, but this is a reaction-specific concern, not a risk of the compound at rest.[12]
-
The Benzyloxycarbonyl (Z/Cbz) Group: The Cbz group is a robust protecting group, stable to the acidic and basic conditions that would cleave a Boc group.[3][13] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][14] While the reagents and conditions for Cbz deprotection carry significant risks (e.g., flammability of hydrogen gas), the Cbz group itself is stable and does not contribute to the immediate handling hazards of the parent molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory. The following table outlines the minimum requirements and the scientific rationale for each selection.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[15][16][17] | The amino alcohol backbone presents a significant risk of causing severe, irreversible eye damage.[8][18] Goggles provide a seal against splashes, while the face shield offers a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), ensuring no tears or defects before use.[17][19] | Prevents skin contact with the potentially corrosive compound. Contaminated gloves must be removed and disposed of properly immediately.[5][18] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required.[8][15] | Protects skin from accidental spills and splashes. The lab coat should be removed before exiting the laboratory to prevent cross-contamination. |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood.[15][19] | All handling of the solid or solutions should occur in a well-ventilated area, ideally a chemical fume hood, to prevent inhalation of dust or aerosols.[6][8] |
Operational Plan: From Receipt to Reaction
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Aliquotting and Weighing:
-
Conduct all transfers, weighing, and solution preparations of this compound exclusively within a chemical fume hood.[6]
-
Use tools like spatulas and weighing paper to avoid direct contact.
-
Keep the primary container tightly sealed when not in active use to prevent contamination and accidental spills.[8]
-
-
In-Reaction Handling:
-
Maintain constant ventilation through the fume hood for the duration of the experiment.
-
Avoid direct contact with skin, eyes, and clothing at all times.[5]
-
Should any part of your PPE become contaminated, remove it immediately and replace it, washing the affected skin area if necessary.
-
Experimental Workflow Diagram
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 18. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 19. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 20. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
